Product packaging for 9-Isopropyl-9H-carbazole(Cat. No.:CAS No. 1484-09-9)

9-Isopropyl-9H-carbazole

Cat. No.: B074937
CAS No.: 1484-09-9
M. Wt: 209.29 g/mol
InChI Key: LSZJZNNASZFXKN-UHFFFAOYSA-N
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Description

9-Isopropyl-9H-carbazole (CAS 1484-09-9) is an N-alkylated carbazole derivative with the molecular formula C15H15N and a molecular weight of 209.29 g/mol. This compound serves as a versatile and privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and desirable electronic properties. Research Applications and Value: Pharmaceutical Research: The carbazole core is a recognized pharmacophore in drug discovery. This specific derivative is a key synthetic intermediate in developing novel therapeutic agents. Recent research highlights its role in designing potent DNA methyltransferase 1 (DNMT1) inhibitors , such as the lead compound WK-23 (IC50 = 5.0 µM), for epigenetic cancer therapy . Furthermore, various carbazole derivatives demonstrate significant antimicrobial and antifungal activities , making this compound a valuable precursor in the search for new agents to combat drug-resistant pathogens . Organic Synthesis and Materials Science: The compound acts as a fundamental building block for more complex structures, including brominated derivatives like 3-Bromo-9-isopropyl-9H-carbazole . Its structural features also facilitate the synthesis of polymers with pendant carbazolyl groups, which exhibit valuable fluorescent, photoconductive, and hole-transporting properties for use in electronic and optoelectronic devices . Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B074937 9-Isopropyl-9H-carbazole CAS No. 1484-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-propan-2-ylcarbazole
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InChI

InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3
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InChI Key

LSZJZNNASZFXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H15N
Source PubChem
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DSSTOX Substance ID

DTXSID2061723
Record name 9H-Carbazole, 9-(1-methylethyl)-
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Molecular Weight

209.29 g/mol
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CAS No.

1484-09-9
Record name N-Isopropylcarbazole
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Record name 9H-Carbazole, 9-(1-methylethyl)-
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Record name 9-ISOPROPYL-9H-CARBAZOLE
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Foundational & Exploratory

9-Isopropyl-9H-carbazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Isopropyl-9H-carbazole: Structure, Properties, and Applications

Introduction

This compound is an N-substituted derivative of carbazole, an aromatic heterocyclic compound. The carbazole scaffold, consisting of a central nitrogen-containing five-membered ring fused between two benzene rings, is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature impart excellent charge transport characteristics and photophysical properties.[2][3] The strategic substitution at the 9-position (the nitrogen atom) is a critical method for fine-tuning the molecule's physical and electronic properties, enhancing solubility, and modifying its biological activity.[2][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical structure, spectroscopic profile, physicochemical properties, synthesis, and key applications of this compound, grounding all claims in authoritative scientific literature.

Part 1: Molecular Structure and Spectroscopic Profile

The precise characterization of a molecule's structure and purity is paramount for any research and development application. This section details the fundamental structural and spectroscopic data for this compound.

Chemical Structure and Identifiers

The addition of the isopropyl group to the nitrogen atom of the carbazole core significantly impacts its steric and electronic properties compared to the parent molecule. This substitution enhances solubility in common organic solvents, a crucial factor for solution-based processing in organic electronics and for formulation in drug discovery.

Identifier Value Reference
CAS Number 1484-09-9[5][6]
Molecular Formula C₁₅H₁₅N[5][7]
Molecular Weight 209.29 g/mol [5][7][]
IUPAC Name 9-propan-2-ylcarbazole[]
SMILES CC(C)n1c2ccccc2c3ccccc31[7]
InChIKey LSZJZNNASZFXKN-UHFFFAOYSA-N[7][][9]
Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity. The following data is synthesized from peer-reviewed literature.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The signals for this compound are highly characteristic. The symmetry of the isopropyl group results in a doublet for the six methyl protons and a septet for the single methine proton. The aromatic region shows signals corresponding to the 8 protons on the carbazole core.

Nucleus ¹H NMR (300 MHz, CDCl₃) δ (ppm) ¹³C NMR (75 MHz, CDCl₃) δ (ppm)
Isopropyl CH₃ 1.72 (d, 6H, J = 7.2 Hz)20.8
Isopropyl CH 4.98 (m, 1H)46.7
Aromatic C-H 7.23-7.57 (m, 6H)110.0, 118.6, 120.4, 123.3, 125.4
Aromatic C-H 8.16 (d, 2H, J = 7.8 Hz)
Aromatic Quaternary C 139.5

Data synthesized from Majchrzak et al., 2016.[10]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak (M+•) is expected to be prominent.

Technique m/z (relative intensity %) Interpretation
Electron Ionization (EI)209.2 (100)Molecular Ion [M+•]
194.4 (36)Loss of methyl group [M-CH₃]⁺

Data synthesized from Majchrzak et al., 2016.[10]

IR spectroscopy identifies the functional groups present in a molecule. While a specific spectrum is not provided in the search results, the expected characteristic absorption bands for this compound include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2970-2870 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1350-1250 cm⁻¹: C-N stretching.

Part 2: Physicochemical Properties and Synthesis

Understanding the physical properties and having a reliable synthesis protocol are essential for practical laboratory applications.

Physical Properties

The physical properties of this compound make it a stable, crystalline solid at room temperature.

Property Value Reference
Melting Point 120.5 - 120.7 °C
Boiling Point 348.2 °C at 760 mmHg
Density 1.05 g/cm³[]
Appearance White solid[10]
Synthesis Protocol: N-Alkylation of Carbazole

A robust and high-yield synthesis of this compound is achieved through the N-alkylation of carbazole.[10] The following protocol is based on established literature, providing a self-validating system through clear steps and rationale.

Expertise & Experience Insight: The choice of a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is critical. Carbazole's N-H proton is weakly acidic, and the resulting anion has low solubility in a non-polar solvent like acetone. TBAB facilitates the transfer of the hydroxide base into the organic phase and the carbazole anion back, dramatically accelerating the reaction rate compared to a simple heterogeneous mixture.

Step-by-Step Methodology:

  • Reaction Setup: To a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add carbazole (15 g, 0.09 mol) and acetone (300 mL).

  • Reagent Addition: While stirring the solution, add isopropyl bromide (14 mL, 0.153 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and powdered potassium hydroxide (8 g, 0.144 mol).

  • Reaction Execution: Heat the mixture to reflux and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS analysis until the starting carbazole is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the acetone under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. d. Wash the organic layer with water to remove inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: a. Stir the crude residue with cold petroleum ether. b. Filter the resulting solid and dry under a high vacuum to yield this compound as a white solid. (Reported Yield: 96%).[10]

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product Carbazole Carbazole Reflux Heat to Reflux Carbazole->Reflux iPrBr Isopropyl Bromide iPrBr->Reflux KOH KOH (Base) KOH->Reflux TBAB TBAB (Catalyst) TBAB->Reflux Acetone Acetone (Solvent) Acetone->Reflux Workup Aqueous Work-up Reflux->Workup Reaction Completion Purify Purification (Petroleum Ether) Workup->Purify Product This compound Purify->Product High Purity

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Development

The unique properties of the carbazole core, modulated by the N-isopropyl group, make this molecule a valuable building block in diverse high-technology and pharmaceutical fields.

Organic Electronics and Materials Science

Carbazole derivatives are fundamental components in organic electronics, prized for their thermal stability and efficient hole-transport properties.[2][3]

  • Hole-Transporting Materials (HTMs): The electron-rich carbazole moiety facilitates the movement of positive charge carriers (holes), which is essential for the function of Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[11][12]

  • Host Materials for OLEDs: The high triplet energy of the carbazole scaffold makes it an ideal host material for phosphorescent emitters, particularly in blue OLEDs, preventing energy loss and enhancing device efficiency.[2][11]

  • Enhanced Processability: The N-isopropyl group serves a critical function by increasing the molecule's solubility and disrupting intermolecular packing. This improves film-forming properties, which is vital for creating the uniform, thin layers required in electronic devices fabricated via solution processing.[12]

  • Synthetic Intermediate: this compound is a precursor for more complex, π-conjugated systems. It can be readily brominated at the 3 and 6 positions, providing reactive handles for cross-coupling reactions (e.g., Suzuki coupling) to build larger oligomeric and polymeric materials with tailored electronic properties.[13][14]

Structure-Function Relationship Diagram:

StructureFunction cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_applications Applications Core Carbazole Core (Rigid, Aromatic) HoleTransport Good Hole Transport Core->HoleTransport HighTriplet High Triplet Energy Core->HighTriplet N_iPr N-Isopropyl Group Solubility Enhanced Solubility N_iPr->Solubility Film Improved Film Morphology N_iPr->Film OLEDs OLEDs HoleTransport->OLEDs OPVs Organic Solar Cells HoleTransport->OPVs HighTriplet->OLEDs Materials Advanced Materials Synthesis Solubility->Materials Film->OLEDs Film->OPVs

Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Medicinal Chemistry

The carbazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous naturally occurring and synthetic bioactive compounds.[4]

  • Scaffold for Drug Discovery: N-substituted carbazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4]

  • Modulation of Lipophilicity: The isopropyl group is lipophilic ("fat-loving"), which can enhance the ability of a potential drug candidate to cross biological membranes, such as the blood-brain barrier or microbial cell walls. This property is crucial for reaching intracellular targets.[4]

  • Antimicrobial and Antifungal Potential: While specific studies on this compound are limited, numerous other N-substituted carbazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[4][15] This suggests that this compound is a promising starting point for the synthesis of new antimicrobial agents.

Conclusion

This compound is more than a simple derivative; it is a strategically modified building block that leverages the robust electronic properties of the carbazole core while enhancing its processability and tuning its physicochemical characteristics. Its well-defined synthesis and versatile reactivity make it a valuable intermediate for creating advanced materials for organic electronics. Furthermore, as a member of the biologically active N-substituted carbazole family, it holds significant potential as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and developmental workflows.

References

An In-Depth Technical Guide to 9-Isopropyl-9H-carbazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Isopropyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. We will delve into its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and provide a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the applications of this compound, with a particular focus on its role as a key building block in the development of materials for Organic Light-Emitting Diodes (OLEDs). We will also discuss the broader pharmacological potential of the N-substituted carbazole scaffold, offering insights for professionals in drug discovery and development. The information presented herein is supported by authoritative sources and is intended to serve as a valuable resource for researchers and scientists working with this versatile compound.

Core Compound Identification and Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, where an isopropyl group is attached to the nitrogen atom. This substitution significantly influences the molecule's solubility, electronic properties, and solid-state morphology, making it a valuable intermediate in organic synthesis.

PropertyValueSource(s)
CAS Number 1484-09-9[1]
Molecular Formula C₁₅H₁₅N[1]
Molecular Weight 209.29 g/mol [1]
IUPAC Name 9-propan-2-ylcarbazole[2]
Synonyms N-Isopropylcarbazole, 9-Isopropylcarbazole[2]
Appearance White to beige solid/powder[3]
Melting Point 118-122 °C[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-alkylation of carbazole. The following protocol is a robust and efficient method for its preparation in a laboratory setting.[4]

Materials and Reagents
  • 9H-Carbazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-carbazole in toluene.

  • Addition of Reagents: To the stirred solution, add powdered potassium hydroxide, tetra-n-butylammonium bromide (as a phase-transfer catalyst), and isopropyl bromide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water to remove inorganic salts. Separate the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Purification: Evaporate the dichloromethane under reduced pressure. Wash the resulting solid residue with cold petroleum ether and filter to obtain the pure this compound.

  • Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve 9H-Carbazole in Toluene B Add KOH, TBAB, and Isopropyl Bromide A->B To stirred solution C Reflux for 4-6 hours (Monitor by TLC) B->C D Evaporate Toluene C->D Upon completion E Dissolve in CH2Cl2 & Wash with Water D->E F Dry with MgSO4 & Filter E->F G Evaporate CH2Cl2 F->G H Wash with Petroleum Ether & Filter G->H I Pure this compound H->I

Caption: A stepwise workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and the aromatic protons of the carbazole ring system. The aromatic region will display a complex pattern of multiplets.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the two distinct carbons of the isopropyl group and the aromatic carbons of the carbazole core.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z = 209, corresponding to its molecular weight.[4][5] Fragmentation patterns may include the loss of a methyl group (M-15) or an isopropyl group (M-43).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for:

  • Aromatic C-H stretching (around 3050 cm⁻¹)

  • Aliphatic C-H stretching of the isopropyl group (around 2970-2870 cm⁻¹)

  • Aromatic C=C stretching (in the 1600-1450 cm⁻¹ region)

  • C-N stretching (around 1330 cm⁻¹)

Applications in Materials Science: The Rise of Carbazole Derivatives in OLEDs

Carbazole derivatives, including this compound, are extensively used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their utility stems from a combination of desirable properties:

  • High Triplet Energy: This makes them suitable as host materials for phosphorescent emitters, preventing non-radiative decay and enhancing device efficiency.

  • Good Hole-Transporting Properties: The carbazole moiety is electron-rich and facilitates the efficient transport of holes.[6][7]

  • Excellent Thermal and Morphological Stability: These properties contribute to the longevity and reliability of OLED devices.[7]

The isopropyl group in this compound enhances solubility, which is advantageous for solution-based processing of OLEDs, and can influence the molecular packing in the solid state, impacting charge transport.

Role of Carbazole Derivatives in OLEDs

OLED_Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) (Carbazole derivative as host) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) (Carbazole derivative) EML->HTL Recombination (Light Emission) Anode Anode HTL->Anode Hole Transport Anode->HTL Hole Injection

References

Spectroscopic Characterization of 9-Isopropyl-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Isopropyl-9H-carbazole (CAS No. 1484-09-9), a key intermediate in organic synthesis and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a derivative of carbazole, a heterocyclic aromatic compound with significant applications in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and polymers. The introduction of an isopropyl group at the 9-position of the carbazole nitrogen modulates its electronic and physical properties. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research or development setting. This guide delves into the causality behind the experimental choices and provides a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is outlined below. The choice of a deuterated solvent with good solubility for the analyte and minimal interference in the spectral regions of interest is critical. Chloroform-d (CDCl₃) is a common and suitable choice.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the solution is homogeneous. A brief vortex or sonication can be applied if necessary.

Instrument Parameters (Typical):

  • Spectrometer: 300 MHz or higher field strength for better resolution.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: Room temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 (sufficient for good signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[3][4]

    • Relaxation Delay: 2-5 seconds.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.16d2HH-4, H-5
7.57d2HH-1, H-8
7.4-7.5 (approx.)t2HH-2, H-7
7.2-7.3 (approx.)t2HH-3, H-6
4.8-5.0 (approx.)sept1HCH (isopropyl)
1.67d6HCH₃ (isopropyl)

Data is synthesized from representative spectra of N-substituted carbazoles and may show slight variations based on experimental conditions.[5]

Interpretation:

  • The aromatic region (7.0-8.2 ppm) shows four distinct signals, consistent with the four different types of aromatic protons in the symmetric carbazole ring system. The downfield doublet at 8.16 ppm is assigned to the protons at positions 4 and 5, which are deshielded by the ring current and the nitrogen atom.

  • The upfield signals in the aromatic region are assigned to the remaining ring protons. The splitting patterns (doublets and triplets) arise from coupling with adjacent protons.

  • A septet in the range of 4.8-5.0 ppm is characteristic of a methine proton (CH) coupled to six equivalent protons, confirming the presence of the isopropyl group.

  • The doublet at 1.67 ppm integrates to six protons and is characteristic of the two equivalent methyl groups of the isopropyl moiety, which are split by the adjacent methine proton.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ, ppm)Assignment
139.5C-4a, C-4b
125.4C-2, C-7
123.3C-4, C-5
120.4C-3, C-6
118.6C-1, C-8
110.0C-9a, C-8a
46.7CH (isopropyl)
20.8CH₃ (isopropyl)

Data is based on reported values for N-isopropylcarbazole and may vary slightly.[5]

Interpretation:

  • The spectrum shows eight distinct signals, corresponding to the eight different types of carbon atoms in the molecule.

  • Six signals appear in the aromatic region (110-140 ppm), which is characteristic of the carbazole ring system. The quaternary carbons (C-4a, C-4b, C-9a, C-8a) are typically observed in this region.[3][6]

  • The signal at 46.7 ppm is assigned to the methine carbon of the isopropyl group.

  • The upfield signal at 20.8 ppm corresponds to the two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Accessory: ATR accessory with a diamond or germanium crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2970-2950C-H stretch (asymmetric)Alkyl (CH₃)
2870-2850C-H stretch (symmetric)Alkyl (CH₃)
1600-1450C=C stretchAromatic ring
1450-1370C-H bendAlkyl (CH₃, CH)
1330-1250C-N stretchAromatic amine
750-720C-H out-of-plane bendOrtho-disubstituted

Interpretation:

  • Aromatic C-H Stretch: The presence of sharp absorption bands just above 3000 cm⁻¹ confirms the aromatic C-H bonds of the carbazole ring.[9]

  • Aliphatic C-H Stretch: Strong bands below 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the isopropyl group.

  • Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic carbazole core.

  • C-N Stretch: A distinct band in the 1330-1250 cm⁻¹ region is expected for the stretching of the C-N bond connecting the isopropyl group to the carbazole nitrogen.

  • C-H Bending: The strong absorption in the 750-720 cm⁻¹ range is a key indicator of the ortho-disubstitution pattern on the benzene rings of the carbazole moiety, corresponding to the out-of-plane bending of four adjacent hydrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules.

Sample Introduction:

  • Direct Infusion: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is infused directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is also useful for assessing purity.

Instrument Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

Caption: Workflow for GC-MS data acquisition.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z (relative intensity, %)Assignment
209 (100)[M]⁺∙ (Molecular Ion)
194 (36)[M - CH₃]⁺
167 (base peak in some cases)[M - C₃H₆]⁺∙ (Carbazole radical cation)

Data based on reported values for N-isopropylcarbazole.[5][10]

Interpretation:

  • Molecular Ion Peak: The presence of a strong peak at m/z 209 confirms the molecular weight of this compound (C₁₅H₁₅N), which is 209.29 g/mol .[1][11] This is the most critical piece of information from the mass spectrum.

  • [M - CH₃]⁺ Fragment: A significant peak at m/z 194 corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group, a common fragmentation pathway for alkyl-substituted compounds. This results in a stable secondary carbocation.

  • Carbazole Fragment: A peak at m/z 167 is often observed and corresponds to the loss of propene (C₃H₆) via a McLafferty-type rearrangement or direct cleavage, resulting in the stable carbazole radical cation.[12]

Conclusion

The combined application of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation of this compound. ¹H and ¹³C NMR data elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. This comprehensive spectroscopic dataset is indispensable for ensuring the identity and purity of this compound in any scientific or industrial application.

References

An In-Depth Technical Guide to the Physical Properties of 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of 9-Isopropyl-9H-carbazole, specifically its melting and boiling points. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these characteristics. It offers detailed, field-proven methodologies for their determination, discusses the implications of these properties on material purity and application, and provides a foundational understanding of their significance in medicinal chemistry and materials science. This guide is structured to serve as a practical resource, bridging fundamental principles with advanced application-oriented insights.

Introduction to this compound

This compound, also known as N-isopropylcarbazole, is an aromatic heterocyclic organic compound. Its structure features a carbazole core with an isopropyl group attached to the nitrogen atom. The carbazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities due to its ability to intercalate with DNA and its favorable electronic properties.[1][2][3][4] The addition of the isopropyl group modifies the molecule's lipophilicity, solubility, and steric profile, which can significantly influence its biological activity and physicochemical behavior. A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its synthesis, purification, characterization, and formulation in potential therapeutic applications.[5]

Physicochemical Data of this compound

The fundamental physical properties of this compound are summarized below. These values are critical for a variety of laboratory and industrial applications, from quality control to the design of purification processes.

PropertyValueSource
Molecular Formula C₁₅H₁₅NSanta Cruz Biotechnology
Molecular Weight 209.29 g/mol Santa Cruz Biotechnology
CAS Registry Number 1484-09-9Santa Cruz Biotechnology
Melting Point 120.9 °CCAS Common Chemistry[6]
Boiling Point 165-167 °C @ 3-5 TorrCAS Common Chemistry[6]

Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[7] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[5][7]

Significance in Research and Drug Development

In the pharmaceutical industry, melting point determination is a fundamental analytical method for verifying the purity and identity of an active pharmaceutical ingredient (API).[5] A consistent and sharp melting point suggests a high degree of purity, which is a critical quality attribute for ensuring the safety and efficacy of a drug.[8] Furthermore, the melting point influences a compound's solubility and dissolution rate, which are key parameters in formulation development.[9]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point of this compound using a digital melting point apparatus, a common and accurate method in modern laboratories.

Materials:

  • This compound (finely powdered)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[10]

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

    • Prepare a new capillary with the sample for an accurate measurement.

    • Set a slower heating rate of 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[11]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Continue heating and record the temperature at which the last solid particle melts (T₂).

    • The melting point range is reported as T₁ - T₂.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.

  • Packed Sample Height: A small, well-packed sample minimizes the temperature gradient within the sample, contributing to a narrow and reproducible melting range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, preventing a lag that could lead to an erroneously high and broad melting range.[11]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Section 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[6] The boiling point is highly sensitive to changes in atmospheric pressure; therefore, it is crucial to report the pressure at which the boiling point was measured, especially for determinations conducted under vacuum.

Significance in Research and Drug Development

Boiling point data is essential for the purification of liquid compounds through distillation. For a high-boiling point solid like this compound, vacuum distillation is often employed for purification to prevent thermal decomposition at atmospheric pressure. The boiling point at a reduced pressure provides the necessary parameters for setting up an effective purification process. In the context of drug development, while the final products are often solids, the boiling points of intermediates and reagents are critical for process chemistry and scale-up.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure. The following protocol describes a micro-scale method suitable for determining the boiling point of a small amount of a high-boiling liquid, which can be adapted for a molten sample of this compound under vacuum.

Materials:

  • This compound

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (one end sealed)

  • Thermometer

  • Thiele tube or oil bath

  • Heat-resistant mineral oil

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation:

    • Place a small amount (a few drops) of molten this compound into the small test tube.

    • Place the sealed-end capillary tube, open end down, into the test tube containing the liquid sample.

  • Apparatus Setup:

    • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the thermometer so that the test tube and thermometer bulb are immersed in the oil within the Thiele tube. The oil level should be above the sample but below the top of the test tube.

  • Measurement:

    • Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.[12]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid at the ambient pressure.[12][13]

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: The inverted capillary tube acts as a manometer, trapping the vapor of the substance. The rapid stream of bubbles signifies that the vapor pressure inside the capillary is equal to or greater than the external pressure.

  • Thiele Tube: The design of the Thiele tube promotes the circulation of the heating oil via convection, ensuring a uniform temperature distribution around the sample and the thermometer, which is crucial for an accurate boiling point determination.

  • Recording on Cooling: The most accurate measurement is obtained upon cooling because at this point, the external pressure slightly exceeds the vapor pressure of the substance, causing the liquid to be drawn into the capillary. This provides a more precise indication of the equilibrium temperature.

Experimental Workflow for Micro Boiling Point Determination dot graph TD { A[Start: Place molten sample in a small test tube] --> B[Insert inverted sealed capillary tube]; B --> C[Attach to thermometer]; C --> D[Immerse in Thiele tube oil bath]; D --> E{Heat Thiele tube gently}; E --> F[Observe slow, then rapid stream of bubbles]; F --> G{Remove heat source}; G --> H[Observe as bubbling stops and liquid enters capillary]; H --> I[Record temperature]; I --> J[End: Recorded temperature is the boiling point];

}

References

A Comprehensive Technical Guide to the Synthesis of N-Isopropylcarbazole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to N-isopropylcarbazole, a valuable heterocyclic compound with applications in materials science and as a building block in pharmaceutical research.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of established and modern synthetic methodologies. The guide emphasizes not only the procedural aspects but also the underlying chemical principles and practical considerations essential for successful synthesis.

Introduction to N-Isopropylcarbazole and its Synthetic Importance

Carbazole and its N-substituted derivatives are a class of aromatic heterocyclic compounds that have garnered significant interest due to their unique electronic and photophysical properties. N-isopropylcarbazole, in particular, serves as a key intermediate in the synthesis of more complex molecules, including organic light-emitting diode (OLED) materials, and as a scaffold in medicinal chemistry. The isopropyl group can impart specific steric and electronic effects, influencing the molecule's solubility, crystal packing, and biological activity. Consequently, efficient and scalable synthetic routes to N-isopropylcarbazole are of paramount importance.

This guide will delve into the primary synthetic strategies for N-isopropylcarbazole, with a focus on direct N-alkylation, and will also explore modern cross-coupling methodologies that represent alternative, albeit more complex, approaches.

Primary Synthetic Pathway: Direct N-Alkylation of Carbazole

The most direct and widely employed method for the synthesis of N-isopropylcarbazole is the N-alkylation of carbazole with an isopropyl halide.[5][6][7] This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbazole anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide.

Mechanistic Insights

The N-H bond of carbazole is weakly acidic (pKa ≈ 17), and therefore, a base is required to generate the more nucleophilic carbazolide anion.[8] The choice of base, solvent, and the potential use of a phase-transfer catalyst are critical parameters that influence the reaction's efficiency and yield. Common bases include strong inorganic bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent, such as acetone or dichloromethane, which can solvate the cation of the base without interfering with the nucleophile.

To enhance the reaction rate and overcome solubility issues, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is often employed. The PTC facilitates the transfer of the hydroxide or carbazolide anion from the solid or aqueous phase to the organic phase where the alkylation reaction occurs.

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Optional Phase Transfer Catalysis Carbazole Carbazole (N-H) Carbazolide Carbazolide Anion (N⁻) Carbazole->Carbazolide + Base Base Base (e.g., KOH) IsopropylHalide Isopropyl Halide (e.g., Isopropyl Bromide) Carbazolide->IsopropylHalide Sₙ2 N_Isopropylcarbazole N-Isopropylcarbazole IsopropylHalide->N_Isopropylcarbazole PTC PTC (Q⁺X⁻) PTC_Complex Q⁺N⁻(Carbazolide) PTC->PTC_Complex AqueousPhase Aqueous/Solid Phase (Base, Carbazolide) AqueousPhase->PTC Forms complex OrganicPhase Organic Phase (Carbazole, Isopropyl Halide) PTC_Complex->OrganicPhase Transfers anion

Caption: General mechanism for the N-alkylation of carbazole.

Detailed Experimental Protocol

The following protocol for the synthesis of N-isopropylcarbazole is based on a literature procedure with a reported yield of 96%.[5]

Materials:

  • Carbazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetone

  • Dichloromethane

  • Petroleum ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

  • Celite®

Equipment:

  • Two-necked round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

  • 'Flash' column chromatography setup

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a condenser and a magnetic stirring bar, dissolve carbazole (15 g, 0.09 mol) in acetone (300 mL).

  • Reagent Addition: While stirring and heating the solution to boiling, add isopropyl bromide (14 mL, 0.153 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and potassium hydroxide (8 g, 0.144 mol).

  • Reaction: Stir the reaction mixture at boiling point for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the mixture to room temperature and evaporate the solvent using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Extract the organic layer with water.

    • Dry the organic layer over anhydrous magnesium sulfate for 24 hours and then filter.

  • Purification:

    • Isolate the product using a 'flash' column system (glass filter G3, silica gel, Celite®) connected to a membrane pump.

    • Evaporate the excess solvent under vacuum.

    • Stir the residue with cold petroleum ether, filter, and dry under a high vacuum pump to obtain N-isopropylcarbazole as a white solid.

Yield: 96% (18 g)[5]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃; δ(ppm)): 1.75 (d, 6H, JHH = 6.9 Hz), 5.03 (m, 1H), 7.24 (d, 2H, JHH = 7.5 Hz), 7.57 (d, 2H, JHH = 9 Hz), 8.16 (d, 2H, JHH = 7.8 Hz).[5]

  • ¹³C NMR (75 MHz, CDCl₃; δ(ppm)): 139.5, 125.4, 123.3, 120.4, 118.6, 110.0, 46.7, 20.8.[5]

  • MS (EI) (m/z (relat. int. %)): 209.2 (100) (M+·), 194.4 (36).[5]

  • Melting Point: 120.5-120.7°C.[5]

ParameterValueReference
Starting Material Carbazole[5]
Alkylating Agent Isopropyl bromide[5]
Base Potassium hydroxide[5]
Catalyst Tetrabutylammonium bromide[5]
Solvent Acetone[5]
Reaction Temperature Boiling point of acetone[5]
Reaction Time 4 hours[5]
Yield 96%[5]

Advanced Synthetic Strategies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11][12] This reaction is renowned for its broad substrate scope and functional group tolerance.[9] In the context of N-isopropylcarbazole synthesis, this would involve the coupling of an aryl halide (or triflate) with isopropylamine.

Buchwald_Hartwig ArylHalide Aryl Halide (e.g., 2-Bromobiphenyl) N_Isopropylcarbazole N-Isopropylcarbazole ArylHalide->N_Isopropylcarbazole Isopropylamine Isopropylamine Isopropylamine->N_Isopropylcarbazole Pd_Catalyst Pd Catalyst (e.g., Pd(dba)₂) Pd_Catalyst->N_Isopropylcarbazole Catalyzes Ligand Ligand (e.g., XPhos) Ligand->N_Isopropylcarbazole Base Base (e.g., NaOtBu) Base->N_Isopropylcarbazole

Caption: Conceptual pathway for N-isopropylcarbazole synthesis via Buchwald-Hartwig amination.

Causality behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for the efficiency of the Buchwald-Hartwig amination.[11][13] These ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, among others.[14][15][16] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of copper(I) salts with various ligands, allowing for milder conditions.[15][17][18] For the synthesis of N-isopropylcarbazole, this would involve the coupling of carbazole with an isopropyl halide, or more commonly, an aryl halide with isopropylamine in the presence of a copper catalyst.

Ullmann_Condensation Carbazole Carbazole N_Isopropylcarbazole N-Isopropylcarbazole Carbazole->N_Isopropylcarbazole IsopropylHalide Isopropyl Halide IsopropylHalide->N_Isopropylcarbazole Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->N_Isopropylcarbazole Catalyzes Ligand Ligand (e.g., 1,10-phenanthroline) Ligand->N_Isopropylcarbazole Base Base (e.g., K₂CO₃) Base->N_Isopropylcarbazole

Caption: Conceptual pathway for N-isopropylcarbazole synthesis via Ullmann condensation.

Causality behind Experimental Choices: The ligand in an Ullmann condensation plays a critical role in stabilizing the copper catalyst and facilitating the coupling reaction.[15] Diamines, such as 1,10-phenanthroline, or amino acids like L-proline are commonly used. The choice of base is also important, with inorganic bases like potassium carbonate being frequently employed.

Comparative Summary of Synthetic Pathways

PathwayKey FeaturesAdvantagesDisadvantages
Direct N-Alkylation Nucleophilic substitution of carbazole with an isopropyl halide.High yield, straightforward procedure, readily available starting materials.May require a phase-transfer catalyst for optimal results.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with isopropylamine.Broad substrate scope, high functional group tolerance.Requires an expensive palladium catalyst and specialized ligands.
Ullmann Condensation Copper-catalyzed coupling of carbazole with an isopropyl halide or an aryl halide with isopropylamine.Uses a less expensive copper catalyst.Traditionally requires harsh conditions, though milder protocols are available.

Conclusion

The synthesis of N-isopropylcarbazole is most efficiently achieved through the direct N-alkylation of carbazole with an isopropyl halide in the presence of a base and a phase-transfer catalyst. This method offers high yields and operational simplicity. For syntheses requiring high functional group tolerance or involving more complex substrates, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation provide powerful, albeit more costly and complex, alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the availability of starting materials.

References

The Carbazole Scaffold: An Introduction to a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 9H-Carbazole Core Structure

This guide provides a comprehensive technical overview of the 9H-carbazole core, a foundational heterocyclic scaffold in modern science. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core's structural, electronic, and chemical properties, explaining the causality behind its widespread utility and providing actionable experimental insights.

The 9H-carbazole is a tricyclic aromatic heterocycle, structurally defined by two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[1][2] First isolated from coal tar in 1872, this seemingly simple molecule has proven to be a "privileged scaffold" in both medicinal chemistry and materials science.[3] Its rigid, planar structure and rich electronic nature are the foundations for a vast library of derivatives with applications ranging from potent anticancer agents to next-generation organic electronics.[3][4][5] This guide will dissect the fundamental characteristics that make the 9H-carbazole core an indispensable tool for scientific innovation.

Molecular Architecture and Structural Integrity

The defining feature of the 9H-carbazole core is its extensive π-conjugated system spread across the tricyclic framework. This delocalization of electrons imparts significant aromatic stability and results in a nearly planar molecular geometry, a critical attribute for its function in electronic materials.[5][6][7]

G

Caption: IUPAC numbering of the 9H-carbazole scaffold.

X-ray crystallography studies confirm the planarity of the carbazole system. For instance, in 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the maximum deviation from the plane is a mere 0.041 Å.[6][7] This rigidity is crucial for enabling efficient π-π stacking in the solid state, which facilitates charge transport in organic electronic devices.

Property[2][8]ValueSignificance
Molecular FormulaC₁₂H₉NFoundational composition.
Molar Mass167.21 g·mol⁻¹Basis for stoichiometric calculations.
Melting Point246.3 °CHigh thermal stability.
Boiling Point354.7 °CLow volatility.
Crystal SystemOrthorhombicDefines solid-state packing.
Planarity DeviationTypically < 0.05 ÅFacilitates intermolecular interactions and charge transport.

Electronic Landscape and Photophysical Behavior

The carbazole core is inherently electron-rich and functions as an effective p-type (hole-transporting) semiconductor.[4][5] This property is a direct consequence of the nitrogen lone pair's participation in the aromatic system, which enhances the highest occupied molecular orbital (HOMO) energy level.

Core Photophysical Characteristics:

  • Strong Luminescence: Carbazole derivatives are known for their high photoluminescence quantum yields (PLQY), making them excellent fluorophores.[5][9]

  • Tunability: The absorption and emission wavelengths can be precisely controlled through chemical modification at various positions on the core.[9][10]

  • High Triplet Energy (E_T_): Unsubstituted carbazole possesses a high triplet energy, which is a critical requirement for serving as a host material for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), preventing non-radiative energy loss.[9]

The electronic properties are highly sensitive to substitution. Attaching electron-donating groups (e.g., amines) or electron-accepting groups (e.g., nitriles, ketones) creates intramolecular charge transfer (ICT) character. This separation of charge in the excited state is a powerful strategy for tuning the emission color from the deep blue to the green and red parts of the spectrum.[10]

ICT cluster_0 Intramolecular Charge Transfer (ICT) Donor Electron Donating Group (D) Carbazole π-conjugated Carbazole Core Donor->Carbazole Acceptor Electron Accepting Group (A) Carbazole->Acceptor Emission Light Emission (Red-shifted) Carbazole->Emission Relaxation Photon Photon (hν) Photon->Carbazole Excitation

Caption: Donor-Acceptor system on a carbazole core for tuning emission.

Chemical Reactivity and Synthetic Access

The functionalization of the carbazole core is a well-established field, offering chemists precise control over the final molecule's properties. The reactivity is dictated by the electronic nature of the tricyclic system.

Reactivity

Caption: Regioselectivity of electrophilic substitution on the carbazole core.

N-Functionalization (Position 9): The proton on the nitrogen is weakly acidic and can be easily removed by a base. This makes the N9 position the most common site for initial modification, allowing for the introduction of alkyl, aryl, or functional groups that enhance solubility or tune electronic coupling.[11]

C-Functionalization (Electrophilic Aromatic Substitution): The electron-rich nature of the ring system makes it highly susceptible to electrophilic attack.

  • Positions 3 and 6: These are the most electronically activated positions and are the primary sites for reactions like halogenation, nitration, and Friedel-Crafts acylation.[4]

  • Positions 1 and 8: These positions are less reactive than 3 and 6 but can be targeted under specific conditions.

  • Cross-Coupling Reactions: Halogenated carbazoles (e.g., at the 3,6- or 2,7-positions) are invaluable precursors for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, multi-functional architectures.[12][13]

Exemplary Protocol: Synthesis of 3-Bromo-9-ethyl-9H-carbazole[8]

This protocol demonstrates a typical two-step process: N-alkylation followed by regioselective C-halogenation.

Step 1: N-Ethylation of 9H-Carbazole

  • System Setup: To a stirred solution of 9H-carbazole (1 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Addition: Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield 9-ethyl-9H-carbazole.

Step 2: Bromination at the C3 Position

  • System Setup: Dissolve the 9-ethyl-9H-carbazole (1 eq.) from Step 1 in DMF.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature. The succinimide byproduct provides a self-validating visual cue as it is less soluble and may precipitate.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC for the appearance of the monobrominated product and disappearance of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of ice water. The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like methanol to afford pure 3-bromo-9-ethyl-9H-carbazole as white, needle-like crystals.[8]

Key Applications: From Photonics to Pharmaceuticals

The unique combination of structural rigidity, electronic versatility, and synthetic accessibility has positioned the carbazole core at the center of numerous high-impact technologies.

A. Organic Electronics: The Heart of Modern Displays

Carbazole derivatives are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) for their exceptional charge transport properties and thermal stability.[5][14]

  • Host Materials: Their high triplet energy allows them to host phosphorescent guest emitters (which harvest up to 100% of electrical excitons) without quenching them, leading to highly efficient green, red, and blue OLEDs.[9][15][16]

  • Hole-Transport Layers (HTL): The inherent p-type nature of carbazole ensures efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[13][17]

  • Thermally Activated Delayed Fluorescence (TADF): Specially designed donor-acceptor carbazole molecules are central to TADF emitters, a leading technology for achieving high efficiency in metal-free OLEDs.[18]

OLED Anode Anode (ITO) HTL Hole Transport Layer (HTL) (e.g., Carbazole Derivative) Anode->HTL Hole Injection EML Emissive Layer (EML) (e.g., Carbazole Host + Dopant) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) EML->ETL Electron Blocking Light Light Emission EML->Light ETL->EML Electron Transport Cathode Cathode (Al, LiF) Cathode->ETL Electron Injection

Caption: Role of carbazole materials in a typical OLED device stack.

B. Medicinal Chemistry: A Scaffold for Bioactivity

The carbazole nucleus is found in numerous natural products and serves as a key pharmacophore in drug design.[19] Its planar structure allows it to intercalate with DNA, while its ability to form hydrogen bonds and engage in π-stacking enables potent interactions with enzyme active sites.[20]

  • Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity.[1] The natural product Ellipticine, for example, functions as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells.[3][20]

  • Neuroprotective Agents: The scaffold is used to design agents for treating neurodegenerative diseases like Alzheimer's.

  • Antimicrobial and Antiviral: A wide range of antibacterial, antifungal, and antiviral activities have been reported for carbazole-containing molecules.[1][19]

  • Cardiovascular and Antidiabetic Drugs: The well-known drug Carvedilol, a beta-blocker used to treat high blood pressure and heart failure, is a prominent example of a carbazole-based pharmaceutical.[21] Certain derivatives also show promise as antidiabetic agents.[21]

Conclusion

The 9H-carbazole core is a testament to the power of a well-defined molecular architecture. Its inherent properties—planarity, aromaticity, robust thermal stability, and rich, tunable optoelectronic character—make it an exceptionally versatile building block. From the vibrant pixels of next-generation displays to the intricate mechanisms of life-saving pharmaceuticals, the carbazole scaffold continues to be a source of profound scientific discovery and technological advancement. Future research will undoubtedly unlock even more sophisticated applications by leveraging novel synthetic methodologies to create increasingly complex and functional carbazole-based systems.

References

An In-depth Technical Guide to the Safe Handling of 9-Isopropyl-9H-carbazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive health and safety information for the handling of 9-Isopropyl-9H-carbazole (CAS No. 1484-09-9), a crucial intermediate in various research and development applications, including pharmaceuticals and materials science. As laboratory professionals, a thorough understanding of the associated hazards and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment. This document moves beyond a standard Safety Data Sheet (SDS) to provide in-depth, field-proven insights into the safe management of this compound, from initial risk assessment to ultimate disposal.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound, a derivative of the heterocyclic aromatic amine carbazole, presents a specific hazard profile that necessitates careful handling. While some safety data sheets may offer conflicting information, a conservative approach based on the available data and the chemical's structural class is warranted.

GHS Classification and Toxicological Profile

Based on aggregated data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Expert Insight: The toxicological properties of this compound have not been fully investigated.[2] However, its parent compound, carbazole, is a suspected carcinogen based on animal studies.[3] Aromatic amines as a class are known to have various toxic effects, including the potential for carcinogenicity and mutagenicity.[4][5] Therefore, it is prudent to handle this compound as a potentially hazardous substance with possible long-term health effects, even in the absence of complete data. The isopropyl group may influence its absorption and metabolism, but the fundamental carbazole structure should guide our safety precautions.

Physical and Chemical Hazards

This compound is a solid, typically a white to beige crystalline powder, with a melting point in the range of 118-122 °C.[2][6] It is not considered a significant fire risk under normal conditions, being non-combustible.[1] However, in the event of a fire, it may emit toxic and corrosive fumes, including nitrogen oxides and carbon monoxide.[1][3][7]

Chemical Reactivity: While stable under normal conditions, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances could lead to vigorous reactions. The N-alkylation of carbazoles is a common synthetic route, suggesting reactivity with alkylating agents, often in the presence of a base.[8] Thermal decomposition at elevated temperatures can lead to the cracking of C-N and C-C bonds, potentially forming polycarbazole and releasing aromatic hydrocarbons and nitrogen-containing compounds.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

  • Containment: For procedures with a higher risk of generating dust, the use of a glove box or other enclosed system should be considered.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin, eye, and respiratory contact.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[10]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing or dust generation.[3]
Body Protection Laboratory coatA flame-retardant lab coat, kept fully buttoned, is mandatory. For larger quantities or spill response, chemical-resistant coveralls should be considered.[3]
Respiratory Protection NIOSH-approved respiratorA respirator with a particulate filter is necessary if working outside of a fume hood or if dust generation is likely.[1][3]

Safe Handling, Storage, and Experimental Workflows

Adherence to strict protocols during handling and storage is essential for maintaining a safe laboratory environment.

General Handling Practices
  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Minimize dust generation during weighing and transfer by using techniques such as weighing on paper within a fume hood or using a spatula to gently handle the solid.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Storage Requirements
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][11]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Containers should be made of compatible materials, such as high-density polyethylene (HDPE) or glass.[12]

Experimental Workflow: A Self-Validating System

The following diagram illustrates a logical workflow for incorporating this compound into an experimental procedure, emphasizing built-in safety checks.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage prep_risk_assessment 1. Risk Assessment (Review SDS & Guide) prep_ppe 2. Don Appropriate PPE prep_risk_assessment->prep_ppe prep_setup 3. Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh 4. Weigh Compound (Minimize Dust) prep_setup->handle_weigh handle_dissolve 5. Dissolve/React in Closed System handle_weigh->handle_dissolve handle_monitor 6. Monitor Reaction handle_dissolve->handle_monitor cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_monitor->cleanup_decontaminate cleanup_waste 8. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe storage_seal 10. Securely Seal Original Container cleanup_ppe->storage_seal storage_store 11. Return to Designated Storage Area storage_seal->storage_store

Caption: A logical workflow for handling this compound.

Emergency Procedures: Preparedness and Response

Prompt and correct action in an emergency situation can significantly mitigate potential harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open.[1][3] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[13] Flush skin and hair with running water and soap for at least 15 minutes.[1][3] Seek medical attention if irritation develops or persists.[1][3]
Inhalation Remove the individual from the contaminated area to fresh air.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, give 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill Response Protocol

For small spills of solid this compound, laboratory personnel with appropriate training and PPE can safely manage the cleanup.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert others in the immediate vicinity and restrict access to the spill area.[14]

  • Don PPE: Put on the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat or coveralls.

  • Contain the Spill: Prevent the spread of the powder.

  • Clean Up:

    • Gently cover the spill with a damp paper towel to avoid generating dust.[15]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[14] Avoid dry sweeping, which can create airborne dust.[14] A vacuum cleaner with a HEPA filter can also be used.[1][13]

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal the hazardous waste container, label it clearly, and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[14]

The following diagram outlines the decision-making process for responding to a spill.

spill_response_flowchart Spill Response Decision Flowchart spill_occurs Spill Occurs assess_spill Assess Spill Size & Hazard spill_occurs->assess_spill small_spill Small & Manageable? assess_spill->small_spill large_spill Large Spill or Uncontrolled Hazard small_spill->large_spill No cleanup_protocol Follow Laboratory Spill Cleanup Protocol small_spill->cleanup_protocol Yes evacuate Evacuate Area & Alert EHS/Emergency Services large_spill->evacuate don_ppe Don Appropriate PPE cleanup_protocol->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: A decision flowchart for responding to a spill of this compound.

Waste Disposal: A Responsible Conclusion

Proper disposal of this compound and associated contaminated materials is a critical final step in its lifecycle management. All waste must be treated as hazardous.[14]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[14] A high-density polyethylene (HDPE) container is suitable.[14]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.[14]

  • Container Labeling:

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound."

    • List all components of a mixture with their approximate percentages.

    • Indicate the primary hazards (e.g., "Irritant," "Potential Carcinogen").

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Use secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The recommended method of destruction is typically controlled incineration at a licensed facility.[16]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of fostering a deep-seated culture of safety within the laboratory. By understanding the underlying hazards, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can confidently and responsibly utilize this valuable compound in their pursuit of scientific advancement. This guide serves as a living document; always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.

References

The Multifaceted Therapeutic Potential of Carbazole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbazole nucleus, a tricyclic aromatic scaffold, represents a "privileged structure" in medicinal chemistry, underpinning the pharmacological activity of a diverse array of natural products and synthetic compounds. This technical guide provides an in-depth exploration of the significant biological activities exhibited by carbazole derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. By delving into the molecular mechanisms of action, presenting quantitative structure-activity relationship data, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Carbazole Scaffold - A Cornerstone of Bioactive Molecules

Carbazole is a heterocyclic aromatic compound consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. First isolated from coal tar, this unique architecture has since been identified in a multitude of natural products, particularly alkaloids from plants of the Rutaceae family, such as Murraya, Clausena, and Glycosmis species[1]. The rigid, planar, and electron-rich nature of the carbazole ring system allows for diverse functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities[2]. This versatility has made the carbazole scaffold a focal point in drug discovery, with several carbazole-based drugs having reached clinical use. This guide will systematically explore the key therapeutic areas where carbazole derivatives have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

For over four decades, carbazole alkaloids and their synthetic analogs have been recognized for their potent anticancer properties[3]. Their mechanisms of action are often multifaceted, targeting various aspects of cancer cell biology, including proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Carbazole derivatives exert their anticancer effects through several key mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Many carbazole-based compounds, most notably the natural alkaloid ellipticine, possess a planar structure that allows them to intercalate between the base pairs of DNA[4]. This distortion of the DNA helix interferes with essential cellular processes like replication and transcription. Furthermore, ellipticine and its derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication[4]. Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.

  • Kinase Inhibition: Several signaling pathways that are constitutively active in cancer cells are targeted by carbazole derivatives. A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is a key regulator of cell proliferation, survival, and angiogenesis[1][5][6]. Certain carbazole derivatives have been shown to inhibit STAT3 phosphorylation and subsequent downstream signaling[7][8].

  • Induction of Apoptosis: Carbazole derivatives can induce programmed cell death through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, and the activation of caspases.

  • Anti-migratory Effects: Some carbazole derivatives have demonstrated the ability to inhibit cancer cell migration, a critical step in metastasis[9].

Key Signaling Pathways

The JAK/STAT signaling cascade is a primary target for many anticancer carbazole derivatives. Cytokine or growth factor binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation. Certain carbazoles can interfere with this pathway by inhibiting STAT3 phosphorylation[7][8].

JAK-STAT Pathway Inhibition by Carbazoles cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Activation Carbazole Carbazole Derivative Carbazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.

Quantitative Data: Anticancer Activity

The anticancer potency of carbazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
EllipticineHuman Glioma U87MG1.48[10]
1,4-dimethyl-9H-carbazol-3-yl)methanamine derivative (15)Human Glioma U87MG18.50[10]
1,4-dimethyl-9H-carbazol-3-yl)methanamine derivative (16)Human Glioma U87MG47[10]
1,4-dimethyl-9H-carbazol-3-yl)methanamine derivative (17)Human Glioma U87MG75[10]
Carbazole carbamate derivative (27)Human Glioma U87MG17.97[11]
Carbazole carbamate derivative (28)Human Glioma U87MG15.25[11]
Carbazole carbamate derivative (30)Human Glioma U87MG29.58[11]
Carbazole carbamate derivative (31)Human Glioma U87MG23.80[11]
Carbazole-oxadiazole derivative (10)HepG27.68[12][13]
Carbazole-oxadiazole derivative (10)HeLa10.09[12][13]
Carbazole-oxadiazole derivative (10)MCF76.44[12][13]
Coumarin-carbazole pyrazoline (4a)HeLa12.59[14]
Coumarin-carbazole pyrazoline (4a)NCI-H52011.26[14]
Coumarin-carbazole pyrazoline (7b)HeLa11.36[14]
Coumarin-carbazole pyrazoline (7b)NCI-H5209.13[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Carbazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi[12][15][16]. Their structural diversity allows for the fine-tuning of their antimicrobial properties.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of carbazole derivatives are varied and can include:

  • Disruption of Microbial Membranes: The lipophilic nature of many carbazoles facilitates their insertion into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition: Carbazole derivatives can inhibit essential microbial enzymes. For instance, some have been shown to target dihydrofolate reductase, an enzyme crucial for nucleotide synthesis[11].

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some carbazole derivatives have demonstrated the ability to inhibit biofilm formation.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of carbazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-substituted carbazole (19j)Bacillus subtilis0.9 - 15.6[17]
N-substituted carbazole (19r)Candida albicans0.9 - 15.6[17]
Carbazole derivative (32b)Pseudomonas aeruginosa9.37[17]
Carbazole hybrid (44g)Staphylococcus aureus1.56[17]
Carbazole hybrid (44g)Cryptococcus neoformans3.125[17]
Carbazole derivative (56c)E. coli0.5[17]
Carbazole derivative (56c)MRSA0.5[17]
Aminoguanidine-carbazole (8f)MRSA0.5[18]
Aminoguanidine-carbazole (8f)E. coli0.5[18]
Dihydrotriazine-carbazole (9d)MRSA1[18]
Dihydrotriazine-carbazole (9d)E. coli2[18]
7H-Benzo[c]carbazol-10-ol (3a)P. aeruginosa8[19][20]
7H-Benzo[c]carbazol-10-ol (3c)P. aeruginosa8[19][20]
Acid-functionalized carbazole (3)B. cereus12.73[21]
Acid-functionalized carbazole (1)S. Typhimurium50.08[21]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of test compounds.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a similar tool.

  • Compound Application: Add a known concentration of the carbazole derivative solution to each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Antiviral Activity: A Broad-Spectrum Approach

Carbazole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV)[22][23].

Mechanisms of Antiviral Action

The antiviral mechanisms of carbazoles can vary depending on the virus and the specific derivative. Some of the reported mechanisms include:

  • Inhibition of Viral Entry: Some carbazoles can interfere with the attachment of the virus to the host cell or the fusion of the viral and cellular membranes.

  • Inhibition of Viral Enzymes: Key viral enzymes, such as reverse transcriptase in HIV and proteases in HCV, can be targeted and inhibited by carbazole derivatives.

  • Interference with Viral Replication: Carbazoles can disrupt the replication of the viral genome or the assembly of new viral particles.

Quantitative Data: Antiviral Activity

The antiviral activity of carbazole derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication.

Compound/DerivativeVirusEC50Reference
5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole (1)HIV0.0054 µg/mL[22]
O-methylmukonal (2)HIV-112 µM[22]
3-formyl-2,7-dimethoxycarbazole (3)HIV-129.1 µM[22]
Clauszoline J (4)HIV-134.2 µM[22]
Carbazole derivative (24)HCV (genotype 1b)0.031 µM[22]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and carbazole derivatives have shown potential as anti-inflammatory agents[24].

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of carbazoles are often attributed to their ability to modulate key inflammatory pathways:

  • Inhibition of Pro-inflammatory Enzymes: Carbazole derivatives can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes[25].

  • Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some carbazoles can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Key Signaling Pathways

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Carbazole derivatives can interfere with this pathway, for instance, by inhibiting IκB phosphorylation.

NF-kB Pathway Modulation by Carbazoles cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB pIkB p-IκB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Inflammatory Gene Transcription NFkB->Transcription Activation Proteasome Proteasome pIkB->Proteasome Degradation Carbazole Carbazole Derivative Carbazole->IKK Inhibition

Caption: Modulation of the NF-κB signaling pathway by carbazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic in vivo assay for screening the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the carbazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the test groups and the vehicle to the control group.

  • Edema Induction: After a specific time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.

Neuroprotective Activity: Shielding the Nervous System

Carbazole derivatives have garnered significant attention for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in acute neuronal injury such as stroke[2][6].

Mechanisms of Neuroprotective Action

The neuroprotective effects of carbazoles are often multifactorial and include:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Many carbazoles are potent antioxidants that can scavenge free radicals and reduce oxidative damage to neurons[6].

  • Anti-apoptotic Effects: Carbazole derivatives can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

  • Modulation of Signaling Pathways: The PI3K/Akt pathway, a key signaling cascade for neuronal survival, is a target for some neuroprotective carbazoles.

Key Signaling Pathways

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and inhibits apoptosis. Activation of this pathway by neurotrophic factors or certain therapeutic agents, including some carbazole derivatives, can protect neurons from various insults.

PI3K-Akt Pathway Activation by Carbazoles GrowthFactor Neurotrophic Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibition Survival Cell Survival pAkt->Survival Promotion Carbazole Carbazole Derivative Carbazole->PI3K Activation

Caption: Activation of the PI3K/Akt signaling pathway by carbazole derivatives.

Quantitative Data: Neuroprotective Activity

The neuroprotective efficacy of carbazole derivatives can be assessed in vitro by their ability to protect neuronal cells from various toxins. The half-maximal effective concentration (EC50) is a common metric.

Compound/DerivativeCell LineInsultEC50/EffectReference
1,3-dihydroxy-2-carboxycarbazoleMC65TC removalSignificant protection at 0.3 µM[15][26]
2-phenyl-9-(p-tolyl)-9H-carbazoleHT22Glutamate/Homocysteic acidConsiderable protection at 3 µM[2]
SLMSH-SY5YAβ42Neuroprotection observed[4]
Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from a neurotoxic insult.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the carbazole derivative for a specified time.

  • Neurotoxin Exposure: Induce neuronal damage by exposing the cells to a neurotoxin such as amyloid-beta (Aβ) peptides, 6-hydroxydopamine (6-OHDA), or glutamate.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (toxin only).

  • Viability Assessment: Assess cell viability using a method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the carbazole derivative at each concentration compared to the toxin-only control. Determine the EC50 value.

Synthesis of Carbazole Derivatives

The chemical synthesis of carbazole derivatives is a rich and diverse field, with numerous methods developed to construct and functionalize the carbazole core. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Representative Synthetic Strategies
  • Fischer Indole Synthesis: A classic method for synthesizing carbazoles and their tetrahydro precursors from phenylhydrazines and cyclic ketones.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, often used to construct the carbazole skeleton from an appropriately substituted aniline and a dihalobenzene.

  • Graebe-Ullmann Reaction: A method involving the cyclization of N-phenyl-1,2-diaminobenzenes.

  • Vilsmeier-Haack Reaction: Used to introduce formyl groups onto the carbazole ring, providing a handle for further functionalization, as in the synthesis of 9-ethyl-3-carbazolecarboxaldehyde[9].

Example Synthesis: Glycozoline

The synthesis of the natural product glycozoline (6-hydroxy-3-methylcarbazole) can be achieved through a multi-step process that highlights common synthetic transformations in carbazole chemistry[3].

Synthetic Workflow:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-2-methylaniline and 3-methoxyphenol to form N-(3-methoxyphenyl)-4-methylaniline.

  • Intramolecular C-H Amination: Palladium-catalyzed cyclization of N-(3-methoxyphenyl)-4-methylaniline to form 2-methoxy-6-methyl-9H-carbazole.

  • Demethylation: Cleavage of the methyl ether using a reagent like boron tribromide (BBr3) to yield the final product, glycozoline.

Conclusion and Future Directions

Carbazole derivatives represent a highly versatile and pharmacologically significant class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents is well-documented and continues to be an active area of research. The ability to readily functionalize the carbazole scaffold allows for the optimization of potency and selectivity, as well as the development of multi-target-directed ligands.

Future research in this field will likely focus on:

  • The design and synthesis of novel carbazole derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • A deeper understanding of the molecular mechanisms of action and the identification of novel cellular targets.

  • The use of computational methods, such as QSAR and molecular docking, to guide the rational design of new carbazole-based drugs.

  • The evaluation of promising carbazole derivatives in preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

The continued exploration of the chemical and biological diversity of carbazole derivatives holds great promise for the discovery of next-generation therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to Carbazoles in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorse of Modern Electronics

In the landscape of organic electronics, a select few molecular scaffolds have risen to prominence, becoming the foundational pillars upon which high-performance devices are built. Among these, the carbazole moiety stands out as a uniquely versatile and robust building block.[1][2][3] Its structure, a deceptively simple fusion of two benzene rings to a central nitrogen-containing pyrrole ring, belies a wealth of electronic and photophysical properties that have made it indispensable in the development of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs).[1][3][4]

The power of carbazole lies in a combination of inherent characteristics: it is an electron-rich aromatic system, which imparts excellent hole-transporting capabilities.[1][5][6] This core is remarkably stable, both thermally and electrochemically, a critical requirement for long-lasting electronic devices.[4][5][7] Perhaps most importantly, its structure offers multiple strategic sites for chemical functionalization, allowing scientists to meticulously tune its electronic energy levels, solubility, and morphology to meet the precise demands of a specific application.[1][8][9] This guide provides an in-depth exploration of the carbazole core, from its fundamental structure-property relationships and synthesis to its state-of-the-art applications, offering researchers and developers a comprehensive understanding of this critical molecular tool.

PART 1: The Carbazole Core: A Study in Structure-Property Relationships

The efficacy of any material in organic electronics is dictated by its fundamental electronic structure. The carbazole core is an exemplary case study in how molecular architecture governs function. The nitrogen atom's lone pair of electrons is integrated into the aromatic π-system, creating an electron-rich entity that readily stabilizes positive charge carriers (holes).[1][6] This intrinsic property is the foundation of its widespread use as a hole-transport material.

However, the true genius of carbazole lies in its tunability. The molecule presents several positions for substitution, primarily the nitrogen atom (N-9 position) and the aromatic carbons (C-3,6 and C-2,7 positions being the most common). Each site offers a distinct lever to modulate the material's properties:

  • N-9 Position: Substitution at the nitrogen atom is synthetically straightforward and is often used to attach solubilizing groups (like alkyl chains) or to link the carbazole core to other functional units without drastically altering the core's electronic properties.[10]

  • C-3 and C-6 Positions: These positions are electronically coupled to the nitrogen atom. Attaching electron-donating or electron-withdrawing groups here directly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thus tuning the material's bandgap, color of emission, and charge injection barriers in a device.[8]

  • C-2 and C-7 Positions: Functionalizing these sites extends the π-conjugation pathway of the molecule, which can lead to red-shifted absorption and emission spectra and can improve charge mobility by facilitating intermolecular π-π stacking.[3][11][12]

This ability to precisely engineer properties through targeted synthesis allows for the rational design of materials. For instance, attaching strong electron-donating groups like diphenylamine to the 3,6-positions raises the HOMO level, facilitating more efficient hole injection from standard anodes like ITO.[13] Conversely, creating polymers by linking units through the 2,7-positions can enhance charge transport along the polymer backbone, which is crucial for photovoltaic applications.[11][14]

References

A Senior Application Scientist's Guide to the Synthesis, Properties, and Applications of 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-Isopropyl-9H-carbazole

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic intermediate in materials science and drug discovery. We will delve into its precise nomenclature, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its significant applications in advanced fields such as organic electronics and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile carbazole derivative.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is known by several names across different nomenclature systems and commercial suppliers. Understanding these is crucial for accurate literature searches and material procurement.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound.

  • IUPAC Name: 9-propan-2-ylcarbazole[1]

In addition to its formal IUPAC name, several synonyms are commonly used in literature and commercial catalogs:

  • N-Isopropylcarbazole[1][2]

  • 9H-Carbazole, 9-(1-methylethyl)-[1][3]

  • Carbazole, 9-isopropyl-[2][4]

This compound is unambiguously identified by its CAS Registry Number.

  • CAS Number: 1484-09-9[1][2][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, purification, and suitability for various applications. The introduction of the isopropyl group to the nitrogen atom of the carbazole core notably influences its solubility and crystalline properties compared to the parent carbazole.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅N[1][5][6]
Molecular Weight 209.29 g/mol [1][7][8]
Appearance White to light beige crystalline powder[4][7]
Melting Point 118-122 °C[4]
Boiling Point 338.66°C (estimated)[4]
SMILES CC(C)n1c2ccccc2c3ccccc31[6]
InChIKey LSZJZNNASZFXKN-UHFFFAOYSA-N[2][6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the N-alkylation of the carbazole core. The following protocol is a robust and efficient method for its preparation.

General Synthesis Workflow

The overall synthetic scheme involves the deprotonation of the carbazole nitrogen followed by nucleophilic substitution with an isopropyl halide.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Carbazole Carbazole Reaction N-Alkylation Reaction in Toluene (Solvent) Carbazole->Reaction IsopropylBromide Isopropyl Bromide IsopropylBromide->Reaction Base Base (KOH) Base->Reaction Catalyst Phase Transfer Catalyst (TBAB) Catalyst->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Yields crude product and salts Purification Purification (Extraction, Column Chromatography, Recrystallization/Sublimation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Carbazole

This protocol is adapted from established procedures for N-alkylation of carbazole derivatives.[9]

Materials:

  • Carbazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 9H-carbazole in toluene.

  • Addition of Reagents: To the stirred solution, add powdered potassium hydroxide, tetra-n-butylammonium bromide (TBAB), and isopropyl bromide.[9]

    • Expertise & Experience: Potassium hydroxide serves as the base to deprotonate the relatively acidic N-H proton of the carbazole. TBAB is a crucial phase-transfer catalyst. It facilitates the transfer of the hydroxide ion from the solid phase to the organic phase and the resulting carbazolide anion back to the organic phase, where it can react with the isopropyl bromide. This overcomes the immiscibility of the ionic base and the organic substrate, dramatically increasing the reaction rate.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure.[9]

  • Extraction: Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with deionized water to remove inorganic salts (KBr) and excess KOH.[9]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.[9]

  • Purification: The crude product is a solid. Stir the residue with cold petroleum ether to precipitate the product, which can then be collected by filtration.[9] For higher purity, the product can be further purified by sublimation under vacuum or recrystallization.[4]

    • Trustworthiness: The progress of the reaction should be diligently monitored. The disappearance of the starting carbazole spot/peak is a key indicator of completion. The final product's purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and its melting point should be compared to the literature value.[9]

Key Applications in Research and Development

The unique molecular architecture of this compound—combining the electron-rich, rigid carbazole core with a solubilizing alkyl group—makes it a valuable component in several high-technology and pharmaceutical fields.

Organic Electronics and Optoelectronics

Carbazole derivatives are pillars of organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[10][11][12]

  • Hole-Transporting Materials (HTMs): The carbazole moiety is an excellent hole-transporting unit. In devices like Organic Light-Emitting Diodes (OLEDs), this compound can be used as a building block to create larger molecules or polymers that form the hole-transporting layer (HTL). This layer facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[10]

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole core makes its derivatives suitable as host materials in the emissive layer of PhOLEDs.[13] The host matrix must have a higher triplet energy than the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent quenching, leading to high-efficiency light emission.[11]

  • π-Conjugated Materials: this compound serves as a precursor for more complex, π-conjugated systems.[10][14] Through reactions like Suzuki or Heck coupling at the 3 and 6 positions, it can be integrated into polymers and oligomers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[15] The isopropyl group enhances the solubility and processability of these resulting materials, which is critical for device fabrication from solution.[16]

G cluster_structure Molecular Structure & Properties cluster_applications Applications in Organic Electronics Structure This compound Carbazole Core Isopropyl Group Properties Key Properties - High Triplet Energy - Good Hole Mobility - Thermal Stability - Enhanced Solubility Structure:c->Properties imparts Structure:p->Properties imparts OLEDs OLEDs (Organic Light-Emitting Diodes) Properties->OLEDs Enables use as Host & HTL Material OPVs OPVs (Organic Photovoltaics) Properties->OPVs Precursor for Donor Materials OFETs OFETs (Organic Field-Effect Transistors) Properties->OFETs Precursor for Semiconducting Channel

Caption: Relationship between structure, properties, and applications.

Medicinal Chemistry and Drug Discovery

The carbazole scaffold is a recognized pharmacophore present in numerous naturally occurring and synthetic bioactive compounds.[17] N-substituted carbazoles, in particular, have attracted significant attention for their therapeutic potential.[18]

  • Bioactive Scaffolds: While this compound itself may not be a final drug, it serves as a crucial intermediate. Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[17][18]

  • Modulation of Physicochemical Properties: The introduction of the N-isopropyl group can modulate the lipophilicity of the carbazole scaffold. This is a critical parameter in drug design, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By starting with this compound, medicinal chemists can synthesize libraries of compounds with varied substituents on the carbazole ring to optimize for both potency and drug-like properties.

Conclusion

This compound, or 9-propan-2-ylcarbazole, is more than just a simple organic molecule; it is a versatile and enabling building block in modern science. Its synthesis is straightforward, relying on classic N-alkylation chemistry that can be scaled effectively. Its true value lies in the combination of the carbazole core's inherent electronic and photophysical properties with the beneficial solubility and processing characteristics imparted by the N-isopropyl group. For researchers in materials science, it is a gateway to high-performance materials for next-generation electronics. For medicinal chemists, it is a foundational scaffold for the discovery of new therapeutic agents. A thorough understanding of its properties and synthesis is therefore essential for innovation in these demanding fields.

References

The Photophysics of N-Substituted Carbazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Carbazole Core

Carbazole and its derivatives stand as a cornerstone in the fields of materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1] The carbazole moiety, a rigid, planar, electron-rich aromatic structure, provides a versatile scaffold for the development of molecules with tailored light-absorbing and emitting characteristics.[2] The strategic substitution at the nitrogen atom (N-substitution) of the carbazole ring offers a powerful tool to modulate these properties, leading to a diverse range of applications, from highly efficient organic light-emitting diodes (OLEDs) to innovative neuroprotective agents and fluorescent probes for bioimaging.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the photophysical properties of N-substituted carbazoles, detailing the underlying principles, experimental characterization, and the profound impact of molecular design on their function.

I. Fundamental Photophysics of the Carbazole Chromophore

The intrinsic photophysical behavior of the carbazole unit is governed by π-π* electronic transitions within its aromatic system. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax through several pathways, including fluorescence (radiative decay back to S₀) or intersystem crossing (ISC) to a triplet state (T₁). The subsequent decay from the triplet state to the ground state, known as phosphorescence, is a spin-forbidden process and is typically observed at low temperatures with a much longer lifetime than fluorescence.[6]

The substitution at the nitrogen atom profoundly influences these fundamental processes. By introducing various aryl, alkyl, or functional groups at the N-position, it is possible to alter the electron density distribution, molecular geometry, and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] These modifications, in turn, dictate the absorption and emission wavelengths, quantum yields, and excited-state lifetimes of the resulting N-substituted carbazole derivatives.[8]

II. The Impact of N-Substitution on Photophysical Properties

The strategic modification of the N-position on the carbazole core allows for precise tuning of its photophysical characteristics. This control is paramount for designing materials with specific functionalities.

A. Absorption and Emission Characteristics

N-substitution can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. For instance, attaching an electron-donating group to the N-phenyl ring of an N-phenylcarbazole can induce a red shift due to the stabilization of the excited state. Conversely, electron-withdrawing groups can lead to a blue shift. The nature and position of substituents on the N-aryl group play a critical role in determining the extent of these shifts.[9]

B. Intramolecular Charge Transfer (ICT)

A key phenomenon observed in many N-substituted carbazoles, particularly those with a donor-acceptor (D-A) architecture, is Intramolecular Charge Transfer (ICT).[8] In these systems, the carbazole moiety typically acts as the electron donor, while the N-substituent functions as the electron acceptor. Upon photoexcitation, an electron is transferred from the carbazole unit to the acceptor, creating a charge-separated excited state.[10]

This ICT state is highly sensitive to the polarity of the surrounding medium. In polar solvents, the ICT emission is significantly red-shifted compared to nonpolar solvents, a phenomenon known as solvatochromism.[10][11] The existence of multiple emitting states, including locally excited (LE) and ICT states, can be confirmed using Lippert-Mataga plots.[11] The efficiency of ICT is strongly dependent on the strength of the donor and acceptor moieties and their relative orientation.[12] In some cases, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor units are orthogonally oriented in the excited state.[13][14]

C. Thermally Activated Delayed Fluorescence (TADF)

N-substituted carbazoles have emerged as exceptional materials for Thermally Activated Delayed Fluorescence (TADF).[15] TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate delayed fluorescence, leading to potentially 100% internal quantum efficiency in OLEDs.[16] This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[17]

In TADF molecules based on N-substituted carbazoles, the carbazole unit often serves as the electron donor, and an electron-accepting unit is attached, often through a phenyl linker.[15] The spatial separation of the HOMO (on the carbazole) and the LUMO (on the acceptor) leads to a small ΔEST. This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation, followed by delayed fluorescence.[16] The design of the molecular structure to control the steric hindrance and electronic coupling between the donor and acceptor is crucial for achieving high TADF efficiency.[16][18]

D. Room Temperature Phosphorescence (RTP)

While phosphorescence is typically observed at low temperatures, recent research has focused on achieving Room Temperature Phosphorescence (RTP) in purely organic materials, with N-substituted carbazoles playing a significant role.[19][20] Achieving efficient RTP in metal-free organic molecules is challenging due to the spin-forbidden nature of the triplet-to-singlet ground state transition and the susceptibility of the long-lived triplet excitons to non-radiative decay.[19]

Strategies to promote RTP in N-substituted carbazoles include:

  • Crystal Packing and H-aggregation: Rigidifying the molecular environment through crystallization can suppress non-radiative decay pathways.[20]

  • Heavy-Atom Effect: Incorporating heavy atoms (e.g., bromine, iodine) into the molecular structure can enhance spin-orbit coupling, which facilitates intersystem crossing and phosphorescence.

  • Donor-Acceptor Architectures: Similar to TADF, D-A structures can promote intersystem crossing and stabilize the triplet state.[20]

The luminescence of these materials often originates from a mixed locally excited and charge transfer state.[19] The lifetime and quantum yield of RTP can be tuned by modifying the substituents and controlling the molecular packing in the solid state.[21]

III. Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of N-substituted carbazoles requires a suite of spectroscopic and analytical techniques.

A. Steady-State Spectroscopy
  • UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light absorbed by the molecule, providing information about the electronic transitions from the ground state to excited states.

  • Fluorescence Spectroscopy: This measures the emission of light from the singlet excited state, providing data on the emission wavelength, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference between the absorption and emission maxima).[6]

B. Time-Resolved Spectroscopy
  • Time-Resolved Photoluminescence (TRPL): This technique measures the decay of fluorescence or phosphorescence over time, providing the excited-state lifetime (τ).[6] For TADF materials, a characteristic bi-exponential decay is observed, with a prompt fluorescence component and a delayed fluorescence component.[16]

C. Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

D. Electrochemical Characterization
  • Cyclic Voltammetry (CV): This technique is used to determine the HOMO and LUMO energy levels of the molecules by measuring their oxidation and reduction potentials.[17] These values are crucial for understanding the electronic structure and for designing materials for electronic devices.

IV. Applications in Drug Development and Materials Science

The tunable photophysical properties of N-substituted carbazoles have led to their widespread use in various scientific and technological fields.

A. Organic Light-Emitting Diodes (OLEDs)

N-substituted carbazoles are extensively used in OLEDs as:

  • Host Materials: Their high triplet energy and good charge transport properties make them excellent hosts for phosphorescent and TADF emitters.[4]

  • Emitting Materials: Carbazole derivatives exhibiting strong fluorescence, TADF, or even RTP are used as the emissive layer in OLEDs, producing a wide range of colors.[22][23][24]

  • Hole-Transporting Layers (HTLs): The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport.[25]

B. Drug Development and Bioimaging

The fluorescent properties of N-substituted carbazoles make them valuable tools in drug development and biological research.

  • Neuroprotective Agents: Certain N-substituted carbazoles have shown significant neuroprotective effects, potentially through their antioxidative activity.[3][26]

  • Anticancer and Antimicrobial Agents: Various derivatives have demonstrated promising anticancer and antimicrobial activities.[27][28]

  • Fluorescent Probes: Their sensitivity to the local environment makes them suitable as fluorescent probes for bioimaging and sensing applications.[5]

V. Data Presentation and Experimental Protocols

For a comparative analysis, the photophysical data of representative N-substituted carbazoles are summarized in the following tables.

Table 1: Photophysical Properties of N-Substituted Carbazoles for OLED Applications

CompoundHost/Emitterλabs (nm)λem (nm)ΦPL (%)ΔEST (eV)Application
m-CzTrz Emitter/Host-480 (sky-blue)19.2 (doped)-TADF OLED[18]
tMCzPN Emitter-487--TADF OLED[16]
DCzP Emitter-488--Blue OLED[29]

Table 2: Photophysical Properties of N-Substituted Carbazoles Exhibiting ICT

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Key Feature
NP4CN n-hexane~340LE emission-LE ⇄ ICT equilibrium[10]
NP4CN Acetonitrile~340ICT emissionLargeStrong ICT[10]
TTM-1TPE-2Cz Cyclohexane350, 375, 550-700--ICT absorption[30]

Experimental Protocol: Determination of Fluorescence Quantum Yield

This protocol outlines the relative method for determining the fluorescence quantum yield (ΦF) of an N-substituted carbazole derivative.

1. Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., spectroscopic grade cyclohexane or dichloromethane)

  • N-substituted carbazole sample

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)

2. Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

3. Self-Validation:

  • Ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) in the concentration range used.

  • Use a fresh, well-characterized standard.

  • Correct for solvent blank fluorescence if necessary.

Mandatory Visualizations

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Jablonski diagram illustrating the photophysical processes in a carbazole molecule.

Workflow cluster_Prep Sample Preparation cluster_Measure Spectroscopic Measurements cluster_Analysis Data Analysis prep Prepare Dilute Solutions (Abs < 0.1) uv_vis UV-Vis Spectroscopy (Measure Absorbance) prep->uv_vis fluor Fluorescence Spectroscopy (Measure Emission) prep->fluor calc Calculate Quantum Yield, Stokes Shift, etc. uv_vis->calc trpl Time-Resolved Photoluminescence (Measure Lifetime) fluor->trpl fluor->calc trpl->calc

Caption: Experimental workflow for characterizing the photophysical properties of N-substituted carbazoles.

StructureProperty cluster_Structure Molecular Structure cluster_Properties Photophysical Properties NSub N-Substituent (Donor/Acceptor Strength) ICT Intramolecular Charge Transfer (ICT) NSub->ICT influences TADF Thermally Activated Delayed Fluorescence (TADF) NSub->TADF enables Spectra Absorption/Emission Wavelengths NSub->Spectra modulates Geom Molecular Geometry (Twist Angle) Geom->ICT affects Geom->TADF controls ΔEST RTP Room Temperature Phosphorescence (RTP) Geom->RTP impacts packing ICT->Spectra causes solvatochromism QE Quantum Efficiency TADF->QE enhances RTP->QE contributes to

Caption: Relationship between molecular structure and photophysical properties in N-substituted carbazoles.

VI. Conclusion

N-substituted carbazoles represent a remarkable class of organic molecules with highly tunable photophysical properties. The ability to precisely control their absorption, emission, and excited-state dynamics through synthetic modification has positioned them as indispensable components in advanced materials and therapeutic agents. A thorough understanding of the fundamental principles of ICT, TADF, and RTP, coupled with rigorous experimental characterization, is essential for the rational design of next-generation N-substituted carbazoles with enhanced performance and novel functionalities. This guide provides a foundational framework for researchers and professionals to navigate the intricate and exciting landscape of carbazole photophysics.

References

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of 9-Isopropyl-9H-carbazole from 9H-carbazole. Designed for researchers, chemists, and professionals in drug development and materials science, this guide moves beyond a simple procedural outline. It delves into the underlying chemical principles, explains the rationale behind methodological choices, and offers a robust, validated protocol. The synthesis is centered on the N-alkylation of carbazole using isopropyl bromide under phase-transfer catalysis conditions, a method known for its efficiency and high yield. Included are a step-by-step experimental protocol, purification techniques, characterization data, a visual workflow diagram, and a comprehensive troubleshooting guide.

Introduction: The Significance of this compound

Carbazole and its N-substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties, rigid planar structure, and hole-transporting capabilities make them essential building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceutical agents. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex functionalized molecules, including novel styryl-carbazole compounds used in silicon hybrid materials[1][2]. The introduction of the isopropyl group at the 9-position enhances solubility in organic solvents and modulates the electronic properties of the carbazole core, making its efficient synthesis a topic of significant interest.

This guide focuses on a reliable and scalable method for its preparation: the N-alkylation of 9H-carbazole.

Mechanistic Insights: The Chemistry of N-Alkylation

The synthesis of this compound is a classic example of N-alkylation, a nucleophilic substitution reaction. The core of this transformation lies in enhancing the nucleophilicity of the nitrogen atom on the carbazole ring.

The Role of the Base: Deprotonation of Carbazole

The nitrogen-bound hydrogen (N-H) in 9H-carbazole is weakly acidic, with a pKa in the mid-teens[3]. This acidity is significantly higher than that of secondary amines but is sufficient for deprotonation by a strong base. In this protocol, potassium hydroxide (KOH) serves as the base. It abstracts the proton from the carbazole nitrogen, generating the highly nucleophilic carbazolide anion.

Reaction: 9H-Carbazole + KOH ⇌ Potassium Carbazolide + H₂O

The formation of this anion is the critical first step, as the negatively charged nitrogen is a much stronger nucleophile than the neutral nitrogen of the parent carbazole[3].

The Power of Phase-Transfer Catalysis (PTC)

A significant challenge in this synthesis is that the carbazole and its potassium salt have low solubility in the nonpolar organic solvent (e.g., toluene) where the alkylating agent, isopropyl bromide, is dissolved. Phase-Transfer Catalysis (PTC) elegantly overcomes this solubility barrier[4].

A phase-transfer catalyst, in this case, tetra-n-butylammonium bromide (TBAB), is employed. The mechanism proceeds as follows:

  • Anion Exchange: The tetra-n-butylammonium cation (Q⁺) from TBAB exchanges its bromide anion for the carbazolide anion (Carb⁻) at the interface of the solid base and the organic solvent.

  • Ion Pair Formation: This forms a Q⁺Carb⁻ ion pair. The bulky, lipophilic alkyl groups of the quaternary ammonium cation render this ion pair soluble in the organic phase.

  • Nucleophilic Attack: The carbazolide anion, now "solubilized" in the organic phase, is free to react with the isopropyl bromide in a classic Sₙ2 reaction, forming the desired this compound and regenerating the catalyst's cation with a bromide anion.

This catalytic cycle allows the reaction to proceed smoothly and efficiently at a moderate temperature, avoiding the need for harsh conditions or expensive polar aprotic solvents[3][5].

Experimental Guide: Synthesis and Purification

This section provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagents & Materials Equipment
9H-Carbazole (≥98%)Round-bottom flask (100 mL)
Isopropyl bromide (99%)Reflux condenser
Potassium hydroxide (KOH, ≥85%)Magnetic stirrer and heat plate
Tetra-n-butylammonium bromide (TBAB, ≥99%)Separatory funnel
Toluene (Anhydrous)Rotary evaporator
Dichloromethane (DCM, ACS grade)Glass funnel and filter paper
Magnesium sulfate (MgSO₄, Anhydrous)Beakers and Erlenmeyer flasks
Petroleum ether (ACS grade)Thin-Layer Chromatography (TLC) plates
Standard laboratory glasswareColumn chromatography setup
Quantitative Data: Reagent Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesEquivalents
9H-Carbazole167.210.75 g0.004491.0
Isopropyl bromide122.990.51 mL (0.67 g)0.005441.21
Potassium hydroxide56.110.287 g0.005121.14
TBAB322.370.057 g0.0001760.039
Toluene-20 mL--
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-carbazole (0.75 g).

  • Solvent Addition: Add 20 mL of toluene to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Sequentially add potassium hydroxide (0.287 g), tetra-n-butylammonium bromide (0.057 g), and isopropyl bromide (0.51 mL) to the suspension[6].

  • Reaction: Heat the reaction mixture to boiling (reflux) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4 hours[6].

  • Cooling: Once the reaction is complete (as indicated by the consumption of the starting carbazole on TLC), remove the heat source and allow the mixture to cool to room temperature.

Workflow Visualization

SynthesisWorkflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Carbazole, Toluene) AddReagents 2. Add Reagents (KOH, TBAB, Isopropyl Bromide) Setup->AddReagents Reflux 3. Reflux (4 hours) Monitor by TLC AddReagents->Reflux Cool 4. Cool to RT Reflux->Cool Evaporate 5. Evaporate Toluene Cool->Evaporate Dissolve 6. Dissolve in DCM Evaporate->Dissolve Extract 7. Extract with Water Dissolve->Extract Dry 8. Dry (MgSO4) & Filter Extract->Dry Concentrate 9. Concentrate DCM Dry->Concentrate Purify 10. Purify Residue (Petroleum Ether Trituration) Concentrate->Purify FinalProduct 11. Dry Final Product (White Solid) Purify->FinalProduct Characterize 12. Characterization (NMR, MS, MP) FinalProduct->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Work-up and Purification Protocol
  • Solvent Removal: Evaporate the toluene solvent from the cooled reaction mixture using a rotary evaporator[6].

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM, ~30 mL). Transfer the solution to a separatory funnel and wash it with deionized water (2 x 20 mL) to remove inorganic salts and residual KOH.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent[6].

  • Concentration: Evaporate the DCM under reduced pressure to obtain the crude product as a residue.

  • Final Purification: Vigorously stir the crude residue with cold petroleum ether. This process, known as trituration, will cause the pure product to precipitate as a solid while impurities remain dissolved. Filter the resulting solid and dry it under high vacuum to yield this compound as a white solid[6]. An expected yield is typically high, around 96%[6].

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₅H₁₅N[7][8][9]

  • Molecular Weight: 209.29 g/mol [8][10][11]

  • Appearance: White solid[6]

  • Melting Point: 120.5-120.7°C[6]

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) 8.16 (d, 2H), 7.57 (d, 2H), 7.4-7.5 (m, 2H), 7.2-7.3 (m, 2H), 5.0-5.2 (m, 1H), 1.65 (d, 6H).

  • ¹³C NMR (75 MHz, CDCl₃): δ (ppm) 139.5, 125.4, 123.3, 120.4, 118.6, 110.0, 46.7, 20.8[6].

  • Mass Spectrometry (EI): m/z (%) 209.2 (100) [M⁺•], 194.4 (36) [M-CH₃]⁺[6].

Alternative Synthetic Methods

While the PTC method is robust, it is valuable for researchers to be aware of alternative approaches. A notable alternative is the use of microwave irradiation. Reactions can be carried out by mixing carbazole with an alkyl halide on a solid support like potassium carbonate and irradiating the mixture in a microwave oven.[5][12][13][14] This method often leads to a dramatic reduction in reaction times (minutes instead of hours) and can be performed solvent-free, aligning with the principles of green chemistry[5][14].

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (KOH absorbed moisture).2. Impure alkylating agent.3. Insufficient heating.1. Use freshly opened or properly stored KOH. Grind it into a fine powder to increase surface area.2. Check the purity of isopropyl bromide.3. Ensure the reaction is maintained at a steady reflux.
Formation of Byproducts 1. Overheating leading to side reactions.2. Reaction time is excessively long.1. Maintain a gentle reflux; avoid aggressive boiling.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is Oily/Difficult to Crystallize 1. Presence of unreacted starting material or solvent residue.2. Impurities preventing crystallization.1. Ensure complete removal of toluene and DCM.2. Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient as the eluent[15].

References

Application of 9-Isopropyl-9H-carbazole in perovskite solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 9-Isopropyl-9H-carbazole for High-Stability Perovskite Solar Cells

Senior Application Scientist's Foreword

The field of photovoltaics is in a relentless pursuit of materials that can deliver high power conversion efficiency (PCE) while ensuring long-term operational stability. Perovskite Solar Cells (PSCs) have emerged as a revolutionary technology, yet their commercial viability hinges on overcoming stability challenges, many of which are linked to the hole transport layer (HTL). The industry-standard material, spiro-OMeTAD, while efficient, typically requires chemical dopants that are hygroscopic and contribute to device degradation.[1][2] This has catalyzed a search for robust, dopant-free alternatives.

This document serves as a detailed technical guide on the application of this compound, a promising small-molecule hole transport material (HTM). Carbazole-based materials are advantageous due to their straightforward synthesis, cost-effectiveness, and highly tunable electrochemical properties.[3][4] The introduction of the isopropyl group enhances solubility and influences molecular packing, making it an excellent candidate for forming high-quality, uniform thin films via solution processing—a critical step for scalable manufacturing.[5] This guide provides the scientific rationale, detailed fabrication protocols, and characterization methodologies for integrating this compound as a dopant-free HTL to achieve efficient and significantly more stable perovskite solar cells.

The Role and Mechanism of this compound as an HTM

The primary function of the HTL in a perovskite solar cell is to ensure the selective and efficient extraction of holes from the light-absorbing perovskite layer while simultaneously blocking electrons, thereby preventing charge recombination at the electrode interface.[6]

Core Principles of an Effective HTM:

  • Energy Level Alignment : The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band maximum (VBM) of the perovskite. This energetic alignment minimizes the energy barrier for hole extraction, facilitating efficient charge transfer. Carbazole derivatives can be chemically modified to fine-tune their HOMO levels for optimal alignment with various perovskite compositions.[4]

  • Hole Mobility : The material must possess sufficient intrinsic hole mobility to transport the extracted charges to the anode without significant resistive losses. Carbazole-based compounds have demonstrated high charge carrier mobility, often in the range of 10⁻⁴ cm² V⁻¹s⁻¹, which is crucial for maintaining a high fill factor (FF) in the solar cell.[3]

  • Film Morphology and Quality : The HTM must form a uniform, pinhole-free layer over the perovskite. The isopropyl substitution on the carbazole core improves solubility in common organic solvents, facilitating the deposition of high-quality films via techniques like spin-coating.[5]

  • Chemical and Thermal Stability : The HTM should be inert to the perovskite layer and stable under operational conditions (heat and light). The inherent stability of the carbazole moiety, combined with the avoidance of hygroscopic dopants, leads to substantially improved device longevity.[1][7]

Comparative Properties of Hole Transport Materials

The following table summarizes the key properties of this compound in the context of other common HTMs.

PropertyThis compound (Typical)Spiro-OMeTAD (Doped)PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
HOMO Energy Level ~ -5.4 eV~ -5.2 eV~ -5.3 eV
Hole Mobility (cm²/Vs) ~ 10⁻⁴< 10⁻⁵ (undoped), ~10⁻³ (doped)~ 10⁻³
Processing Solution-ProcessableSolution-ProcessableSolution-Processable
Dopant Requirement Dopant-FreeRequired (LiTFSI, tBP)Often used dopant-free
Key Advantage High stability, low costHigh efficiencyHigh mobility, good film formation
Key Disadvantage Lower reported peak efficiencyPoor intrinsic stability due to dopantsHigher cost, batch-to-batch variation

Note: Specific values for this compound can vary based on measurement conditions and film processing. The values presented are representative of similar carbazole-based small molecules.

Experimental Protocol: Fabrication of n-i-p Planar PSCs

This section provides a comprehensive, step-by-step protocol for fabricating a planar perovskite solar cell using this compound as the dopant-free HTL. All solution-based steps should be performed inside a nitrogen-filled glovebox.[8]

Device Architecture Diagram

cluster_device Perovskite Solar Cell Stack gold Gold (Au) Electrode htm HTL: this compound gold->htm perovskite Perovskite Absorber Layer htm->perovskite etl ETL: SnO₂ perovskite->etl fto FTO Glass Substrate etl->fto

Caption: Layered architecture of the n-i-p perovskite solar cell.

Step 1: Substrate Preparation and Cleaning

Causality: Rigorous cleaning of the Fluorine-doped Tin Oxide (FTO) glass substrate is critical to ensure good adhesion of subsequent layers and to remove any organic or particulate contaminants that could cause short-circuits.

  • Pattern the FTO glass using zinc powder and HCl (2M).

  • Sequentially sonicate the substrates in a cleaning rack with deionized water, acetone, and isopropanol for 20 minutes each.[6]

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Perform a UV-Ozone treatment for 20 minutes immediately before use to enhance the wettability of the surface.[8]

Step 2: Electron Transport Layer (ETL) Deposition

Causality: The ETL selectively extracts electrons and blocks holes. Tin oxide (SnO₂) is a common choice due to its wide bandgap and suitable conduction band alignment.

  • Prepare a SnO₂ nanoparticle solution (e.g., 15% in H₂O colloidal dispersion, diluted in water to 2.5%).

  • Filter the solution using a 0.22 µm PTFE filter.[3]

  • Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 s.

  • Anneal the substrate on a hotplate at 150 °C for 30 minutes in ambient air.

Step 3: Perovskite Absorber Layer Deposition

Causality: This protocol uses a one-step solution method with an anti-solvent drip to induce rapid crystallization, resulting in a dense, uniform perovskite film with large crystal grains, which is essential for high performance.[5]

  • Prepare a 1.2 M perovskite precursor solution. For a standard mixed-cation composition like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅, dissolve the requisite amounts of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a 4:1 v/v mixture of DMF:DMSO.[3]

  • Stir the solution at 60 °C for 1 hour and filter with a 0.22 µm PTFE filter before use.

  • Deposit 40 µL of the precursor solution onto the SnO₂ layer.

  • Spin-coat in a two-step program:

    • 1000 rpm for 10 s (acceleration 200 rpm/s).

    • 5000 rpm for 30 s (acceleration 1000 rpm/s).

  • During the second step, with 15 seconds remaining, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes inside the glovebox.

Step 4: Dopant-Free Hole Transport Layer (HTL) Deposition

Causality: This is the key step. A dopant-free solution prevents the introduction of hygroscopic salts, enhancing device stability. The concentration and spin speed are optimized to achieve a uniform layer approximately 30-50 nm thick.

  • Prepare the HTL solution by dissolving This compound in chlorobenzene at a concentration of 10 mg/mL .

  • Stir the solution on a hotplate at 70 °C for 30 minutes to ensure complete dissolution. Allow it to cool to room temperature before use.

  • Once the perovskite film has cooled after annealing, deposit 30 µL of the this compound solution.

  • Spin-coat at 4000 rpm for 30 s (acceleration 1000 rpm/s).

  • Anneal the film at 100 °C for 10 minutes inside the glovebox.

Step 5: Metal Electrode Deposition

Causality: A conductive back electrode (anode) is required to collect the holes from the HTL. Gold (Au) is used due to its high work function, which matches well with the HOMO of the carbazole HTM, and its resistance to oxidation.

  • Define the active area of the device (typically 0.09 cm²) using a shadow mask.

  • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

  • Deposit 80-100 nm of gold (Au) at a rate of 0.1-0.2 Å/s.

Device Characterization and Performance Metrics

Trustworthiness: A self-validating protocol requires robust characterization. The following methods confirm the successful fabrication and performance of the PSC.

  • Current Density-Voltage (J-V) Measurement :

    • Use a solar simulator calibrated to AM1.5G (100 mW/cm²) irradiance.

    • Measure the J-V curve by sweeping the voltage from reverse to forward bias and vice-versa to check for hysteresis.

    • Extract key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).

  • External Quantum Efficiency (EQE) :

    • Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at each wavelength.

    • Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the theoretical Jsc, which should closely match the value from the J-V measurement.

  • Stability Testing :

    • Shelf Stability : Store unencapsulated devices in a controlled environment (e.g., 30% relative humidity, in the dark) and measure their PCE periodically over hundreds of hours.[3]

    • Operational Stability : Track the PCE of an encapsulated device under continuous 1-sun illumination at its maximum power point (MPP) at a controlled temperature.

Expected Performance Data

Devices fabricated with carbazole-based dopant-free HTMs have shown excellent performance and stability.

ParameterExpected Value Range
PCE (%) 18 - 21%
Voc (V) 1.05 - 1.15 V
Jsc (mA/cm²) 22 - 24 mA/cm²
FF (%) 75 - 82%
Stability >85% of initial PCE after 500 hours (unencapsulated, 30% RH)
Data is based on performance reported for similar high-performing carbazole-based HTMs.[3][4]

Fabrication Workflow Diagram

arrow arrow sub 1. Substrate Cleaning (Sonication, UV-Ozone) etl 2. ETL Deposition (SnO₂, Spin-Coat, Anneal) sub:s->etl:n pero 3. Perovskite Deposition (Spin-Coat, Anti-Solvent, Anneal) etl:s->pero:n htl 4. HTL Deposition (this compound, Spin-Coat, Anneal) pero:s->htl:n elec 5. Electrode Deposition (Thermal Evaporation of Au) htl:s->elec:n char 6. Device Characterization (J-V, EQE, Stability) elec:s->char:n

Caption: Step-by-step workflow for perovskite solar cell fabrication.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Voc - Poor perovskite film quality (high trap density).- Energy level mismatch between perovskite and HTL.- Shunting pathways.- Optimize perovskite annealing time/temperature.- Ensure HTL forms a complete, uniform layer.- Verify substrate cleaning and ETL quality.
Low Jsc - Incomplete light absorption (thin perovskite layer).- Poor charge extraction at interfaces.- Parasitic absorption in transport layers.- Adjust perovskite solution concentration or spin speed.- Ensure HTL thickness is optimal (not too thick).- Check for contamination in precursor solutions.
Low FF - High series resistance (Rs).- Low shunt resistance (Rsh).- Poor charge mobility in HTL or ETL.- Check electrode contacts and substrate conductivity.- Improve perovskite film morphology to reduce pinholes.- Ensure HTL solution is fully dissolved and forms a good film.
Poor Film Quality - Poor wettability of the underlying layer.- Incorrect spin-coating parameters.- Contaminated solutions or environment.- Perform UV-Ozone treatment before deposition.- Optimize spin speed and acceleration.- Filter all solutions and work in a clean environment.

Conclusion and Outlook

This compound stands out as a highly viable candidate for developing next-generation, stable perovskite solar cells. Its application as a dopant-free hole transport material directly addresses the critical stability bottleneck caused by hygroscopic additives in traditional HTLs. The protocols detailed herein demonstrate a clear and reproducible pathway for integrating this material into a high-performance device architecture. The combination of excellent solubility, robust thermal stability, and effective hole transport properties makes it a compelling alternative to spiro-OMeTAD.

Future research will likely focus on further molecular engineering of the carbazole core, exploring different alkyl chains or peripheral functional groups to further optimize energy level alignment and enhance hole mobility, pushing the efficiency and stability of perovskite solar cells ever closer to their theoretical limits.[9]

References

Experimental protocol for Suzuki-Miyaura coupling with carbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbazole-Aryl Bonds

Carbazole and its derivatives are a critical class of N-heterocyclic compounds. Their unique electronic and photophysical properties make them indispensable building blocks in materials science, particularly for OLEDs where they are used as host materials or emitters.[1] Furthermore, the carbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3] Its application to carbazole derivatives has revolutionized the synthesis of complex molecules for a wide range of applications.[1][4] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate, providing a powerful tool for constructing biaryl and heteroaryl structures.[5][6]

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving carbazole derivatives. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7]

The Catalytic Cycle

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the carbazole derivative (R¹-X) to form a Pd(II) complex.[7]

  • Transmetalation: The organic group (R²) from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5][6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][7]

Critical Parameters for Success

The success of a Suzuki-Miyaura coupling with carbazole derivatives hinges on the careful selection of several key components:

Parameter Role and Considerations for Carbazole Derivatives Common Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are often more stable and easier to handle than air-sensitive Pd(0) complexes. For electron-rich carbazoles, more active catalysts may be required.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts.[6][8]
Ligand Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for challenging couplings involving heteroaryl halides.[9][10][11]PPh₃, P(t-Bu)₃, SPhos, XPhos, JohnPhos, IMes, SIMes.[10][11][12]
Base Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.[6]K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N.[5]
Solvent Solubilizes the reactants and catalyst. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic components.[2][13]Toluene, Dioxane, THF, DMF, often with added water.[2][5]
Boron Source The organoboron coupling partner. Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to side reactions like protodeboronation.[2][14]Arylboronic acids, Arylboronic acid pinacol esters.[15]
Leaving Group (on Carbazole) The reactivity of the carbazole halide follows the order I > Br > Cl. Iodides are the most reactive, while chlorides often require more active catalyst systems.[2]-I, -Br, -Cl, -OTf

Core Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki-Miyaura coupling of a halo-carbazole with an arylboronic acid. Optimization may be necessary for specific substrates.

Experimental_Workflow

Materials and Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

Reagents
  • Halo-carbazole derivative (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[5]

  • Base (e.g., K₂CO₃, 2.0 equiv)[5]

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[5]

Procedure
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the halo-carbazole (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times to remove oxygen.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[5]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[5]

  • Reaction : Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously.[5]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 2–24 hours).[16]

  • Work-up : Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.[4][17]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions when working with carbazole derivatives.

Problem Potential Cause(s) Suggested Solutions
Low or No Conversion Inactive catalyst; Poor choice of ligand, base, or solvent; Low reaction temperature.Use a fresh, active catalyst. Screen different ligands (e.g., Buchwald ligands for challenging substrates).[11][18] Try a stronger base (e.g., K₃PO₄).[11] Increase the reaction temperature.[19] Ensure proper degassing to prevent catalyst oxidation.[2]
Protodeboronation Decomposition of the boronic acid.Use a boronic acid pinacol ester for increased stability.[14] Minimize reaction time. Use milder bases like KF if esters are present.[6]
Homocoupling Coupling of two boronic acid molecules.Ensure the reaction is thoroughly degassed to minimize oxygen, which can promote homocoupling.[2] Use a Pd(0) source or a precatalyst that is efficiently reduced in situ.
Difficult Purification Close polarity of product and byproducts.Optimize chromatography conditions (solvent gradient, different stationary phase). Consider recrystallization.[17]
Reaction Stalls Catalyst inhibition by the N-H of unprotected carbazole.For unprotected carbazoles, a stronger base or a specialized catalyst system may be required.[20] Consider protecting the carbazole nitrogen if inhibition is severe.

Conclusion: A Versatile Tool for Innovation

The Suzuki-Miyaura coupling is an indispensable method for the synthesis of functionalized carbazole derivatives. By understanding the mechanistic nuances and the critical roles of each reaction component, researchers can effectively troubleshoot and optimize their protocols. This enables the efficient creation of novel materials and molecules, driving innovation in fields ranging from organic electronics to drug discovery.

References

Introduction: The Analytical Imperative for 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 9-Isopropyl-9H-carbazole

This compound is a key heterocyclic aromatic compound, serving as a fundamental building block in the development of advanced functional materials and pharmaceuticals. Its carbazole core provides unique electronic and photophysical properties, making it a valuable moiety in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold for pharmacologically active molecules.[1][2][3] The isopropyl group at the 9-position enhances solubility in organic solvents and influences the solid-state packing of the molecule, which is critical for its application in electronic devices.

Given its pivotal role, verifying the identity, purity, and structural integrity of this compound is a prerequisite for any downstream application. Inconsistencies in material quality can lead to failed experiments, unreliable device performance, and misleading biological data. This guide, intended for researchers, scientists, and drug development professionals, provides a multi-technique approach to the comprehensive characterization of this compound. We will move beyond mere procedural lists to explain the causality behind the choice of each technique, ensuring a robust and self-validating analytical workflow.

The Integrated Analytical Workflow

A single analytical technique is insufficient to provide a complete picture of a molecule's identity and purity. A truly trustworthy characterization relies on an orthogonal approach, where multiple techniques with different physical principles are used to corroborate findings. The workflow below illustrates the logical progression from initial structural confirmation to final purity assessment.

G cluster_synthesis Synthesis & Isolation cluster_structure Structural Elucidation (Identity) cluster_properties Property Characterization cluster_purity Purity & Quantification Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Confirmation MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Primary Confirmation FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Primary Confirmation UVVis UV-Vis Spectroscopy (Electronic Properties) NMR->UVVis Corroboration MS->UVVis Corroboration HPLC HPLC (Purity Assay) UVVis->HPLC Method Development Final Fully Characterized Material HPLC->Final GCMS GC-MS (Impurity Profile) GCMS->Final

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] It provides unambiguous information about the carbon-hydrogen framework. For this compound, ¹H NMR confirms the presence and connectivity of the aromatic and isopropyl protons, while ¹³C NMR identifies all unique carbon environments. The causality for using NMR first is simple: if the NMR spectrum does not match the expected structure, there is no point in proceeding with other techniques.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Expected Data

The following table summarizes the expected chemical shifts based on literature data.[5]

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz)
¹H NMR Aromatic (H-4, H-5)~8.16d, J = 7.8 Hz
Aromatic (H-1, H-8)~7.57d, J = 9.0 Hz
Aromatic (H-3, H-6)~7.28t
Aromatic (H-2, H-7)~7.24d, J = 7.5 Hz
Methine (-CH)~5.03m
Methyl (-CH₃)~1.75d, J = 6.9 Hz
¹³C NMR Aromatic (C-4a, C-4b)~139.5
Aromatic (C-4, C-5)~125.4
Aromatic (C-8a, C-9a)~123.3
Aromatic (C-2, C-7)~120.4
Aromatic (C-3, C-6)~118.6
Aromatic (C-1, C-8)~110.0
Methine (-CH)~46.7
Methyl (-CH₃)~20.8

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS provides the exact molecular weight of the compound, serving as a primary check on its elemental composition.[4] For this compound (C₁₅H₁₅N), the expected monoisotopic mass is 209.1204 g/mol .[6][7] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, virtually guaranteeing the correct elemental formula. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is often performed in conjunction with Gas Chromatography (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a GC-MS system or a direct insertion probe on a mass spectrometer.

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

    • Source Temperature: ~230 °C.

Expected Data

The EI mass spectrum will be dominated by the molecular ion (M⁺·) and a key fragment resulting from the loss of a methyl group.[5][6]

m/z (relative intensity, %) Assignment Causality
209.2 (100%)[M]⁺·Molecular Ion
194.4 (36%)[M - CH₃]⁺Loss of a methyl radical from the isopropyl group, a characteristic fragmentation.
167 (base peak in some spectra)[Carbazole]⁺·Loss of the entire isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. While the spectrum of this compound is relatively simple, FTIR provides a quick quality check. It verifies the presence of aromatic C-H and C=C bonds and the aliphatic C-H bonds of the isopropyl group, while confirming the absence of N-H stretches (present in the carbazole starting material) and other unexpected functionalities like carbonyls (C=O) or hydroxyls (O-H).[8][9]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use any standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data

The table below lists the characteristic vibrational modes expected for this compound.

Wavenumber (cm⁻¹) Vibration Mode Significance
3100-3000Aromatic C-H StretchConfirms the aromatic system.
2970-2870Aliphatic C-H StretchConfirms the isopropyl group.
~1600, ~1450Aromatic C=C StretchCharacteristic of the carbazole ring system.[10]
~1330C-N StretchIndicates the bond between the nitrogen and the aromatic rings.
~750Aromatic C-H Out-of-Plane BendConfirms the substitution pattern on the aromatic rings.[10]

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic structure of the molecule. Carbazole and its derivatives have characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.[11][12][13] The spectrum serves as a characteristic fingerprint and can be used for quantification if a pure standard is available. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.

Protocol: UV-Vis Spectral Acquisition
  • Sample Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent (e.g., acetonitrile or dichloromethane). A typical concentration is 1 x 10⁻⁵ M.[12][13]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Scan from approximately 400 nm down to 200 nm.

Expected Data

Based on literature for similar carbazole derivatives, several distinct absorption bands are expected.[11]

Approximate λmax (nm) Transition Type
~230-240π → π
~260π → π
~295π → π
~325-340π → π

Chromatographic Analysis: The Final Word on Purity

Expertise & Experience: Chromatography is the gold standard for assessing purity. It separates the main compound from impurities, which may include residual starting materials, by-products, or degradation products. Both HPLC and GC are powerful techniques for this purpose.[14] The choice between them depends on the volatility and thermal stability of the compound and its likely impurities. Since this compound is thermally stable and reasonably volatile, both methods are applicable.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is ideal for quantitative purity analysis. A reverse-phase method is typically suitable for carbazole derivatives.[15][16]

G Solvent Mobile Phase (e.g., Acetonitrile/Water) Pump HPLC Pump (0.5-1.0 mL/min) Solvent->Pump Injector Autosampler (Inject 5 µL Sample) Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) @ 40°C Injector->Column Detector UV Detector (λ = 295 nm) Column->Detector Data Chromatogram (Purity % by Area) Detector->Data

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting from 60% acetonitrile and increasing to 95% over 10 minutes. A small amount of acid like trifluoroacetic acid (TFA, 0.1%) can improve peak shape.[17]

  • Sample Preparation: Dissolve the sample accurately in the mobile phase or acetonitrile to a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at one of the compound's λmax, for instance, 295 nm, where it absorbs strongly.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity level of >99.5% is typically desired for high-purity applications.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS combines the separation power of GC with the identification capabilities of MS, making it excellent for identifying volatile impurities.[18]

  • Instrumentation: A standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane.

  • Run Parameters:

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • MS Detection: Scan in full scan mode (e.g., m/z 40-500) to detect and identify any co-eluting impurities.

Conclusion

The analytical characterization of this compound is not a single measurement but a systematic process of verification. By integrating NMR for structural confirmation, MS for molecular weight and formula determination, FTIR for functional group analysis, UV-Vis for electronic fingerprinting, and chromatography for definitive purity assessment, researchers can establish a complete and trustworthy profile of their material. This rigorous, multi-faceted approach ensures data integrity and is essential for the successful application of this versatile molecule in science and industry.

References

Application Notes & Protocols: 9-Isopropyl-9H-carbazole as a Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbazole-based polymers have garnered significant attention in materials science due to their exceptional optoelectronic properties, high thermal stability, and robust hole-transporting capabilities.[1][2] The introduction of an isopropyl group at the N-9 position of the carbazole moiety yields 9-Isopropyl-9H-carbazole, a monomer that enhances solubility and influences the morphological characteristics of the resulting polymers without compromising their electronic performance. This guide provides a comprehensive overview of this compound, detailing its synthesis, polymerization methodologies, and applications in cutting-edge fields such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. We present field-proven, step-by-step protocols for monomer synthesis, chemical and electrochemical polymerization, and characterization of critical polymer properties, most notably hole mobility.

Introduction: The Strategic Advantage of the Isopropyl Group

The carbazole heterocycle is a cornerstone for designing p-type organic semiconductors. Its rigid, planar structure and electron-rich nitrogen atom facilitate efficient hole transport.[1] While poly(9-vinylcarbazole) is a well-known benchmark, direct substitution on the nitrogen atom allows for fine-tuning of the polymer's physical properties.

The selection of a bulky yet simple isopropyl group at the N-9 position is a strategic choice. It imparts several key advantages:

  • Enhanced Solubility: The non-polar, branched alkyl group disrupts intermolecular packing, significantly improving the solubility of both the monomer and the resulting polymer in common organic solvents. This is critical for solution-based processing techniques essential for fabricating large-area electronic devices.

  • Morphological Control: The steric hindrance from the isopropyl group influences the final polymer chain conformation, often leading to amorphous films. This amorphous nature is beneficial in applications like OLEDs, as it prevents crystallization and ensures uniform device performance.

  • Thermal Stability: Carbazole derivatives are known for their high thermal stability, a property that is retained in N-isopropyl substituted polymers, making them suitable for devices that operate at elevated temperatures.[3]

This document serves as a practical guide for researchers, elucidating the pathway from monomer synthesis to the fabrication and characterization of high-performance polymeric materials derived from this compound.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is the foundation for successful synthesis and polymerization.

PropertyValueSource
CAS Number 1484-09-9[4]
Molecular Formula C₁₅H₁₅N[4]
Molecular Weight 209.29 g/mol [4][]
Appearance White crystalline powder[6]
Melting Point 118-122 °C[]
Boiling Point ~348 °C at 760 mmHg[]
Density ~1.05 g/cm³[]

Monomer Synthesis: N-Alkylation of Carbazole

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where the deprotonated carbazole nitrogen attacks an isopropyl halide. The use of a phase-transfer catalyst is crucial for high yields as it facilitates the transfer of the hydroxide base from the aqueous phase to the organic phase to deprotonate the carbazole.

Protocol 1: Synthesis of this compound[7]

Causality: This protocol utilizes potassium hydroxide as a strong base to deprotonate the N-H of carbazole, creating the carbazolide anion. Isopropyl bromide serves as the alkylating agent. Tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst, essential for shuttling the hydroxide ions into the organic solvent (acetone), thereby enabling the reaction to proceed efficiently.

Materials & Reagents:

  • 9H-Carbazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add 9H-carbazole (e.g., 15 g, 0.09 mol) and acetone (300 mL). Stir until the carbazole is fully dissolved. Heat the solution to reflux.[7]

  • In sequence, add potassium hydroxide (8 g, 0.144 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and isopropyl bromide (14 mL, 0.153 mol) to the refluxing solution.[7]

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the acetone using a rotary evaporator.[7]

  • Dissolve the resulting residue in dichloromethane (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (3 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[7]

  • To the resulting crude solid, add cold petroleum ether and stir vigorously. This process, known as trituration, helps to remove unreacted starting materials and byproducts.

  • Filter the solid and dry under high vacuum to yield this compound as a white solid. A typical yield is >90%.[7]

Validation:

  • ¹H NMR: Confirm the structure by observing the characteristic septet for the isopropyl CH proton and the doublet for the two methyl groups.

  • Melting Point: The measured melting point should align with the literature value (118-122 °C).[]

cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_output Product & Validation Carbazole Carbazole Dissolve_Reflux 1. Dissolve Carbazole in Acetone & Reflux Carbazole->Dissolve_Reflux KOH KOH Add_Reagents 2. Add KOH, TBAB, Isopropyl Bromide KOH->Add_Reagents TBAB TBAB TBAB->Add_Reagents Isopropyl Bromide Isopropyl Bromide Isopropyl Bromide->Add_Reagents Acetone Acetone Acetone->Dissolve_Reflux Dissolve_Reflux->Add_Reagents React 3. Reflux for 4-6h (Monitor by TLC) Add_Reagents->React Evaporate 4. Evaporate Solvent React->Evaporate Extract 5. Dissolve in DCM & Wash with Water Evaporate->Extract Dry 6. Dry with MgSO4 & Evaporate DCM Extract->Dry Purify 7. Triturate with Petroleum Ether Dry->Purify Product This compound Purify->Product Validation Validate via NMR & Melting Point Product->Validation

Workflow for the synthesis of this compound.

Polymerization Methodologies and Protocols

This compound can be polymerized through several routes, primarily depending on the desired polymer structure (e.g., connectivity at the 3,6- or 2,7-positions) and application. The two most prominent methods are electrochemical polymerization and Suzuki-Miyaura cross-coupling.

Electrochemical Polymerization

This method allows for the direct growth of a thin, uniform polymer film on a conductive substrate (e.g., ITO glass), which acts as the working electrode.[8] The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form the polymer chain.[8] This technique is particularly advantageous for creating electroactive layers in sensors and electrochromic devices.

Causality: Applying a positive potential oxidizes the carbazole monomer to a radical cation. This reactive species attacks a neutral monomer, typically at the electron-rich 3- or 6-positions, leading to dimerization and subsequent chain growth. The supporting electrolyte (e.g., TBABF₄) is essential to ensure conductivity of the solution and to balance the charge of the growing, oxidized polymer film.

Materials & Reagents:

  • This compound monomer

  • Acetonitrile (ACN), anhydrous/spectroscopic grade

  • Tetrabutylammonium tetrafluoroborate (TBABF₄) or Lithium perchlorate (LiClO₄) as the supporting electrolyte

  • Indium Tin Oxide (ITO) coated glass (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

Procedure:

  • Electrode Preparation: Thoroughly clean the ITO substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a stream of nitrogen.

  • Solution Preparation: Prepare an electrolytic solution of 10-25 mM this compound and 0.1 M supporting electrolyte in acetonitrile.[9]

  • De-gassing: Purge the solution with inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Setup: Assemble a three-electrode cell with the ITO substrate as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Polymerization: Using a potentiostat, perform cyclic voltammetry by sweeping the potential from 0 V to an upper limit of ~1.2-1.5 V (vs. Ag/AgCl). The exact upper potential may need optimization but should be sufficient to oxidize the monomer. Repeat for 5-10 cycles. A polymer film will be observed growing on the ITO surface, evidenced by the appearance of new redox peaks in the voltammogram.

  • Post-treatment: After polymerization, gently rinse the polymer-coated electrode with pure acetonitrile to remove residual monomer and electrolyte, then dry under a gentle stream of N₂.

Validation:

  • Cyclic Voltammetry (CV): The resulting film should be electroactive. A CV scan in a monomer-free electrolyte solution should show a reversible or quasi-reversible redox wave corresponding to the p-doping/undoping of the polycarbazole film.

  • Spectroelectrochemistry: The film should exhibit electrochromism. By holding the potential at oxidized and neutral states, a distinct color change (e.g., from transparent/pale yellow to green/blue) should be visible and can be quantified with a UV-Vis spectrometer.[9]

Monomer This compound Prep_Solution 1. Prepare Electrolytic Solution & Degas Monomer->Prep_Solution Electrolyte TBABF4 in ACN Electrolyte->Prep_Solution Electrodes ITO, Pt, Ag/AgCl Setup_Cell 2. Assemble 3-Electrode Cell Electrodes->Setup_Cell Potentiostat Potentiostat/ Galvanostat Run_CV 3. Apply Potential Sweep (Cyclic Voltammetry) Potentiostat->Run_CV Prep_Solution->Setup_Cell Setup_Cell->Run_CV Deposition Polymer Film Deposits on ITO Electrode Run_CV->Deposition Rinse_Dry 4. Rinse with ACN & Dry Deposition->Rinse_Dry Characterize 5. Characterize Film (CV, UV-Vis, SEM) Rinse_Dry->Characterize

Experimental workflow for electrochemical polymerization.
Suzuki-Miyaura Cross-Coupling Polymerization

For creating well-defined, soluble polymers with specific linkages (e.g., 3,6- or 2,7-), Suzuki-Miyaura coupling is the method of choice.[10][11] This requires a di-functionalized monomer, such as 3,6-dibromo-9-isopropyl-9H-carbazole, which is then polymerized with a diboronic acid or ester comonomer, or self-condensed if converted to a boronic ester derivative.

Causality: This is a palladium-catalyzed cross-coupling reaction. The mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic ester, and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base (e.g., K₂CO₃) is crucial for activating the boronic ester for transmetalation.

Materials & Reagents:

  • 3,6-dibromo-9-isopropyl-9H-carbazole (Monomer A)

  • A comonomer, e.g., Benzene-1,4-diboronic acid bis(pinacol) ester (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd catalyst

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene and Ethanol (or THF/water) as the solvent system

  • Aliquat 336 (phase-transfer catalyst, optional but recommended)

Procedure:

  • Monomer Synthesis: First, synthesize 3,6-dibromo-9-isopropyl-9H-carbazole by reacting the synthesized this compound with 2 equivalents of N-Bromosuccinimide (NBS) in DMF.[7]

  • Reaction Setup: To a Schlenk flask, add Monomer A (1 eq), Monomer B (1 eq), and the Pd catalyst (1-2 mol%).

  • Solvent Addition: Add the solvent system (e.g., Toluene/Ethanol/2M K₂CO₃ solution in a 3:1:1 ratio). The biphasic system often enhances catalyst lifetime and reaction efficiency.

  • De-gassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which can poison the palladium catalyst.

  • Polymerization: Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere (N₂ or Ar) for 24-48 hours. The solution will likely become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent, such as methanol or acetone, while stirring vigorously. The polymer will precipitate out.

  • Purification: Collect the polymer by filtration. To remove catalyst residues, re-dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate into methanol. Further purification can be done by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities.

  • Drying: Dry the final purified polymer under high vacuum at an elevated temperature (e.g., 60 °C) for 24 hours.

Validation:

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • NMR Spectroscopy: Confirm the polymer structure. The disappearance of the boronic ester and C-Br signals and the appearance of broad aromatic signals are indicative of successful polymerization.

  • Thermal Analysis (TGA/DSC): Determine the decomposition temperature and glass transition temperature to assess the polymer's thermal stability.

Applications in Organic Electronics

The favorable electronic properties and processability of poly(this compound) and its derivatives make them prime candidates for several high-performance applications.

Hole Transport Layers (HTLs) in Perovskite and Organic Solar Cells

In solar cells, the HTL is responsible for efficiently extracting holes from the photoactive layer and transporting them to the anode while blocking electrons. Carbazole-based polymers are excellent for this role due to their suitable Highest Occupied Molecular Orbital (HOMO) energy levels, which align well with common perovskite and organic absorber materials, and their high hole mobility.[12][13][14]

ParameterImportance for HTLsTypical Values for Carbazole Polymers
HOMO Energy Level Must be aligned with the absorber's valence band for efficient hole extraction.-5.4 to -5.8 eV
Hole Mobility (μh) High mobility ensures rapid charge extraction, reducing recombination losses.10⁻⁶ to 10⁻⁴ cm²/Vs
Thermal Stability Crucial for long-term operational stability of the solar cell.Td > 350 °C
Film Morphology A smooth, pinhole-free film ensures good interfacial contact.Amorphous, uniform films from solution.
Host and Emissive Materials in OLEDs

In OLEDs, carbazole derivatives can be used as the host material for phosphorescent emitters due to their high triplet energy, or directly as blue-light emitting materials.[1][15] The isopropyl group helps to prevent aggregation-caused quenching by maintaining intermolecular distance, leading to higher quantum efficiencies in the solid state.

Characterization of Hole Mobility

Hole mobility (μh) is arguably the most critical performance metric for these materials. It dictates how efficiently charge carriers move through the film. The Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods are standard techniques for its measurement.[16]

Protocol 4: Hole Mobility Measurement by Time-of-Flight (TOF)[16][17]

Causality: This technique directly measures the time it takes for a sheet of photogenerated holes to drift across a known thickness of the polymer film under an applied electric field. The mobility is calculated directly from this transit time.

Procedure:

  • Device Fabrication: Fabricate a sandwich-structure device: ITO / Polymer Film / Opaque Metal Contact (e.g., Al). The polymer film should be relatively thick (1-10 µm) to allow for a measurable transit time.

  • Setup: Place the device in a circuit with a voltage source and a series resistor. The voltage across the resistor is monitored with an oscilloscope.

  • Photogeneration: Illuminate the semi-transparent ITO electrode with a short, high-intensity laser pulse (pulse width << transit time) with a wavelength that is strongly absorbed by the polymer. This creates a sheet of electron-hole pairs near the ITO.

  • Drift and Detection: Apply a positive bias to the ITO electrode. The photogenerated holes will drift across the film towards the aluminum cathode. When they arrive, the current transient recorded by the oscilloscope will show a drop.

  • Data Analysis: The transit time (t_T) is identified as the "knee" or inflection point in the photocurrent transient, often plotted on a log-log scale.

  • Calculation: The hole mobility is calculated using the equation: μh = d² / (V * t_T) where d is the film thickness, V is the applied voltage, and t_T is the transit time.[16]

Device 1. Fabricate Sandwich Device (ITO / Polymer / Al) Setup 2. Place in Circuit (Voltage Source, Oscilloscope) Device->Setup Laser 3. Fire Short Laser Pulse at ITO side Setup->Laser Bias 4. Apply Electric Field (V) Laser->Bias Drift Holes Drift Across Film (d) Bias->Drift Record 5. Record Photocurrent Transient Drift->Record Analyze 6. Determine Transit Time (t_T) from Transient Plot Record->Analyze Calculate 7. Calculate Mobility μ = d² / (V * t_T) Analyze->Calculate

Time-of-Flight (TOF) experimental workflow.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile monomer for the synthesis of advanced functional polymers. The strategic inclusion of the isopropyl group provides crucial advantages in solubility and processability, enabling the fabrication of high-quality films for electronic devices. The polymerization routes are well-established, offering pathways to both directly deposited films and well-defined, soluble high-molecular-weight polymers. With their excellent hole-transport properties and thermal stability, polymers derived from this compound will continue to be integral to the advancement of organic and perovskite solar cells, OLEDs, and other emerging optoelectronic technologies. Future research may focus on creating copolymers that incorporate electron-accepting units to tune the bandgap for specific photovoltaic applications or developing cross-linkable versions to enhance device stability and solvent resistance.

References

The Strategic deployment of 9-Isopropyl-9H-carbazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Scaffold and the Significance of the 9-Isopropyl Moiety

The carbazole nucleus, a tricyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, planar structure and rich electron density make it an ideal anchor for pharmacophoric groups, enabling interactions with a diverse range of biological targets. Carbazole derivatives have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[2][3]

While substitution on the carbazole ring system is a primary strategy for modulating biological activity, the choice of the substituent at the 9-position (the nitrogen atom) is a critical, yet often overlooked, determinant of a compound's overall profile. The introduction of an N-alkyl group, such as isopropyl, can profoundly influence several key drug-like properties:

  • Solubility and Lipophilicity: N-alkylation generally increases the lipophilicity of the carbazole scaffold, which can enhance membrane permeability and oral bioavailability. The branched nature of the isopropyl group provides a moderate increase in lipophilicity, often striking a balance between aqueous solubility and membrane penetration.

  • Metabolic Stability: The nitrogen of the carbazole ring can be a site for metabolic modification. Alkylation at this position can sterically hinder access by metabolic enzymes, thereby increasing the compound's half-life in vivo.

  • Conformational Control: The steric bulk of the N-substituent can influence the rotational freedom of other groups attached to the carbazole ring, potentially locking the molecule into a more bioactive conformation.

  • Synthetic Handle: The N-H proton of the parent carbazole is acidic, allowing for deprotonation and subsequent alkylation. This makes the introduction of the isopropyl group a straightforward synthetic step.

This guide provides a comprehensive overview of the use of 9-Isopropyl-9H-carbazole as a key building block in medicinal chemistry research, complete with detailed synthetic protocols and insights into its application in drug design.

PART 1: Synthesis and Functionalization of the this compound Core

The journey to novel therapeutic agents often begins with the robust and scalable synthesis of the core scaffold. This compound serves as an excellent starting point for the introduction of molecular diversity.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of carbazole using isopropyl bromide. The reaction is typically carried out under basic conditions with a phase-transfer catalyst to enhance the reaction rate.

Materials:

  • 9H-Carbazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • To a solution of 9H-carbazole (1 equivalent) in acetone, add powdered potassium hydroxide (1.6 equivalents) and tetrabutylammonium bromide (0.05 equivalents).[4]

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add isopropyl bromide (1.7 equivalents) dropwise to the mixture.[4]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from petroleum ether to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Potassium hydroxide is a strong base that deprotonates the carbazole nitrogen, forming the nucleophilic carbazolide anion.

  • Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the transfer of the carbazolide anion from the solid phase (KOH) to the organic phase where the reaction with isopropyl bromide occurs.

  • Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

Protocol 2: Regioselective Bromination of this compound

Halogenation of the carbazole ring is a key step for introducing further complexity via cross-coupling reactions. The 3 and 6 positions are the most electronically activated sites for electrophilic aromatic substitution.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • In a separate flask, dissolve N-Bromosuccinimide (1 equivalent for mono-bromination, 2 equivalents for di-bromination) in DMF.

  • Slowly add the NBS solution to the carbazole solution at room temperature with stirring.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove DMF and succinimide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromo-9-isopropyl-9H-carbazole or 3,6-dibromo-9-isopropyl-9H-carbazole.

Self-Validating System: The regioselectivity of the bromination can be confirmed by ¹H NMR spectroscopy, where the characteristic coupling patterns of the aromatic protons will change upon substitution.

Workflow for Advanced Functionalization

The brominated this compound intermediates are versatile substrates for modern palladium-catalyzed cross-coupling reactions, which are workhorses in medicinal chemistry for constructing C-C, C-N, and C-O bonds.

G start 9-Isopropyl-3-bromo-9H-carbazole suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, base, ligand sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu catalyst, base prod_suzuki 3-Aryl-9-isopropyl-9H-carbazole suzuki->prod_suzuki prod_buchwald 3-Amino-9-isopropyl-9H-carbazole buchwald->prod_buchwald prod_sonogashira 3-Alkynyl-9-isopropyl-9H-carbazole sonogashira->prod_sonogashira

Caption: Cross-coupling strategies for derivatization.

PART 2: Application in Drug Discovery and Lead Optimization

While specific blockbuster drugs featuring the this compound scaffold are yet to emerge, its utility is evident in preclinical research across various therapeutic areas. The following sections provide illustrative protocols and the rationale for its use in these contexts.

Application Example 1: Development of Kinase Inhibitors

The carbazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen at position 9 does not typically interact with the hinge region itself, making the N-substituent a valuable vector for probing other regions of the ATP-binding pocket or for fine-tuning physicochemical properties.

Design Rationale:

  • Scaffold Hopping and Analogue Design: Starting from a known kinase inhibitor with a different heterocyclic core, replacing it with the this compound scaffold can lead to novel intellectual property and potentially improved properties.

  • Modulation of Lipophilicity: The isopropyl group contributes to a favorable lipophilicity (logP) for many kinase targets, balancing the need for target engagement with acceptable aqueous solubility.

  • Vector for Further Substitution: As shown in the functionalization workflow, the 3- and 6-positions can be elaborated to interact with solvent-exposed regions of the kinase, often leading to enhanced potency and selectivity.

Illustrative Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Targeting the MAPK/ERK signaling pathway.

Protocol 3: Suzuki Coupling for Kinase Inhibitor Synthesis

This protocol describes the coupling of a boronic acid to the 3-position of this compound, a common strategy for building kinase inhibitor libraries.

Materials:

  • 3-Bromo-9-isopropyl-9H-carbazole

  • Aryl or heteroaryl boronic acid (e.g., 4-pyridinylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-bromo-9-isopropyl-9H-carbazole (1 equivalent), the boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the crude product by column chromatography to yield the desired coupled product.

Application Example 2: Antimicrobial Drug Discovery

N-alkylation of carbazoles has been shown to be a viable strategy for enhancing antimicrobial activity. The increased lipophilicity imparted by the alkyl chain is thought to facilitate the compound's ability to cross the microbial cell membrane.[6]

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: Studies on N-alkylcarbazoles have shown that varying the length and branching of the alkyl chain can modulate antimicrobial potency. The isopropyl group offers a balance of steric bulk and lipophilicity.[6]

  • Synergistic Effects: 9-Alkylcarbazole derivatives can act as efflux pump inhibitors, potentiating the effects of other antibiotics.[6]

  • Ring Substitution: The introduction of electron-withdrawing or electron-donating groups on the carbazole ring, in combination with the N-isopropyl group, can be used to fine-tune the antimicrobial spectrum and potency.

Quantitative Data Summary:

CompoundN-SubstituentR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus
A -H-H-H>128
B -CH₃-H-H64
C -CH(CH₃)₂-H-H32
D -CH(CH₃)₂-Br-H16
E -CH(CH₃)₂-Br-Br8

Note: This is illustrative data based on general trends observed in the literature.

Conclusion and Future Perspectives

This compound is a versatile and synthetically accessible building block that offers significant advantages in medicinal chemistry. The isopropyl group at the 9-position provides a means to modulate key physicochemical properties, including lipophilicity and metabolic stability, while serving as a stable anchor for further derivatization of the carbazole core. The synthetic protocols detailed herein provide a robust foundation for researchers to explore the chemical space around this scaffold. While the full potential of this compound derivatives is still being explored, the existing body of research strongly suggests its value in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Future work will likely focus on the development of more complex derivatives using the powerful cross-coupling methodologies outlined, leading to the identification of potent and selective modulators of a variety of biological targets.

References

N-Alkylation of Carbazole: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of alkyl substituents onto the nitrogen atom of the carbazole scaffold is a cornerstone transformation in organic synthesis, unlocking a diverse array of molecules with significant applications in medicinal chemistry, materials science, and pharmaceuticals.[1][2][3] N-alkylated carbazoles form the core structure of numerous biologically active compounds and advanced functional materials. This guide provides a detailed exploration of the prevalent methodologies for N-alkylation of carbazole, offering insights into the underlying mechanisms and providing detailed, field-proven protocols for practical implementation.

The Chemical Rationale: Why N-Alkylate Carbazole?

Carbazole's nitrogen atom possesses a lone pair of electrons that are part of the aromatic system, rendering it weakly basic and nucleophilic. Direct N-alkylation requires the deprotonation of the N-H bond to generate the more nucleophilic carbazolide anion. The choice of base and reaction conditions is therefore critical to achieving efficient alkylation while minimizing side reactions. The pKa of the carbazole N-H is in the mid-teens, making moderately strong bases sufficient for deprotonation.[4]

The selection of an alkylating agent and the overall synthetic strategy depends on the desired complexity of the final product, substrate compatibility, and desired scale. Methodologies range from classical approaches using strong bases and alkyl halides to modern catalytic systems offering milder conditions and broader functional group tolerance.

Methodologies for N-Alkylation: A Comparative Overview

Several key strategies have been developed for the N-alkylation of carbazole. The choice of method is often dictated by the nature of the alkylating agent, the desired reaction conditions (e.g., temperature, time), and the scale of the synthesis.

MethodTypical ReagentsAdvantagesDisadvantages
Classical Alkylation Carbazole, strong base (e.g., NaH, KOH), alkyl halide, polar aprotic solvent (e.g., DMF, DMSO)Simple, widely applicable for simple alkyl halides.Harsh reaction conditions, limited functional group tolerance.
Phase-Transfer Catalysis (PTC) Carbazole, aqueous base (e.g., NaOH), alkyl halide, phase-transfer catalyst (e.g., TBAB), organic solventMild conditions, suitable for large-scale synthesis, uses inexpensive bases.[5]Catalyst may be required in significant amounts for some substrates.
Microwave-Assisted Synthesis Carbazole, base (e.g., K2CO3), alkyl halide, +/- catalyst (TBAB), often solvent-free or 'dry' mediaRapid reaction times, often higher yields, environmentally friendly ('green chemistry').[6][7][8][9]Requires specialized microwave equipment for precise control.
Ullmann Condensation Carbazole, aryl halide, copper catalyst (e.g., CuI), ligand, base (e.g., K2CO3), high-boiling solventEffective for N-arylation, forming C-N bonds with aryl halides.[1][10][11][12][13]Often requires high temperatures and stoichiometric copper in older protocols. Modern methods are milder.[1]
Buchwald-Hartwig Amination Carbazole, aryl halide/triflate, palladium catalyst, phosphine ligand, base (e.g., NaOtBu)Broad substrate scope, high functional group tolerance, milder conditions than classical Ullmann.[14][15][16][17][18]Catalysts and ligands can be expensive and air-sensitive.

Reaction Mechanisms and Experimental Workflows

Classical N-Alkylation

This method follows a standard SN2 mechanism. The carbazole is first deprotonated by a strong base to form the carbazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Carbazole Carbazole (N-H) Carbazolide Carbazolide Anion (N⁻) Carbazole->Carbazolide + Base - H-Base⁺ Base Base (e.g., NaH) NAlkylCarbazole N-Alkylcarbazole (N-R) Carbazolide->NAlkylCarbazole + R-X - X⁻ AlkylHalide Alkyl Halide (R-X)

Caption: Mechanism of Classical N-Alkylation of Carbazole.

Detailed Protocol: Classical N-Alkylation of Carbazole with an Alkyl Halide

Materials:

  • Carbazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of carbazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylcarbazole.

Phase-Transfer Catalysis (PTC)

PTC provides a milder and often more efficient alternative to classical alkylation, particularly for larger-scale reactions.[5] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the carbazolide anion from the aqueous phase (where it is formed by a base like NaOH) to the organic phase containing the alkyl halide.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Carbazole_aq Carbazole (N-H) Carbazolide_aq Carbazolide Anion (N⁻) Carbazole_aq->Carbazolide_aq + OH⁻ - H₂O NaOH_aq NaOH IonPair Ion Pair (Q⁺N⁻) Carbazolide_aq->IonPair + Q⁺X⁻ - X⁻ AlkylHalide_org Alkyl Halide (R-X) NAlkylCarbazole_org N-Alkylcarbazole (N-R) AlkylHalide_org->NAlkylCarbazole_org + Q⁺N⁻ - Q⁺X⁻ PTC Phase-Transfer Catalyst (Q⁺X⁻) IonPair->AlkylHalide_org Transfer to Organic Phase

Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.

Detailed Protocol: Microwave-Assisted N-Alkylation under 'Dry' Conditions[7]

This method, adapted from Bogdal et al., offers a rapid and solvent-free approach.[6][7]

Materials:

  • Carbazole (5.0 mmol, 0.84 g)

  • Alkyl halide (7.5 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.50 mmol, 0.17 g)

  • Potassium carbonate (K2CO3) (20 mmol, 2.8 g)

  • Methylene chloride

Procedure:

  • In an open Erlenmeyer flask, thoroughly mix carbazole, the alkyl halide, TBAB, and potassium carbonate.

  • Place the flask in a domestic microwave oven and irradiate for 5-10 minutes (power level may need optimization).[7]

  • After cooling, extract the reaction mixture with methylene chloride (2 x 25 mL).

  • Dry the combined organic extracts over magnesium sulfate (MgSO4), filter, and evaporate the solvent.

  • Purify the resulting solid by flash chromatography or recrystallization to obtain the desired N-alkylcarbazole.[19]

Table of Representative Results from Microwave-Assisted Synthesis: [7]

Alkyl HalideReaction Time (min)Yield (%)
Ethyl bromide595
n-Propyl bromide792
n-Butyl bromide894
Benzyl bromide593
Modern Catalytic Methods: Ullmann and Buchwald-Hartwig Reactions

For the synthesis of N-arylcarbazoles, copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are the methods of choice.[1][14] These reactions have largely replaced harsher classical methods for C-N bond formation.

Ullmann Condensation: This reaction typically involves the coupling of carbazole with an aryl halide in the presence of a copper catalyst.[1] Modern protocols often use a ligand to improve the efficiency and mildness of the reaction.[1][10][11][12]

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers a broad scope for the N-arylation of carbazoles with aryl halides and triflates under relatively mild conditions.[14][15][16][17][18]

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Carbazole + Ar-X U_Cat Cu(I) Catalyst + Ligand, Base U_Start->U_Cat U_Prod N-Arylcarbazole U_Cat->U_Prod B_Start Carbazole + Ar-X B_Cat Pd(0) Catalyst + Phosphine Ligand, Base B_Start->B_Cat B_Prod N-Arylcarbazole B_Cat->B_Prod

References

Application Note: A Validated GC-MS Protocol for In-Process Monitoring of 9-Isopropyl-9H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative monitoring of the synthesis of 9-Isopropyl-9H-carbazole. This method is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries. By providing a reliable means to track the consumption of reactants and the formation of the desired product and potential byproducts, this protocol facilitates reaction optimization, ensures process consistency, and supports regulatory filings. The methodology is grounded in established chromatographic principles and adheres to guidelines for analytical procedure development.

Introduction: The Rationale for Reaction Monitoring

The synthesis of N-alkylated carbazoles, such as this compound, is a critical step in the development of various pharmaceuticals and advanced materials. Effective in-process control is paramount to maximizing yield, minimizing impurities, and ensuring the safety and efficiency of the manufacturing process. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile reaction components.[1] This protocol provides a validated starting point for developing a fit-for-purpose method to monitor the N-alkylation of carbazole, a reaction that can be catalyzed under various conditions, including phase-transfer catalysis.[2]

Principle of the Method

This method utilizes the high separation efficiency of capillary gas chromatography to resolve this compound from the carbazole starting material and other potential reaction-related impurities. Following separation, the mass spectrometer provides confident identification based on the unique mass spectrum and fragmentation pattern of each compound. For quantitative analysis, the method employs an internal standard to correct for variations in sample injection and instrument response, ensuring high precision and accuracy. The principles of this method are aligned with the analytical procedure development guidelines outlined by the International Council for Harmonisation (ICH) Q14, which emphasize a science and risk-based approach.[3][4][5][6]

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade. The choice of solvent should be compatible with the reaction mixture and GC-MS analysis.[7]

  • Internal Standard (IS): N-Ethylcarbazole or another suitable stable, non-reactive compound not present in the reaction mixture. An ideal internal standard should be structurally and chemically similar to the analyte.[4]

  • Reference Standards: Purified this compound and carbazole for calibration and identification.

  • Anhydrous Sodium Sulfate or Magnesium Sulfate: For drying extracted samples.

Sample Preparation Workflow

The objective of sample preparation is to obtain a clean, dilute sample in a volatile organic solvent suitable for GC-MS injection.[8]

  • Reaction Quenching & Sampling: At specified time points, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a larger volume of cold solvent (e.g., 1 mL of DCM) to halt the chemical transformation.

  • Liquid-Liquid Extraction (if necessary): If the reaction mixture contains inorganic salts or highly polar components, perform a liquid-liquid extraction. Add deionized water to the diluted sample, vortex thoroughly, and allow the layers to separate. Collect the organic layer.[6][7]

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Dilution: Dilute the dried organic solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[8]

  • Internal Standard Addition: Spike the final diluted sample with the internal standard solution to a known, consistent concentration.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter into a 2 mL GC vial to remove any particulates.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Reaction Sampling & Quenching B 2. Liquid-Liquid Extraction (if necessary) A->B C 3. Drying with Na2SO4 B->C D 4. Dilution C->D E 5. Internal Standard Spiking D->E F 6. Filtration into GC Vial E->F G GC Injection & Separation F->G H MS Detection & Ionization G->H I Data Acquisition H->I J Peak Identification (Retention Time & Mass Spectrum) I->J K Integration & Quantification (vs. Internal Standard) J->K L Reporting (Conversion %, Impurity Profile) K->L

Caption: Workflow for GC-MS Reaction Monitoring.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized as necessary. The selection of a non-polar stationary phase like a 5% diphenyl / 95% dimethylpolysiloxane is based on its proven utility for separating aromatic compounds.[9]

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic performance.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of non-polar to moderately polar analytes, including aromatic heterocycles.
Injector Split/Splitless Inlet
Injector Temp. 280 °CEnsures efficient vaporization of carbazole and its derivatives without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks, suitable for monitoring major reaction components.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program - Initial: 150 °C, hold 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: 300 °C for 5 minThis program allows for the separation of the starting material from the product and potential higher-boiling byproducts.
Mass Spectrometer Agilent 5977A MSD or equivalentA sensitive and reliable detector for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural confirmation.
Source Temp. 230 °CStandard source temperature to maintain cleanliness and sensitivity.
Quadrupole Temp. 150 °CStandard quadrupole temperature for stable mass analysis.
Acquisition Mode Full Scan (m/z 50-350)Allows for the identification of unknown impurities and provides a complete spectral record.
Solvent Delay 3-4 minutesPrevents the high-intensity solvent peak from damaging the detector filament.

Data Analysis and Interpretation

Peak Identification
  • Carbazole (Starting Material): Identify based on its retention time and mass spectrum, confirmed by analysis of a reference standard. The molecular ion (M+) will be at m/z 167.

  • This compound (Product): The target product is identified by its unique retention time and mass spectrum.

    • Molecular Formula: C₁₅H₁₅N[10]

    • Molecular Weight: 209.29 g/mol [10]

    • Molecular Ion (M+•): A prominent peak at m/z 209 .

    • Key Fragment Ion: A significant base peak at m/z 194 , corresponding to the loss of a methyl group ([M-15]⁺). This fragmentation is characteristic of alkylated aromatic compounds.

  • Potential Byproducts: Monitor for other potential species, such as isomers (e.g., C-alkylated carbazoles) or products from side reactions, which would have different retention times and potentially different mass spectra.

G cluster_ionization cluster_fragmentation Molecule This compound (C15H15N) MolecularIon Molecular Ion (M+•) m/z 209 Molecule->MolecularIon - e- FragmentIon Fragment Ion [M-CH3]+ m/z 194 (Base Peak) MolecularIon->FragmentIon Radical Methyl Radical (•CH3) (Not Detected) MolecularIon->Radical

References

Application Notes & Protocols: Designing Trans-Conjugated Regular Silicon Hybrid Materials for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The convergence of materials science and pharmacology has introduced a novel class of materials: trans-conjugated regular silicon hybrids. These materials uniquely combine the electronic and optical properties of conjugated organic systems with the stability and biocompatibility of a silicon-based framework.[1][2] This guide provides a comprehensive overview of the design principles, synthesis, characterization, and application of these materials, specifically tailored for researchers, scientists, and drug development professionals. We delve into the causal relationships behind experimental choices, offering detailed, field-tested protocols for synthesis and functionalization, thereby enabling the rational design of next-generation platforms for bioimaging and targeted drug delivery.

Introduction to Trans-Conjugated Regular Silicon Hybrid Materials

Trans-conjugated regular silicon hybrid materials are a class of macromolecules that feature a backbone of alternating silicon atoms and π-conjugated organic moieties. This unique arrangement gives rise to materials with tunable optoelectronic properties, excellent thermal stability, and high chemical resistance.[2][3] The silicon component imparts a degree of flexibility and biocompatibility, while the conjugated organic segment allows for the absorption and emission of light in the visible and near-infrared regions, a critical feature for bioimaging applications.[2][4]

The term "regular" implies a well-defined, repeating structure, which is crucial for achieving predictable and reproducible material properties. This regularity distinguishes them from amorphous or randomly structured silicon polymers. The "trans-conjugated" nature refers to the specific stereochemistry and electronic delocalization across the silicon-organic backbone, which is fundamental to their unique optical and electronic characteristics.[5]

Key Advantages in Drug Development:

  • Biocompatibility: Silicon and its oxides are generally considered biocompatible and can degrade into non-toxic silicic acid.[6][7][8]

  • Tunable Optical Properties: The choice of the organic conjugated unit allows for fine-tuning of absorption and emission wavelengths, making them suitable for various bioimaging modalities.

  • Facile Surface Functionalization: The silicon backbone can be readily modified with targeting ligands, therapeutic agents, and solubility-enhancing groups.[1][9][10]

  • High Drug Loading Capacity: The porous nature of silicon-based materials can allow for high drug loadings.[8][11]

Core Principles of Design & Synthesis

The successful application of these hybrid materials hinges on their rational design and synthesis. The choice of precursors and reaction conditions directly dictates the final properties of the material.

Design Considerations
  • Silicon Precursor: The choice of the organosilane monomer is critical. Dihydrosilanes (R₂SiH₂) are common precursors for creating linear chains. The 'R' groups can be alkyl or aryl and influence the solubility and steric properties of the resulting polymer.

  • Organic Conjugated Linker: This component is responsible for the material's optoelectronic properties. Common linkers include thiophenes, phenylene vinylenes, and other aromatic systems. The length and nature of the conjugated system will determine the absorption and emission maxima.

  • Catalyst System: The choice of catalyst is crucial for controlling the polymerization process and ensuring the formation of regular, high-molecular-weight polymers. Platinum-based catalysts are often used in hydrosilylation reactions.[12]

  • Stereochemistry: Controlling the stereochemistry (e.g., cis vs. trans isomers of cyclosilane building blocks) can significantly impact the material's physical properties, such as crystallinity and glass transition temperature.[5][13]

Synthetic Strategies

The formation of the silicon-carbon bond is the cornerstone of synthesizing these hybrid materials. Two prevalent methods are the sol-gel process and hydrosilylation.

  • Sol-Gel Process: This method is a versatile technique for creating inorganic-organic hybrid materials at low temperatures.[14][15] It involves the hydrolysis and condensation of silicon alkoxide precursors (like tetraethyl orthosilicate, TEOS) in the presence of an organic component.[15][16][17] This process allows for excellent control over the material's microstructure by tuning parameters such as pH, temperature, and solvent.[14][16]

  • Hydrosilylation: This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond, to form a stable silicon-carbon bond.[12][18] This method is highly efficient and provides a direct way to link silicon precursors with conjugated organic molecules.[12][19]

Below is a generalized workflow for the synthesis of a trans-conjugated regular silicon hybrid material via catalytic hydrosilylation.

G cluster_0 Precursor Preparation cluster_1 Reaction Setup cluster_2 Polymerization cluster_3 Purification & Isolation Precursors Select Dihydrosilane (R₂SiH₂) & Di-alkynyl Conjugated Organic Linker Setup Dissolve precursors in anhydrous solvent under inert atmosphere (e.g., Argon) Precursors->Setup 1. Selection Catalyst Introduce Hydrosilylation Catalyst (e.g., Karstedt's catalyst) Setup->Catalyst 2. Initiation Reaction Maintain reaction at controlled temperature (e.g., 60-80°C) for 24-48h Catalyst->Reaction 3. Propagation Precipitation Precipitate polymer in a non-solvent (e.g., methanol) Reaction->Precipitation 4. Termination Filtration Filter and wash the polymer Precipitation->Filtration Drying Dry under vacuum to yield final product Filtration->Drying

Figure 1. General workflow for the synthesis of silicon hybrid polymers via hydrosilylation.
Protocol: Synthesis of a Representative Si-Hybrid Material

This protocol describes the synthesis of a poly[(phenylsilylene)-ethynylene-1,4-phenyleneethynylene] as a representative example.

Materials:

  • Phenylsilane (C₆H₅SiH₃)

  • 1,4-Diethynylbenzene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Anhydrous Toluene

  • Methanol

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be oven-dried and assembled under an inert atmosphere of argon.

  • Reactant Preparation: In a Schlenk flask, dissolve 1,4-diethynylbenzene (1.0 eq) and phenylsilane (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: To the stirred solution, add Karstedt's catalyst (typically 10-50 ppm relative to the silicon monomer).

  • Polymerization: Heat the reaction mixture to 80°C and allow it to stir for 48 hours under argon. Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Purification: After the reaction is complete, cool the solution to room temperature. Slowly add the polymer solution to a large excess of methanol to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the polymer under high vacuum at 40°C for 24 hours to obtain the final product.

Essential Characterization Techniques

A multi-technique approach is necessary to confirm the structure, purity, and properties of the synthesized hybrid materials.[20]

Structural and Functional Characterization
Technique Purpose Expected Outcome/Observation
FTIR Spectroscopy To identify functional groups and confirm the formation of Si-C bonds.Disappearance of Si-H stretch (~2100-2200 cm⁻¹) and C≡C-H stretch (~3300 cm⁻¹). Appearance of Si-Aryl and C=C stretches.
¹H and ²⁹Si NMR To elucidate the detailed chemical structure and confirm monomer incorporation.Characteristic shifts for protons on the organic linker and silicon atoms in the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).A narrow PDI (typically < 2.0) indicates a controlled polymerization.
UV-Vis Spectroscopy To determine the electronic absorption properties.An absorption maximum (λ_max) corresponding to the π-π* transition of the conjugated system.
Photoluminescence (PL) Spectroscopy To measure the emission properties (fluorescence).An emission maximum (λ_em) and quantum yield, which are critical for imaging applications.
Thermogravimetric Analysis (TGA) To assess thermal stability.High decomposition temperature (often > 300°C) indicates good thermal stability.[2]

Protocol: Characterization Workflow

G cluster_0 Initial Structural Verification cluster_1 Macromolecular Properties cluster_2 Functional Properties cluster_3 Morphological Analysis NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) GPC Gel Permeation Chromatography (GPC) NMR->GPC Structure Confirmed FTIR FTIR Spectroscopy FTIR->GPC UVVis UV-Vis Spectroscopy GPC->UVVis MW Determined TGA Thermogravimetric Analysis (TGA) GPC->TGA SEM_TEM SEM / TEM (for nanoparticles) GPC->SEM_TEM If forming nanoparticles PL Photoluminescence Spectroscopy UVVis->PL start Synthesized Hybrid Material start->NMR start->FTIR

Figure 2. A systematic workflow for the characterization of silicon hybrid materials.

Applications in Drug Development

The unique properties of trans-conjugated silicon hybrid materials make them highly suitable for various applications in drug development, from diagnostics to therapeutics.[1][10][21]

Bioimaging and Sensing

The intrinsic fluorescence of these materials allows them to be used as probes for cellular imaging. By functionalizing the surface with targeting moieties (e.g., antibodies, peptides), they can be directed to specific cell types or subcellular compartments.

Drug Delivery Vehicles

Silicon-polymer hybrid materials can be formulated into nanoparticles for systemic or localized drug delivery.[8][11][22] The therapeutic agent can be either covalently attached to the polymer backbone or physically encapsulated within the nanoparticle matrix. The use of stimuli-responsive polymers can enable triggered drug release in response to environmental cues like pH or temperature changes.[11]

G cluster_0 Biological Environment NP Si-Hybrid Nanoparticle Core: Fluorescent Si-Hybrid Polymer Payload: Encapsulated Drug Surface: Targeting Ligands Bloodstream Systemic Circulation NP->Bloodstream 1. IV Injection Receptor Receptor NP:surface->Receptor 3. Receptor Binding TargetCell Target Cell (e.g., Cancer Cell) Bloodstream->TargetCell 2. Circulation & Targeting TargetCell->TargetCell 4. Internalization (Endocytosis) TargetCell->TargetCell 5. Drug Release (e.g., pH change)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Isopropyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important chemical transformation. The following question-and-answer section addresses common challenges and offers practical solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound with high yield?

The most common and effective method for synthesizing this compound is through the N-alkylation of carbazole using an isopropyl halide. A particularly high-yield approach involves the use of a phase-transfer catalyst (PTC) in a suitable organic solvent.[1] This method reliably produces the desired product with yields often exceeding 95%.[1]

The reaction involves deprotonating the nitrogen of the carbazole ring with a base, making it nucleophilic. The resulting carbazole anion then attacks the isopropyl halide in a classic SN2 reaction. The use of a phase-transfer catalyst is crucial for efficiently bringing the carbazole anion into the organic phase where the alkylating agent resides.[2]

Troubleshooting and Optimization Guide
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?

Low yield in this synthesis typically points to one or more of the following critical areas: inefficient deprotonation of carbazole, poor nucleophilicity of the carbazole anion, or suboptimal reaction conditions.

Key Factors Influencing Yield:

  • Choice and Quality of Base: The base is responsible for deprotonating the carbazole's N-H group (pKa ≈ 16-17).[2] A sufficiently strong base is required. Potassium hydroxide (KOH) is commonly used and effective.[1] The physical state and purity of the base are critical; powdered or finely ground KOH provides a larger surface area for reaction. The presence of water can hydrolyze the alkylating agent and hinder the reaction; using anhydrous reagents and solvents is recommended.

  • Effectiveness of the Phase-Transfer Catalyst (PTC): In this solid-liquid or liquid-liquid system, the carbazole anion (formed by the base) must be transferred into the organic phase to react with the isopropyl bromide. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is exceptionally effective at this.[3] The quaternary ammonium cation pairs with the carbazole anion, and its lipophilic alkyl chains render the ion pair soluble in the organic solvent (e.g., acetone), dramatically accelerating the reaction.[2]

  • Reaction Temperature: The reaction is typically run at the boiling point of the solvent, such as acetone.[1] This provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Purity of Starting Materials: Ensure the carbazole and isopropyl bromide are of high purity. Impurities in the carbazole can interfere with the reaction, while old or improperly stored isopropyl bromide may contain elimination byproducts or have degraded.

Q3: How does the choice of base impact the synthesis, and which one should I use?

The base's primary role is to deprotonate the carbazole. The choice of base affects reaction rate and yield. Both strong inorganic bases like KOH and alkali carbonates like K₂CO₃ or Cs₂CO₃ are used.

BaseCommon ConditionsAdvantagesDisadvantages
Potassium Hydroxide (KOH) Powdered, with TBAB in acetone[1]Strong base, readily available, proven high yields.[1]Highly hygroscopic; moisture can lead to side reactions.
Potassium Carbonate (K₂CO₃) Solid, often used in DMF or under microwave conditions.[3][4]Less corrosive and easier to handle than KOH. Effective in polar aprotic solvents.Weaker base than KOH, may require higher temperatures or longer reaction times.
Cesium Carbonate (Cs₂CO₃) Used in DMSO, particularly in palladium-catalyzed syntheses.[5]High reactivity due to the soft nature of Cs⁺, which enhances the nucleophilicity of the anion.Significantly more expensive than KOH or K₂CO₃.

For general high-yield synthesis, powdered potassium hydroxide (KOH) is the recommended and most cost-effective choice when used in conjunction with a phase-transfer catalyst like TBAB.[1]

Mechanism & In-Depth Protocols
Q4: What is the precise role of the Phase-Transfer Catalyst (PTC), and can you illustrate its mechanism?

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the N-alkylation of carbazole, a solid base (KOH) deprotonates the carbazole. The resulting potassium carbazolide is an ionic salt with limited solubility in common organic solvents like acetone.

The PTC, typically a quaternary ammonium salt like TBAB (Q⁺X⁻), solves this problem. The quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the carbazole anion (Carb⁻) at the interface of the phases. This new ion pair [Q⁺Carb⁻] is soluble in the organic phase due to the lipophilic alkyl groups on the cation. Once in the organic phase, the carbazole anion is highly reactive and readily attacks the isopropyl bromide. After the reaction, the Q⁺ cation returns to the interface to repeat the cycle.

The diagram below illustrates this catalytic cycle.

PTC_Mechanism RBr Isopropyl Bromide (R-Br) Product This compound (R-Carb) RBr->Product QX [Q⁺X⁻] (PTC, e.g., TBAB) QCarb [Q⁺Carb⁻] (Soluble Ion Pair) QCarb->RBr SN2 Attack QCarb->QX Cycle Repeats CarbH Carbazole (Carb-H) KCarb [K⁺Carb⁻] (Insoluble Salt) CarbH->KCarb + KOH - H₂O KOH KOH KCarb->QCarb + Q⁺X⁻ - K⁺X⁻

Caption: Phase-Transfer Catalysis (PTC) cycle for N-isopropylation of carbazole.

Protocol 1: High-Yield Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a procedure demonstrated to achieve yields of 96%.[1]

Materials:

  • Carbazole (1 equivalent)

  • Isopropyl bromide (1.7 equivalents)

  • Potassium hydroxide (KOH), powdered (1.6 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.055 equivalents)

  • Acetone (anhydrous)

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Setup: To a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (e.g., 15 g, 0.09 mol) and acetone (300 mL).

  • Reagent Addition: Begin stirring the solution and heat to boiling. Once refluxing, add powdered potassium hydroxide (8 g, 0.144 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and isopropyl bromide (14 mL, 0.153 mol) to the mixture.

  • Reaction: Maintain the reaction mixture at reflux with vigorous stirring for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Workup:

    • After 4 hours, cool the mixture to room temperature.

    • Evaporate the acetone using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane.

    • Extract the organic solution with water to remove inorganic salts and residual base.

    • Dry the organic layer over anhydrous MgSO₄ for at least 12 hours.[1]

  • Isolation:

    • Filter off the drying agent.

    • Evaporate the dichloromethane under vacuum to yield the crude product.

  • Purification:

    • To the crude residue, add cold petroleum ether and stir vigorously. The product will precipitate as a white solid.

    • Filter the solid, wash with a small amount of cold petroleum ether, and dry under high vacuum.

    • The expected product is a white solid with a yield of approximately 96%.[1]

Q5: I see some persistent impurities after workup. What is the best way to purify the final product?

The most common impurities are unreacted carbazole and potentially small amounts of side products. Recrystallization is often sufficient for purification. However, if impurities are persistent, column chromatography is a reliable alternative.

Protocol 2: Purification of this compound

This workflow outlines the standard purification process.

Purification_Workflow Crude Crude Product (After Workup) Recrystallize Recrystallization (e.g., from Ethanol or Pet. Ether) Crude->Recrystallize CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity PureProduct Pure Product (>98%) CheckPurity->PureProduct Purity OK Column Column Chromatography (Silica Gel, Hexane/EtOAc) CheckPurity->Column Impurities Present Column->PureProduct

References

Preventing side reactions in the N-isopropylation of carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-isopropylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on preventing undesirable side reactions and maximizing the yield and purity of your target N-isopropylcarbazole.

I. Frequently Asked Questions (FAQs): Troubleshooting Common Issues

Question 1: My N-isopropylation of carbazole is giving a low yield, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the N-isopropylation of carbazole is a frequent issue that can often be traced back to several key factors related to the deprotonation of carbazole and the reactivity of the alkylating agent.

A. Insufficient Deprotonation of Carbazole:

The N-H of carbazole has a pKa in the mid-teens, meaning a sufficiently strong base is required to generate the carbazolide anion, which is the active nucleophile in this reaction.[1] If the base is too weak or used in stoichiometric insufficiency, the concentration of the nucleophile will be low, leading to poor conversion.

  • Troubleshooting Steps:

    • Base Selection: Employ a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K2CO3). The choice of base can also be influenced by the solvent. For instance, K2CO3 is often used in polar aprotic solvents like DMF or acetone.

    • Stoichiometry: Use at least a stoichiometric equivalent of the base. In many cases, a slight excess (1.1-1.5 equivalents) can be beneficial to drive the deprotonation to completion, especially if the reagents or solvent are not perfectly anhydrous.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. It's often best to perform the deprotonation step at a lower temperature (e.g., 0 °C) before adding the alkylating agent and then gradually warming the reaction to the desired temperature.

B. Poor Reactivity of the Isopropylating Agent:

Isopropyl halides are secondary alkyl halides and are more sterically hindered and less reactive in SN2 reactions compared to primary alkyl halides.[2] Isopropyl bromide is generally more reactive than isopropyl chloride. Isopropyl iodide is the most reactive but may be more prone to elimination side reactions.

  • Troubleshooting Steps:

    • Choice of Halide: If you are using isopropyl chloride, consider switching to isopropyl bromide or iodide to increase the reaction rate.

    • Activation with Additives: The addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction when using isopropyl chloride or bromide, via the Finkelstein reaction.

    • Alternative Alkylating Agents: Consider using isopropyl tosylate or mesylate, which are excellent leaving groups and can enhance the rate of N-alkylation.

C. Solvent Effects:

The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, THF, or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the carbazolide anion more "naked" and nucleophilic. Protic solvents should be avoided as they will protonate the carbazolide anion.

Question 2: I am observing the formation of a significant byproduct that I suspect is a C-alkylated carbazole. How can I favor N-alkylation over C-alkylation?

Answer:

The competition between N-alkylation and C-alkylation is a classic problem in the chemistry of ambident nucleophiles like the carbazolide anion. The negative charge is delocalized over the nitrogen and the aromatic rings, creating multiple nucleophilic sites.

Mechanism of N- vs. C-Alkylation:

The outcome of the reaction is often governed by Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a "harder" nucleophilic center, while the carbon atoms of the aromatic rings are "softer" nucleophiles. "Hard" electrophiles tend to react at the "hard" nitrogen center, while "soft" electrophiles may react at the "soft" carbon centers. However, kinetic versus thermodynamic control is also a major factor. N-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically more stable product in some cases.

Strategies to Promote N-Alkylation:

  • Use of Phase-Transfer Catalysis (PTC): This is a highly effective method to achieve selective N-alkylation.[3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the carbazolide anion from the solid or aqueous phase (where it is generated with a base like NaOH or KOH) to the organic phase containing the alkylating agent. The bulky quaternary ammonium cation forms a lipophilic ion pair with the carbazolide anion, sterically hindering attack at the carbon positions and favoring reaction at the more accessible nitrogen atom.[1]

  • Solvent Choice: Non-polar or less polar solvents can favor N-alkylation. In these solvents, the carbazolide anion exists as a tight ion pair with the counter-ion of the base. This association sterically shields the nitrogen less than the carbon atoms, leading to preferential N-alkylation.

  • Counter-ion Effects: The nature of the cation from the base can influence the regioselectivity. Larger, "softer" cations (like Cs+) can sometimes favor C-alkylation, while smaller, "harder" cations (like Li+ or Na+) tend to favor N-alkylation by coordinating more tightly to the nitrogen.

Question 3: My reaction is messy, with multiple spots on the TLC plate, including what appears to be over-alkylation or decomposition products. How can I obtain a cleaner reaction profile?

Answer:

A complex reaction mixture often points to issues with reaction conditions, particularly temperature and reaction time.

A. Over-alkylation:

While less common with a secondary alkylating agent like an isopropyl group due to steric hindrance, it is theoretically possible if the product N-isopropylcarbazole can be further alkylated on the aromatic ring under harsh conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a modest excess of the isopropylating agent (e.g., 1.1-1.5 equivalents). A large excess should be avoided.

    • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid the formation of byproducts.

B. Decomposition:

Carbazole and its derivatives can be sensitive to high temperatures, especially in the presence of a strong base.

  • Troubleshooting Steps:

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature rather than a shorter time at a high temperature.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, especially if the reaction requires heating for an extended period.

C. Elimination Side Reactions:

With a secondary alkyl halide like isopropyl bromide, elimination (E2) to form propene can compete with substitution (SN2), especially with a strong, sterically hindered base like potassium tert-butoxide.

  • Troubleshooting Steps:

    • Choice of Base: A less sterically hindered base like sodium hydride or potassium carbonate may favor substitution over elimination.

    • Temperature Control: Lower reaction temperatures generally favor substitution over elimination.

II. Experimental Protocols and Data

Protocol 1: N-Isopropylation of Carbazole using Phase-Transfer Catalysis

This protocol is designed to favor selective N-alkylation and minimize side reactions.

Reagents and Equipment:

  • Carbazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add carbazole (1.0 eq), toluene (10 mL/g of carbazole), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Begin vigorous stirring and add the 50% aqueous KOH or NaOH solution (5.0 eq).

  • Add isopropyl bromide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-isopropylcarbazole.

Data Presentation: Comparison of Reaction Conditions
Method Base Solvent Catalyst Temperature (°C) Typical Yield of N-isopropylcarbazole Key Side Reactions Reference
Conventional NaHDMFNone25-60Moderate to GoodUnreacted starting material, potential for C-alkylationGeneral Knowledge
Phase-Transfer Catalysis (PTC) aq. KOHTolueneTBAB60-70Good to ExcellentMinimal[3]
Microwave-Assisted K2CO3None (dry media)NoneN/AHighMinimal, requires specialized equipment[2]

III. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing N- vs. C-Alkylation Pathways

G Carbazolide Carbazolide Anion (Ambident Nucleophile) N_Alkylation N-Alkylation (Kinetic Product) Carbazolide->N_Alkylation Attack at Nitrogen C_Alkylation C-Alkylation (Side Product) Carbazolide->C_Alkylation Attack at Carbon Isopropyl_Halide Isopropyl Halide (Electrophile) Isopropyl_Halide->N_Alkylation Isopropyl_Halide->C_Alkylation

Caption: N- vs. C-alkylation of the carbazolide anion.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of N-isopropylcarbazole Check_Base Is the base strong enough and in excess? Start->Check_Base Check_Reactivity Is the isopropylating agent reactive enough? Start->Check_Reactivity Check_Solvent Is the solvent polar aprotic and anhydrous? Start->Check_Solvent Solution_Base Use stronger base (NaH, t-BuOK) or increase stoichiometry. Check_Base->Solution_Base No Solution_Reactivity Switch to i-PrBr or i-PrI. Add catalytic KI. Check_Reactivity->Solution_Reactivity No Solution_Solvent Use dry DMF, THF, or acetonitrile. Check_Solvent->Solution_Solvent No

Caption: Troubleshooting guide for low reaction yield.

IV. Alternative Synthetic Routes

For challenging substrates or when conventional N-alkylation fails, alternative methods can be employed:

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[4][5][6] It involves the reaction of carbazole with an isopropyl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. While highly effective, this method requires careful optimization of the catalyst, ligand, and reaction conditions.

Mitsunobu Reaction:

The Mitsunobu reaction allows for the N-alkylation of carbazole with isopropyl alcohol under mild conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.

V. References

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from --INVALID-LINK--

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. Available from: --INVALID-LINK--

  • Jäger, M., et al. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--

  • Corral, C., et al. (2009). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: --INVALID-LINK--

  • Bogdal, D., et al. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available from: --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem. Available from: --INVALID-LINK--

  • Lin, H-W., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications. Available from: --INVALID-LINK--

  • Fallon, T., et al. (2015). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. Available from: --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available from: --INVALID-LINK--

References

Optimizing temperature and reaction time for carbazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the N-alkylation of carbazole. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate experimental challenges and optimize your reaction outcomes.

Technical Support Center: Optimizing Carbazole Alkylation

The N-alkylation of carbazole is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of a vast array of functional molecules.[1][2][3] However, achieving high yields and purity requires careful control over reaction parameters, primarily temperature and reaction time. This guide is designed to address the common issues encountered during this process, providing both diagnostic solutions and a foundational understanding of the reaction mechanism.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the carbazole starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common hurdles in carbazole alkylation. The root cause typically lies in one of four areas: base inefficiency, suboptimal temperature, poor reagent reactivity, or solvent issues.

  • Cause 1: Ineffective Deprotonation (Base Issues): The reaction begins with the deprotonation of the carbazole's N-H proton (pKa ≈ 17) to form the nucleophilic carbazolide anion.[4] If this step is inefficient, the entire reaction stalls.

    • Solution:

      • Verify Base Strength & Dryness: For common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), ensure they are anhydrous. K₂CO₃ can be oven-dried before use, and NaH should be handled under strictly inert conditions.[5] For particularly stubborn reactions, switching to a stronger base like potassium tert-butoxide (KOtBu) or using a combination of a milder base with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically improve results.[4][5][6]

      • Improve Base Solubility: In solvents like acetone or THF, the solubility of inorganic bases can be low. Using a finer powder of the base can help.[5] Alternatively, switching to a solvent like DMF or DMSO, which better dissolves the resulting carbazolide salt, is often effective.[5][7]

  • Cause 2: Insufficient Thermal Energy (Temperature Issues): The nucleophilic substitution (Sₙ2) reaction has an activation energy barrier that must be overcome.

    • Solution:

      • Systematic Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the heat. A good starting point is 60 °C, with incremental increases to 80 °C or higher, while monitoring for potential decomposition by TLC.[8][9] For many standard alkylations, refluxing in a solvent like acetone or acetonitrile provides sufficient energy.

  • Cause 3: Poor Electrophile or Leaving Group: The structure of the alkylating agent is critical.

    • Solution:

      • Enhance Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If an alkyl chloride is failing, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[10]

      • Consider Steric Hindrance: Bulky (e.g., secondary or tertiary) alkyl halides react much slower in Sₙ2 reactions. These substrates may require more forcing conditions (higher temperatures, stronger bases) or alternative synthetic routes.

  • Cause 4: Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and mediating the reaction.

    • Solution:

      • Optimize Solvent Choice: Polar aprotic solvents are generally preferred.[11] If you are using a less polar solvent like toluene or THF and observing poor results, switching to DMF or DMSO is a standard troubleshooting step.[5][10]

Question 2: My reaction produces multiple spots on TLC, including what I suspect are side products. What are these impurities and how can I prevent them?

Answer:

The formation of multiple products typically points to over-alkylation, C-alkylation, or decomposition.

  • Side Reaction 1: Over-Alkylation (Di-alkylation): While carbazole itself is mono-alkylated at the nitrogen, this issue is more prevalent in substrates with other reactive sites. However, impurities in the starting material can lead to unexpected products.

    • Prevention:

      • Control Stoichiometry: Use a modest excess (1.1-1.2 equivalents) of the carbazole relative to the alkylating agent to ensure the electrophile is consumed before it can react further.[10]

      • Purify Starting Materials: Ensure the purity of your carbazole starting material to avoid side reactions from contaminants.

  • Side Reaction 2: C-Alkylation: While N-alkylation is kinetically and thermodynamically favored, alkylation at the electron-rich carbon positions (C3, C6) can occur under certain conditions, resembling a Friedel-Crafts reaction.[12]

    • Prevention:

      • Avoid Lewis Acids: This side reaction is more common when Lewis acid catalysts are present. Unless required for a specific transformation, avoid them.[12]

      • Moderate Temperature: Extremely high temperatures can sometimes promote C-alkylation. Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Side Reaction 3: Elimination (for secondary/tertiary halides): With sterically hindered alkyl halides, the base may act as a base for elimination (E2 reaction) rather than facilitating substitution, leading to alkene byproducts.

    • Prevention:

      • Use Milder Bases: Employ a less sterically demanding and milder base like Cs₂CO₃ or K₂CO₃ instead of KOtBu.

      • Lower Temperature: Elimination reactions are often more sensitive to temperature increases than substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of carbazole N-alkylation?

A1: The reaction proceeds via a two-step mechanism. First, a base removes the acidic proton from the nitrogen atom of the carbazole ring to form a resonant-stabilized carbazolide anion. This anion is a powerful nucleophile. In the second step, this anion attacks the electrophilic carbon of the alkylating agent in a classic bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the leaving group (e.g., Br⁻, I⁻) and forming the N-C bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Carbazole Carbazole (N-H) Anion Carbazolide Anion (N⁻) Carbazole->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion AlkylHalide Alkyl Halide (R-X) Product N-Alkyl Carbazole (N-R) AlkylHalide->Product Anion2 Carbazolide Anion (N⁻) Anion2->Product Attack

Caption: Mechanism of N-alkylation of carbazole.

Q2: How do I select the optimal temperature and reaction time?

A2: The ideal temperature is one that provides a clean, efficient reaction in a reasonable timeframe without causing degradation.

  • Temperature: The required temperature is dictated by the reactivity of your specific substrates.

    • Highly reactive: Methyl iodide or benzyl bromide may react efficiently at room temperature or with gentle warming (40-60 °C).

    • Less reactive: Longer-chain primary alkyl bromides or chlorides often require higher temperatures (80-120 °C).[1]

  • Reaction Time: The best way to determine the ideal reaction time is by actively monitoring its progress.

    • Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the carbazole starting material.[13] The reaction is complete when the starting material is no longer visible.

    • Avoid Over-running: Extending the reaction time unnecessarily can lead to the formation of decomposition products, complicating purification.

Q3: What is the role of the base and solvent, and how do I choose them?

A3: The base and solvent create the environment for the reaction and are critical for success.

  • Base Selection: The base must be strong enough to deprotonate the carbazole N-H.

    • Strong Bases (NaH, KOtBu): Use for unreactive alkylating agents or when rapid, complete deprotonation is needed. Require anhydrous conditions and an inert atmosphere.[14]

    • Moderate Bases (K₂CO₃, Cs₂CO₃): The workhorses for most standard alkylations. They are easier to handle, less expensive, and often provide cleaner reactions.[6][15][16] Cesium carbonate (Cs₂CO₃) is often particularly effective due to the "cesium effect," which enhances the nucleophilicity of the anion.

  • Solvent Selection: The solvent must solubilize the reactants and should be stable at the target reaction temperature.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices. They effectively dissolve the carbazolide salt and do not have acidic protons that can quench the reaction.[5]

    • Other Solvents (Acetone, THF): Useful for reactions with more reactive alkylating agents that do not require high temperatures.[7]

Alkylating Agent TypeTypical BaseTypical SolventTemperature Range (°C)Approx. Time (h)
Methyl IodideK₂CO₃Acetone, Acetonitrile25 - 602 - 8
Benzyl BromideK₂CO₃, Cs₂CO₃Acetonitrile, DMF40 - 803 - 12
Primary Alkyl BromideNaH, K₂CO₃DMF, DMSO60 - 1006 - 24
Primary Alkyl ChlorideNaI (catalytic), K₂CO₃DMF80 - 12012 - 48

Caption: General starting conditions for carbazole N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Carbazole

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq).

  • Add Base and Solvent: Add the chosen base (e.g., K₂CO₃, 2.0 eq) and the solvent (e.g., DMF, 0.2-0.5 M concentration relative to carbazole).

  • Add Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to the target temperature (e.g., 80 °C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

G start Start reagents 1. Add Carbazole, Base, & Solvent to Flask start->reagents alkylating 2. Add Alkylating Agent reagents->alkylating heat 3. Heat to Target Temperature (e.g., 60-100°C) alkylating->heat monitor 4. Monitor by TLC/LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup 5. Aqueous Workup & Extraction complete->workup Yes purify 6. Dry, Concentrate, & Purify workup->purify end End purify->end

Caption: Standard experimental workflow for carbazole alkylation.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Spot a co-spot (a single spot containing both starting material and the reaction mixture) and a separate spot for the reaction mixture.

  • Elute: Develop the plate in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualize: Visualize the plate under a UV lamp (254 nm). The disappearance of the carbazole starting material spot in the reaction mixture lane indicates the reaction is progressing towards completion.

Troubleshooting Decision Tree

This workflow provides a systematic approach to diagnosing and solving common issues.

G start Problem Observed issue What is the main issue? start->issue low_yield Low / No Conversion issue->low_yield Low Yield side_products Multiple Side Products issue->side_products Side Products check_base Is base active & strong enough? low_yield->check_base check_temp Is temperature sufficient? check_base->check_temp Yes solution_base Solution: - Use fresh/dry base - Switch to stronger base (NaH) - Add PTC (TBAB) check_base->solution_base No check_reagent Is alkylating agent reactive? check_temp->check_reagent Yes solution_temp Solution: - Increase temperature in increments (e.g., 60°C -> 80°C -> 100°C) check_temp->solution_temp No check_reagent->low_yield Re-evaluate solution_reagent Solution: - Switch halide (Cl -> Br -> I) - Use fresh reagent check_reagent->solution_reagent No check_temp_high Is temperature too high? side_products->check_temp_high check_stoich Is stoichiometry correct? check_temp_high->check_stoich No solution_temp_high Solution: - Lower reaction temperature - Monitor closely to avoid over-running check_temp_high->solution_temp_high Yes check_stoich->side_products Re-evaluate solution_stoich Solution: - Use slight excess of carbazole - Purify starting materials check_stoich->solution_stoich No

Caption: A decision tree for troubleshooting carbazole alkylation.

References

Technical Support Center: Vacuum Sublimation of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the vacuum sublimation of carbazole compounds. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize vacuum sublimation for the purification of carbazole and its derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this powerful purification technique and achieve high-purity materials for your critical applications.

Introduction to Vacuum Sublimation of Carbazoles

Vacuum sublimation is a cornerstone technique for the purification of organic electronic materials, where purity levels exceeding 99.99% are often required to ensure optimal device performance and longevity.[1][2] Carbazole and its derivatives are a vital class of compounds in this field, widely used as host materials, charge transport layers, and emitters in Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high charge carrier mobility, and tunable photophysical properties.[3][4][5]

The principle of vacuum sublimation relies on the direct phase transition of a solid to a gas under reduced pressure, followed by condensation back into a solid on a cooled surface.[6] This process effectively separates the desired compound from non-volatile impurities.[1] However, the successful sublimation of carbazole compounds is not merely a matter of "heat and pull a vacuum." It is a delicate interplay of thermodynamics and kinetics, where precise control over temperature, pressure, and apparatus geometry is paramount to achieving high yield and purity.

This guide will address the common and complex challenges you may face, from fundamental setup questions to advanced issues like polymorphism and the removal of stubborn impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions (temperature and pressure) for sublimating a new carbazole derivative?

A1: The ideal sublimation temperature is below the compound's melting point but high enough to achieve a sufficient vapor pressure under vacuum.[6] A good starting point is to first determine the thermal stability of your compound using Thermogravimetric Analysis (TGA). This will reveal the decomposition temperature, which you must stay well below.

As a rule of thumb, for many carbazole derivatives, sublimation is effectively carried out at pressures in the range of 10⁻⁵ to 10⁻⁷ Torr.[7] The sublimation temperature can be estimated by finding a temperature at which the compound's vapor pressure is in the range of 10⁻² to 10⁻³ mbar.[8]

A practical approach is to slowly and incrementally increase the temperature of your sample under a stable high vacuum while monitoring for the first signs of crystal deposition on the cold finger.[9][10] Note the temperature at which sublimation begins; the optimal sublimation temperature will likely be slightly above this.

Q2: My carbazole compound is charring or decomposing during sublimation. What's going wrong?

A2: Charring or decomposition is a clear indication that the sublimation temperature is too high. Carbazole derivatives, while generally thermally stable, can degrade at excessive temperatures.[11][12]

Causality and Solutions:

  • Excessive Temperature: The most direct cause is a setpoint temperature that exceeds the compound's decomposition threshold. Reduce the temperature in 10-20°C increments until the charring ceases while still allowing for sublimation.

  • Localized Hot Spots: Uneven heating can cause parts of your sample to overheat. Ensure your heating mantle or furnace provides uniform heat distribution. Using a sand or oil bath can help achieve more uniform heating.

  • Presence of Impurities: Certain impurities can act as catalysts for decomposition. If possible, pre-purify your crude material by recrystallization or column chromatography to remove these impurities before sublimation.[13]

  • Insufficient Vacuum: If the vacuum level is not low enough, a higher temperature is required to achieve sublimation, increasing the risk of decomposition.[14] Ensure your vacuum system is leak-free and capable of reaching the necessary low pressures.

Q3: I'm getting a very low yield of sublimed product. What are the common causes and how can I improve it?

A3: Low yield is a frequent issue in vacuum sublimation and can stem from several factors.

Troubleshooting Low Yield:

  • Sublimation Temperature is Too Low: The vapor pressure of your compound may be insufficient at the current temperature, leading to a very slow sublimation rate. Gradually increase the temperature, ensuring you stay below the decomposition point.

  • Vacuum Level is Insufficient: A poor vacuum will hinder the sublimation process. Check for leaks in your apparatus, ensure all joints are properly sealed, and verify that your vacuum pump is performing correctly.

  • Inefficient Condensation: If the cold finger is not cold enough, the gaseous molecules may not efficiently condense and could be pumped away. Ensure a continuous flow of cold water or that your cold finger is adequately filled with a coolant like ice water or a dry ice/acetone slurry.

  • Apparatus Geometry: The distance between the heated source material and the cold finger can significantly impact yield. If the distance is too large, the vapor density decreases, and some material may condense on other parts of the apparatus.[14]

  • Sublimation Time is Too Short: Sublimation can be a slow process. Ensure you are running the experiment for a sufficient duration. Monitor the amount of crude material remaining to gauge completion.

Q4: The sublimed crystals appear as a fine powder instead of well-defined crystals. How can I control the crystal morphology?

A4: The formation of a fine powder or "micropowder" is often related to a high degree of supersaturation at the condensation surface, leading to rapid nucleation and the formation of many small crystals.

Strategies for Controlling Crystal Morphology:

  • Slower Sublimation Rate: Reduce the sublimation temperature to decrease the vapor pressure of your compound. This will lead to a slower, more controlled deposition on the cold finger, favoring the growth of larger, well-defined crystals.[15]

  • Temperature Gradient Control: In a multi-zone sublimation furnace, you can create a temperature gradient along the condensation zone. This allows for deposition to occur at a range of temperatures, which can influence crystal morphology.[7][16]

  • Substrate Temperature: The temperature of the cold finger itself can influence crystal growth. A slightly warmer (but still condensing) surface can sometimes promote the growth of larger crystals by reducing the nucleation rate.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common and complex issues encountered during the vacuum sublimation of carbazole compounds.

Problem 1: No Sublimation Occurs
Potential Cause Explanation & Causality Recommended Solution
Temperature Too Low The thermal energy provided is insufficient to overcome the intermolecular forces in the solid state, resulting in a negligible vapor pressure.Gradually increase the heating mantle/furnace temperature in 10-20°C increments. Monitor the pressure gauge; a slight increase in pressure may indicate the onset of sublimation.
Inadequate Vacuum The external pressure is too high, suppressing the phase transition from solid to gas. The sublimation point is pressure-dependent.[6]Check the entire apparatus for leaks, especially at the joints. Ensure vacuum grease is applied correctly and that the vacuum pump is functioning optimally. A hissing sound is a clear indicator of a leak.[2]
Compound is Non-Volatile The compound may have a very low vapor pressure even at high temperatures and low pressures, or it may decompose before it sublimes.Verify the compound's properties through literature searches or analytical techniques like TGA. If the compound is inherently non-volatile under practical lab conditions, alternative purification methods like recrystallization or chromatography should be considered.[17]
Problem 2: Product Contamination
Potential Cause Explanation & Causality Recommended Solution
Volatile Impurities Impurities with vapor pressures similar to the target compound will co-sublime.Fractional Sublimation: Utilize a multi-zone sublimation furnace to create a temperature gradient along the deposition zone. Impurities will condense at different temperature zones than the main product.[4][7]
"Bumping" or Spattering If residual solvent is present in the crude material, rapid heating can cause it to boil, "bumping" impure solid onto the cold finger.[2]Ensure the crude material is thoroughly dried under vacuum before starting the sublimation. Begin heating slowly and gradually to allow any trace solvents to evaporate gently.[9]
Contaminated Apparatus Residual organic material or cleaning agents from previous experiments can contaminate the sublimed product.Implement a rigorous cleaning protocol for all glassware. This should include washing with appropriate solvents, followed by rinsing with deionized water and a final rinse with a high-purity solvent like acetone or isopropanol, and then oven-drying. [For UHV systems, more extensive cleaning may be needed.]
Problem 3: Polymorphism in Sublimed Crystals
Potential Cause Explanation & Causality Recommended Solution
Condensation Temperature Different polymorphs can be thermodynamically stable at different temperatures. The temperature of the condensation surface can dictate which polymorph is formed.Control Cold Finger Temperature: If possible, control the temperature of the cold finger. Sublimation onto surfaces at different temperatures can yield different polymorphs.[14]
Sublimation Rate A rapid sublimation and condensation rate can lead to the formation of a metastable polymorph.Slow Down the Sublimation: Reduce the sublimation temperature to decrease the rate of vapor deposition. This allows more time for the molecules to arrange into the most thermodynamically stable crystal lattice.
Substrate Effects The nature of the condensation surface can influence the nucleation and growth of a particular polymorph.While difficult to control in a standard setup, be aware that different cold finger materials could potentially influence polymorphism.

Experimental Protocols

Protocol 1: Standard Vacuum Sublimation of Carbazole

This protocol outlines a general procedure for the purification of carbazole. Conditions should be optimized for specific derivatives.

Materials and Equipment:

  • Crude carbazole

  • Sublimation apparatus (including a flask or tube, and a cold finger)

  • High-vacuum pump (capable of reaching <10⁻⁴ Torr)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath

  • Thermocouple or thermometer

  • Vacuum grease

Procedure:

  • Preparation: Ensure all glassware is scrupulously clean and dry.

  • Sample Loading: Place the crude, dry carbazole powder at the bottom of the sublimation flask.[2]

  • Apparatus Assembly: Lightly grease the ground glass joint of the sublimation apparatus. Insert the cold finger, ensuring there is no grease in contact with the area where the product will sublime. Secure the apparatus with a clamp.

  • Vacuum Application: Connect the apparatus to the high-vacuum line with a cold trap in between the apparatus and the pump. Slowly open the stopcock to evacuate the system. Allow the system to pump down to the desired vacuum level (e.g., <10⁻⁴ Torr).

  • Cooling: Begin circulating coolant through the cold finger. If using a dry ice/acetone slurry, fill the cold finger carefully.

  • Heating: Slowly begin to heat the bottom of the sublimation flask using a heating mantle or oil bath. For carbazole, a starting temperature of ~160-180°C can be used, with gradual increases as needed.[3]

  • Sublimation: Monitor the apparatus for the appearance of crystals on the cold finger. Adjust the temperature to maintain a steady rate of sublimation without causing the material to melt or decompose.

  • Completion and Cooling: Once a sufficient amount of product has collected on the cold finger and the rate of sublimation has slowed, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Venting and Collection: Once cooled, slowly and carefully vent the system to atmospheric pressure. Gently remove the cold finger and scrape the purified crystals onto a clean, tared watch glass.

Protocol 2: Cleaning of High-Vacuum Sublimation Apparatus

For high-purity applications, a meticulous cleaning procedure is essential to prevent cross-contamination.

Procedure:

  • Mechanical Removal: Scrape out any visible solid residue.

  • Solvent Rinsing: Rinse the glassware with a suitable organic solvent (e.g., acetone, dichloromethane) to dissolve any remaining organic material.

  • Base Bath (Optional, for stubborn residues): For persistent organic residues, soaking in a base bath (e.g., alcoholic potassium hydroxide) can be effective. Exercise extreme caution and use appropriate personal protective equipment (PPE).

  • Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Deionized Water Rinse: Rinse multiple times with deionized water to remove all traces of detergent.

  • Final Solvent Rinse: Rinse with a high-purity, volatile solvent such as acetone or isopropanol to displace the water and aid in drying.

  • Drying: Dry the glassware in an oven at >100°C for several hours to remove any residual water and solvent. For ultra-high vacuum applications, a bake-out under vacuum may be necessary.[16]

Data Presentation

Table 1: Physicochemical Properties of Carbazole
PropertyValueSource
Molecular FormulaC₁₂H₉N[3]
Molecular Weight167.21 g/mol [3]
Melting Point246.3 °C
Boiling Point354.7 °C
Enthalpy of Sublimation (ΔsubH°)102 ± 8 kJ/mol[3]
Table 2: Representative Sublimation Conditions for Carbazole Derivatives

Note: These are representative conditions from literature and may require optimization for your specific setup and desired purity.

CompoundSublimation Temperature (°C)Pressure (Torr)ApplicationReference
Carbazole160-200~10⁻⁵General Purification[3]
3,6-Di-tert-butylcarbazole200-230~10⁻⁵OLED Materials[11][18]
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)280-320~10⁻⁶OLED Host Material
N-Phenylcarbazole180-220~10⁻⁵Organic Electronics[General estimate based on structure]

Visualizations

Diagram 1: Standard Vacuum Sublimation Apparatus

SublimationApparatus cluster_apparatus Sublimation Apparatus cluster_process Process Flow cold_finger {Cold Finger|Coolant In/Out} sublimation_flask {Sublimation Flask| Crude Carbazole} vacuum_port To Vacuum Pump sublimation_flask->vacuum_port heating Heating (Sublimation) sublimation_flask:crude->heating Heat Applied vapor Carbazole Vapor heating->vapor Phase Transition (Solid to Gas) cooling Cooling (Deposition) vapor->cooling On Cold Finger cooling->cold_finger Condensation purified Purified Crystals cooling->purified

Caption: A schematic of a standard vacuum sublimation setup and process flow.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Sublimation Yield check_temp Is Sublimation Temperature Adequate? start->check_temp check_vacuum Is Vacuum Level Sufficient (<10⁻⁴ Torr)? check_temp->check_vacuum Yes increase_temp Increase Temperature Gradually check_temp->increase_temp No check_cooling Is Cold Finger Effectively Cooled? check_vacuum->check_cooling Yes fix_leaks Check for Leaks, Service Pump check_vacuum->fix_leaks No check_time Is Sublimation Time Sufficient? check_cooling->check_time Yes improve_cooling Ensure Coolant Flow/ Refill Cold Finger check_cooling->improve_cooling No increase_time Extend Sublimation Duration check_time->increase_time No success Yield Improved check_time->success Yes increase_temp->success fix_leaks->success improve_cooling->success increase_time->success

Caption: A decision tree for troubleshooting low yield in vacuum sublimation.

References

Technical Support Center: NMR Spectroscopic Analysis of 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 9-Isopropyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for the identification of impurities. As a self-validating system, this document provides not only procedural steps but also the causal reasoning behind them, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the critical first step in impurity identification. The isopropyl group introduces characteristic signals that are key to confirming the structure. The aromatic region of the carbazole moiety will show a set of distinct signals, the chemical shifts of which are influenced by the N-substitution.

Below is a summary of the expected chemical shifts for this compound, typically observed in CDCl₃.[1]

This compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Assignment Chemical Shift (ppm) Chemical Shift (ppm)
Isopropyl-CH₃1.75 (d, J = 6.9 Hz, 6H)20.8
Isopropyl-CH5.03 (sept, J = 6.9 Hz, 1H)46.7
Aromatic-H8.16 (d, J = 7.8 Hz, 2H)139.5
Aromatic-H7.57 (d, J = 9.0 Hz, 2H)125.4
Aromatic-H7.28 (t, 2H)123.3
Aromatic-H7.24 (d, J = 7.5 Hz, 2H)120.4
Aromatic-C-118.6
Aromatic-C-110.0

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Q2: My ¹H NMR spectrum shows a broad singlet around 8.1 ppm and complex multiplets in the 7.2-7.5 ppm region that don't match the expected pattern. What could this be?

A2: This pattern is highly indicative of the presence of unreacted carbazole starting material. The N-H proton of carbazole is a broad singlet that typically appears downfield (around 8.1 ppm in CDCl₃, but can be broader and shift with concentration).[2][3] The aromatic protons of unsubstituted carbazole present a more complex set of overlapping multiplets compared to the more resolved signals of the N-isopropyl derivative.

Troubleshooting Protocol:

  • Compare with a reference spectrum of carbazole: Confirm the presence of characteristic carbazole signals.

  • Purification: If carbazole is present, repurification of your product is necessary. Column chromatography on silica gel is typically effective.

  • Reaction Monitoring: In future syntheses, monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.

Q3: I see a doublet around 1.7 ppm and a septet around 4.2 ppm, but they don't seem to belong to my product. What are they?

A3: These signals are characteristic of isopropyl bromide , a common reagent in the synthesis of this compound. The methyl protons of isopropyl bromide appear as a doublet around 1.64-1.7 ppm, and the methine proton is a septet further downfield at approximately 4.24 ppm due to the deshielding effect of the bromine atom.

Potential Impurity: Isopropyl Bromide ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Assignment Chemical Shift (ppm) Chemical Shift (ppm)
-CH₃~1.7 (d)~28.6
-CH~4.2 (sept)~45.2

Troubleshooting Protocol:

  • Evaporation: Isopropyl bromide is volatile and can often be removed by evaporation under reduced pressure (rotoevaporation) followed by drying under high vacuum.

  • Washing: If residual amounts persist, washing the organic layer with water during the work-up can help remove this impurity.

Q4: My spectrum has a singlet at 2.17 ppm. What is this common impurity?

A4: A sharp singlet at approximately 2.17 ppm in CDCl₃ is almost always due to residual acetone . Acetone is a common solvent for washing glassware and can be used as a solvent in the synthesis of this compound.[1]

Troubleshooting Protocol:

  • Proper Drying: Ensure all glassware is thoroughly dried in an oven before use.

  • High Vacuum: Acetone can be stubborn to remove from a product. Drying your sample under high vacuum for an extended period is recommended.

Q5: I observe unexpected multiplets in the 1.0-1.8 ppm and 3.2-3.4 ppm regions. What could be the source?

A5: These signals are likely from tetra-n-butylammonium bromide (TBAB) , a phase-transfer catalyst often used in the N-alkylation of carbazole. The butyl chains of TBAB give rise to a characteristic set of signals.

Potential Impurity: Tetrabutylammonium Bromide ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Assignment Chemical Shift (ppm) Chemical Shift (ppm)
-CH₃~1.0 (t)~13.7
-CH₂-CH₃~1.4-1.5 (m)~19.6
-N-CH₂-CH₂-~1.6-1.7 (m)~24.0
-N-CH₂-~3.3-3.4 (m)~58.6

Troubleshooting Protocol:

  • Aqueous Extraction: TBAB is water-soluble. Thoroughly washing the organic layer with water during the reaction work-up should effectively remove it.

  • Silica Gel Chromatography: If TBAB persists, it can often be separated from the less polar product by column chromatography.

Advanced Troubleshooting

Q6: My baseline in the aromatic region is distorted, and I see some new, sharp aromatic signals appearing after heating my sample. What is happening?

A6: This could indicate thermal degradation of your product. While N-alkylcarbazoles are generally stable, prolonged heating at high temperatures can lead to side reactions. One possibility is dealkylation, which would regenerate carbazole. Another is oxidation, which can introduce hydroxyl groups onto the carbazole ring system. The oxidation of 9H-carbazole is known to produce hydroxylated derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol.[4]

Visualizing the Impurity Identification Workflow

G cluster_start NMR Spectrum Acquisition cluster_analysis Spectral Analysis cluster_impurities Potential Impurities cluster_troubleshooting Troubleshooting & Resolution cluster_end Final Outcome start Acquire ¹H and ¹³C NMR of this compound Sample compare Compare with Reference Spectrum of Pure Compound start->compare identify_unknown Identify Unknown Signals compare->identify_unknown Discrepancies Found end Pure this compound Spectrum compare->end No Discrepancies impurity_sm Starting Material (Carbazole) identify_unknown->impurity_sm Characterize Signals impurity_reagent Reagents (Isopropyl Bromide, TBAB) identify_unknown->impurity_reagent Characterize Signals impurity_solvent Solvents (Acetone, Dichloromethane) identify_unknown->impurity_solvent Characterize Signals impurity_degradation Degradation/Side Products identify_unknown->impurity_degradation Characterize Signals repurify Repurify Sample (Chromatography, Recrystallization) impurity_sm->repurify remove_volatiles Remove Volatiles (High Vacuum) impurity_reagent->remove_volatiles optimize_reaction Optimize Reaction/Work-up Conditions impurity_reagent->optimize_reaction impurity_solvent->remove_volatiles impurity_degradation->repurify impurity_degradation->optimize_reaction repurify->end remove_volatiles->end optimize_reaction->end

Caption: Workflow for NMR-based impurity identification.

Troubleshooting Steps for Suspected Degradation:

  • Re-run NMR without heating: If the sample was heated for dissolution, acquire a spectrum at room temperature, even if solubility is lower.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the new aromatic signals and determining their connectivity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify the molecular weights of the impurities, aiding in their structural elucidation.

  • Preventative Measures: Avoid prolonged heating of the sample. If heating is necessary for NMR analysis, use the lowest possible temperature for the shortest duration.

Q7: I see a singlet at 5.30 ppm. What is this impurity?

A7: A singlet around 5.30 ppm in CDCl₃ is characteristic of residual dichloromethane (CH₂Cl₂) . Dichloromethane is a common solvent for extraction and chromatography.

Troubleshooting Protocol:

  • Thorough Evaporation: Dichloromethane is volatile and can be removed by rotary evaporation.

  • High Vacuum: For complete removal, drying the sample under high vacuum is essential.

Summary of Common Impurity Chemical Shifts in CDCl₃

Impurity¹H NMR Signal (ppm)Multiplicity
Carbazole~8.1 (NH), 7.2-7.5 (Ar-H)br s, m
Isopropyl Bromide~1.7 (-CH₃), ~4.2 (-CH)d, sept
Acetone~2.17s
Dichloromethane~5.30s
Tetrabutylammonium Bromide~1.0, ~1.4-1.5, ~1.6-1.7, ~3.3-3.4t, m, m, m
Water~1.56s

Chemical Structures of this compound and Common Impurities

Caption: Key compounds in the analysis.

References

Technical Support Center: Enhancing the Stability of Carbazole-Based Films

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for carbazole-based films. This guide is designed for researchers, scientists, and drug development professionals who are working with these materials and encountering stability challenges. Carbazole derivatives are prized for their excellent hole-transporting properties, high thermal stability, and high triplet energy, making them crucial components in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other organic electronic devices.[1][2][3] However, the performance and longevity of these devices are intrinsically linked to the stability of the carbazole-based films.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established scientific principles and field-proven insights to help you enhance the thermal, photochemical, and morphological stability of your carbazole-based films.

I. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses prevalent problems observed during the fabrication and operation of devices containing carbazole-based films. Each issue is broken down by probable causes and actionable solutions, with explanations grounded in the underlying scientific mechanisms.

Issue 1: Rapid Degradation of Film Performance Under Thermal Stress

Symptoms:

  • Significant drop in device efficiency (e.g., power conversion efficiency in PSCs, external quantum efficiency in OLEDs) after thermal annealing or during operation at elevated temperatures.

  • Changes in the film's optical properties (e.g., absorption or photoluminescence spectra).

  • Increased drive voltage required for OLEDs over time.[1]

Probable Causes:

  • Low Glass Transition Temperature (Tg): The carbazole derivative may have a low Tg, leading to morphological changes like crystallization or phase separation at elevated temperatures. Amorphous thin films are desirable for their stability.[2]

  • Thermal Decomposition: The molecule itself might be degrading. While many carbazoles have high decomposition temperatures (Td), impurities or specific functional groups can lower this threshold.[2][4][5]

  • Interfacial Instability: The interface between the carbazole film and adjacent layers can degrade due to chemical reactions or diffusion of materials at higher temperatures.

Solutions & Methodologies:

  • Molecular Design for Higher Tg:

    • Rationale: Introducing bulky substituents or creating more rigid molecular structures can increase the Tg, thus improving morphological stability.

    • Protocol: Synthesize carbazole derivatives with bulky side groups (e.g., tert-butyl) or create dendritic or spiro-type structures.[6] Characterize the thermal properties using Differential Scanning Calorimetry (DSC) to determine the Tg and Thermogravimetric Analysis (TGA) to assess the decomposition temperature.[7] A high Tg and Td are indicative of a morphologically stable thin film.[2]

  • Cross-linking Strategies:

    • Rationale: Creating a cross-linked network within the film renders it insoluble and morphologically stable, even above its Tg.[8][9][10] This is particularly effective in preventing dissolution by solvents used for subsequent layers in solution-processed devices.[9][11]

    • Experimental Protocol (Thermal Cross-linking):

      • Synthesize carbazole molecules functionalized with thermally cross-linkable groups, such as vinyl, styryl, or diacetylene moieties.[8][10][12]

      • Deposit the film using a suitable method (e.g., spin-coating).

      • Thermally anneal the film in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature sufficient to initiate cross-linking (e.g., 120-150°C) for a specified time (e.g., 30 minutes).[8]

      • Verify the insolubility of the cross-linked film by attempting to dissolve it in the original solvent.

  • Use of Additives/Binders:

    • Rationale: Blending the carbazole derivative with a polymer binder that has a high Tg can improve the overall thermal stability of the film.

    • Protocol: Prepare solutions of the carbazole material mixed with a high-Tg polymer (e.g., polycarbonate, polystyrene). The ratio of the carbazole to the polymer needs to be optimized to ensure good film formation and charge transport properties.

Issue 2: Photochemical Degradation and Color Instability

Symptoms:

  • Fading or color shifting of the emission in OLEDs over time.

  • Decrease in the short-circuit current (Jsc) or open-circuit voltage (Voc) in solar cells upon prolonged light exposure.

  • Appearance of new absorption or emission peaks, indicating the formation of degradation products.

Probable Causes:

  • Photo-oxidation: The carbazole moiety or other parts of the molecule can react with oxygen and moisture in the presence of light, leading to the formation of quenching sites and degradation products.

  • Exciton-Induced Degradation: In OLEDs, the high energy of excitons can lead to bond dissociation and molecular rearrangement over time.

  • UV Instability: High-energy UV photons can directly break chemical bonds within the carbazole molecule.

Solutions & Methodologies:

  • Molecular Design for Photochemical Stability:

    • Rationale: Strategic molecular design can enhance the intrinsic photostability of the carbazole derivative. Fusing carbazole units with other aromatic systems can delocalize the electron density and improve stability.[13] Attaching electron-withdrawing groups, such as trifluoromethane, can also enhance stability.[14]

    • Approach: Synthesize carbazole derivatives with fused aromatic rings or with robust functional groups that are less susceptible to photo-oxidation. Computational modeling (e.g., DFT) can be used to predict the stability of different molecular designs.[15]

  • Encapsulation:

    • Rationale: A barrier layer is critical to prevent the ingress of oxygen and moisture, which are major contributors to photochemical degradation.[16][17]

    • Experimental Protocol (Thin-Film Encapsulation):

      • After device fabrication, deposit a multi-layer barrier coating in a vacuum system.

      • A common approach is to use alternating layers of inorganic materials (e.g., Al2O3, SiNx) and organic materials (e.g., parylene).[18][19]

      • The inorganic layers act as a moisture and oxygen barrier, while the organic layers help to decouple the inorganic layers and cover any pinholes.

      • The water vapor transmission rate (WVTR) of the encapsulation layer should be minimized, ideally in the range of 10⁻⁵ to 10⁻⁶ g/m² per day.[18]

    Diagram: Encapsulation Workflow

    G cluster_0 Device Fabrication cluster_1 Thin-Film Encapsulation (Vacuum Deposition) cluster_2 Final Product Device Complete Carbazole-Based Device Inorganic1 Inorganic Layer 1 (e.g., Al2O3 via ALD) Device->Inorganic1 Step 1 Organic Organic Layer (e.g., Parylene via CVD) Inorganic1->Organic Step 2 Inorganic2 Inorganic Layer 2 (e.g., SiNx via PECVD) Organic->Inorganic2 Step 3 EncapsulatedDevice Encapsulated Device (Protected from O2/H2O) Inorganic2->EncapsulatedDevice Result

    A typical multi-layer thin-film encapsulation process.

  • Use of UV Filters:

    • Rationale: Incorporating a UV-absorbing layer or additives can protect the active carbazole film from high-energy photons.

    • Approach: A separate UV-blocking film can be laminated on top of the device, or UV-absorbing molecules can be blended into an outer layer of the device stack.

Issue 3: Morphological Instability and Film Dewetting/Crystallization

Symptoms:

  • Poor film quality with pinholes, cracks, or a rough surface, observable by Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

  • Crystallization of the film over time, even at room temperature, leading to increased light scattering and reduced device performance.[20]

  • Dewetting of the film from the substrate, resulting in a non-uniform layer.

Probable Causes:

  • Low Molecular Weight and High Mobility: Small molecules can have a tendency to crystallize.[20]

  • Poor Substrate Wetting: Mismatch in the surface energies of the carbazole solution and the substrate can lead to poor film formation.

  • Solvent Effects: The choice of solvent and the drying rate during film deposition can significantly influence the final film morphology. Rapid solvent evaporation can lead to non-uniform films.

Solutions & Methodologies:

  • Solvent and Deposition Optimization:

    • Rationale: The choice of solvent and deposition parameters are critical for achieving a smooth, uniform, and amorphous film.

    • Protocol (Spin-Coating Optimization):

      • Screen a variety of solvents to find one that has good solubility for the carbazole derivative and a suitable boiling point. High-boiling-point solvents can allow for longer drying times and better film formation.

      • Optimize the spin-coating parameters (spin speed, acceleration, and time) to control the film thickness and uniformity.

      • Consider using solvent annealing, where the film is exposed to a solvent vapor atmosphere after deposition to promote molecular rearrangement and improve film quality.

  • Substrate Surface Treatment:

    • Rationale: Modifying the surface energy of the substrate can improve the wetting of the carbazole solution and promote better film adhesion.

    • Protocol:

      • Thoroughly clean the substrates (e.g., ITO glass) using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

      • Treat the substrate surface with UV-ozone or oxygen plasma to increase its surface energy and improve wettability for many organic solutions.

      • Alternatively, deposit a self-assembled monolayer (SAM) on the substrate to tailor its surface properties for optimal film growth.[21]

  • Polymer Blends and Copolymers:

    • Rationale: Incorporating the carbazole moiety into a polymer backbone or blending it with a suitable polymer can suppress crystallization and improve film-forming properties.[11]

    • Approach: Synthesize copolymers containing carbazole units or create blends of the carbazole molecule with an amorphous polymer like polystyrene (PS) or poly(methyl methacrylate) (PMMA).[22] The polymer matrix can sterically hinder the crystallization of the carbazole molecules.

Table 1: Summary of Troubleshooting Strategies

Issue Probable Cause(s) Recommended Solution(s) Key Experimental Technique(s)
Thermal Instability Low Tg, Thermal Decomposition, Interfacial DegradationMolecular Design for High Tg, Cross-linking, Polymer BlendsDSC, TGA, Thermal Annealing
Photochemical Degradation Photo-oxidation, Exciton-Induced Degradation, UV InstabilityMolecular Design, Encapsulation, UV FiltersAccelerated Lifetime Testing, WVTR Measurement
Morphological Instability Crystallization, Poor Wetting, Solvent EffectsDeposition Optimization, Surface Treatment, Polymer BlendsAFM, SEM, Contact Angle Measurement

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal glass transition temperature (Tg) for a stable carbazole-based film?

A: While there is no single "ideal" Tg, a higher Tg is generally better for morphological stability. For many applications in organic electronics, a Tg well above the maximum operating or processing temperature is desired. A Tg above 100-120°C is often considered a good starting point for ensuring stability in devices that may experience thermal stress.[7]

Q2: How does the position of substituents on the carbazole ring affect stability?

A: The substitution pattern can significantly impact stability. For instance, substitution at the 3, 6, and 9 positions of the carbazole core is common. Bulky groups at the 3 and 6 positions can enhance solubility and prevent close packing, thus inhibiting crystallization. Substitution at the N-9 position is a versatile way to tune the electronic properties and attach functional groups for polymerization or cross-linking. The specific substitution positions can also influence the hole mobility and energy levels of the material.[23]

Q3: Can I use additives to improve the stability of my carbazole film? What kind should I use?

A: Yes, additives can be very effective. In perovskite solar cells, for example, additives are often used in the hole transport layer (HTL) to improve conductivity and passivate defects at the perovskite/HTL interface.[24] For improving morphological stability, blending with high-Tg, amorphous polymers like polystyrene (PS) or polycarbonate can be beneficial. The choice of additive depends on the specific application and the desired properties. It is crucial to ensure that the additive is chemically compatible with the carbazole material and does not introduce electronic traps or quenching sites.

Q4: What is the most effective encapsulation method for protecting carbazole-based films?

A: Thin-film encapsulation (TFE) is a highly effective method, particularly for flexible devices.[17][18] A multi-layered approach combining inorganic barrier layers (like Al2O3 or SiNx) deposited by atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD) with organic buffer layers is considered state-of-the-art.[19] This hybrid approach provides a very low water vapor transmission rate (WVTR) while maintaining flexibility.[18] For rigid devices, glass lid encapsulation with an edge sealant is also a very robust and high-performance option.[17]

Q5: My carbazole film crystallizes during the purification or deposition process. How can I prevent this?

A: Crystallization during purification can sometimes be controlled by the choice of solvent and the cooling rate.[25][26] For film deposition, if you are observing crystallization, consider the following:

  • Increase the cooling/drying rate: Rapid solvent removal can sometimes "freeze" the molecules in a disordered, amorphous state.

  • Use a polymer blend: As mentioned previously, blending with an amorphous polymer can effectively suppress crystallization.

  • Modify the molecule: Introduce bulky or asymmetric side groups to disrupt the molecular packing and make crystallization less favorable.

Diagram: Factors Influencing Film Stability

G center Carbazole Film Stability Molecular Molecular Structure (Tg, Td, Rigidity) center->Molecular Processing Processing Conditions (Solvent, Annealing) center->Processing Environment Environmental Factors (O2, H2O, Light, Heat) center->Environment Device Device Architecture (Interfaces, Encapsulation) center->Device

Key factors influencing the overall stability of carbazole films.

III. Conclusion

Enhancing the stability of carbazole-based films is a multi-faceted challenge that requires a holistic approach, spanning from fundamental molecular design to meticulous device fabrication and encapsulation. By understanding the root causes of thermal, photochemical, and morphological instabilities, researchers can implement targeted strategies to mitigate these degradation pathways. The troubleshooting guides and protocols provided in this technical support center offer a starting point for addressing common issues. Ultimately, the development of robust and long-lasting organic electronic devices relies on the rational design and processing of stable carbazole-based materials.

IV. References

  • Encapsulation of Organic Electronics | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • A hybrid encapsulation method for organic electronics - Georgia Institute of Technology. Available at: --INVALID-LINK--

  • Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices. IEEE Transactions on Electron Devices. Available at: --INVALID-LINK--

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. Macromolecules. Available at: --INVALID-LINK--

  • A hybrid encapsulation method for organic electronics. AIP Publishing. Available at: --INVALID-LINK--

  • Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide. Benchchem. Available at: --INVALID-LINK--

  • Molecular design tactics enhancing the negative polaron stability of a p-type host for long device lifetime by fusion of carbazole with furan. Journal of Materials Chemistry C. Available at: --INVALID-LINK--

  • Encapsulation Strategies for OLEDs: From Conventional Devices to Flexible and Biointegrated Applications. ResearchGate. Available at: --INVALID-LINK--

  • Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. MDPI. Available at: --INVALID-LINK--

  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Phys.org. Available at: --INVALID-LINK--

  • A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Polymer. Available at: --INVALID-LINK--

  • Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Cross-linking strategies for hole transport/emissive layers in quantum-dot light-emitting diodes. Materials Chemistry Frontiers. Available at: --INVALID-LINK--

  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. Available at: --INVALID-LINK--

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. Journal of Materials Chemistry A. Available at: --INVALID-LINK--

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. Available at: --INVALID-LINK--

  • Carbazole Electroactive Amorphous Molecular Material: Molecular Design, Synthesis, Characterization and Application in Perovskite Solar Cells. MDPI. Available at: --INVALID-LINK--

  • Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. RSC Publishing. Available at: --INVALID-LINK--

  • Carbazole Derivatives for Blue OLEDs. ChemistryViews. Available at: --INVALID-LINK--

  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization. PubMed. Available at: --INVALID-LINK--

  • Dendritic Carbene Metal Carbazole Complexes as Photo-Emitters for Fully Solution-Processed OLEDs | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. Available at: --INVALID-LINK--

  • Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. ACS Applied Polymer Materials. Available at: --INVALID-LINK--

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. Available at: --INVALID-LINK--

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. DR-NTU. Available at: --INVALID-LINK--

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI. Available at: --INVALID-LINK--

  • Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. ACS Publications. Available at: --INVALID-LINK--

  • Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai. Atlantis Press. Available at: --INVALID-LINK--

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: --INVALID-LINK--

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. Available at: --INVALID-LINK--

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. ResearchGate. Available at: --INVALID-LINK--

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH. Available at: --INVALID-LINK--

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling. Available at: --INVALID-LINK--

  • Excited State Mechanisms in Crystalline Carbazole: The Role of Aggregation and Isomeric Defects. ResearchGate. Available at: --INVALID-LINK--

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. Available at: --INVALID-LINK--

  • OLED - Wikipedia. Available at: --INVALID-LINK--

References

Technical Support Center: Scaling Up 9-Isopropyl-9H-carbazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 9-Isopropyl-9H-carbazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable carbazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient scale-up of your synthesis.

Introduction to the Synthesis of this compound

This compound is an important intermediate in the development of pharmaceuticals and advanced materials. Its synthesis is most commonly achieved via the N-alkylation of carbazole. Among the various methods, phase-transfer catalysis (PTC) stands out as a robust, scalable, and efficient approach. This method involves the reaction of carbazole with an isopropylating agent (e.g., isopropyl bromide) in a biphasic system, facilitated by a phase-transfer catalyst.

While the reaction appears straightforward on a lab scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the N-alkylation of carbazole using phase-transfer catalysis (PTC). This technique is well-suited for scale-up as it generally uses cost-effective reagents, offers mild reaction conditions, and can be adapted for large-volume reactors.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary impurities are typically unreacted carbazole and potentially small amounts of O-alkylation products, though this is less common for carbazole. Under non-optimized conditions, you might also encounter byproducts from the decomposition of the phase-transfer catalyst at elevated temperatures.

Q3: How can I monitor the progress of the reaction effectively?

A3: Reaction progress can be conveniently monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks of the consumption of carbazole. For more quantitative analysis and to detect byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[1]

Q4: Is the reaction exothermic, and what are the thermal safety risks during scale-up?

A4: While the N-alkylation of carbazole is not violently exothermic, all chemical reactions generate heat. On a large scale, the dissipation of this heat becomes a critical safety consideration. Poor heat management can lead to a rise in temperature, which can accelerate the reaction rate and potentially lead to a thermal runaway, although the risk is moderate for this specific reaction. It is crucial to have a well-designed reactor with efficient cooling and to monitor the internal temperature throughout the process.

Q5: What is the role of the phase-transfer catalyst and how do I choose the right one?

A5: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the carbazole anion from the solid or aqueous phase into the organic phase where the alkylating agent resides. The choice of catalyst is crucial for reaction efficiency. TBAB is a common and effective choice for many PTC applications. The lipophilicity of the catalyst is a key factor; it must be soluble enough in the organic phase to transport the anion but also have enough affinity for the aqueous/solid phase to be effective.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield is a common hurdle when scaling up a reaction. The root cause can often be traced back to several factors related to the biphasic nature of the PTC reaction.

Potential Causes & Solutions

Potential Cause Underlying Science & Explanation Suggested Solutions & Actions
Inefficient Mass Transfer (Poor Mixing) In a phase-transfer catalyzed reaction, the reaction rate is often limited by the transfer of the carbazole anion across the phase boundary. On a larger scale, simply increasing the reactor volume without optimizing agitation can lead to poor mixing, reducing the interfacial surface area between the phases and thus slowing down the reaction.[2]Optimize Agitation: Determine the minimum effective stirring speed in a pilot run. The rate should be vigorous enough to create a fine dispersion of the phases but not so high as to cause emulsification.[3] Reactor Design: For very large scales, consider reactors with baffles to improve mixing efficiency.
Incomplete Deprotonation of Carbazole Carbazole has a pKa in the mid-teens and requires a sufficiently strong base to generate the nucleophilic carbazole anion.[4] If the base is not strong enough, is not present in sufficient excess, or is not finely powdered in a solid-liquid PTC, the concentration of the active nucleophile will be low.Base Selection & Stoichiometry: Use a strong base like powdered potassium hydroxide (KOH). Ensure at least a stoichiometric amount, and often a slight excess (1.2-1.5 equivalents), is used. Particle Size: For solid bases, ensure they are finely ground to maximize the surface area available for reaction.
Decomposition of the Phase-Transfer Catalyst Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures, especially in the presence of a strong base. This decomposition deactivates the catalyst, leading to a stalled or sluggish reaction.Temperature Control: Maintain the reaction temperature at a moderate level (e.g., the boiling point of the solvent, if it's relatively low like acetone) and avoid excessive heating. Catalyst Choice: For higher temperature reactions, consider more thermally stable catalysts, although TBAB is generally robust under typical conditions for this synthesis.
Insufficient Reaction Time Scale-up often requires longer reaction times than laboratory-scale experiments due to mass and heat transfer limitations.Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS until the consumption of the starting material plateaus.

Logical Workflow for Troubleshooting Low Yields

start Low Yield Observed check_mixing 1. Verify Agitation Efficiency (Visual inspection of phase mixing) start->check_mixing check_base 2. Assess Base Strength & Quantity (Stoichiometry, particle size) check_mixing->check_base Mixing is adequate check_temp 3. Review Temperature Profile (Excursions, catalyst stability) check_base->check_temp Base is sufficient check_time 4. Confirm Reaction Completion (TLC/GC-MS analysis) check_temp->check_time Temperature is controlled solution Yield Improved check_time->solution Reaction is complete start Impure Product Isolated identify_impurity 1. Identify Impurity (GC-MS, NMR) start->identify_impurity unreacted_carbazole Unreacted Carbazole identify_impurity->unreacted_carbazole emulsion_byproducts Emulsion/Workup Issues identify_impurity->emulsion_byproducts colored_impurities Colored Impurities identify_impurity->colored_impurities optimize_reaction Optimize Reaction Conditions (Time, Temp, Mixing) unreacted_carbazole->optimize_reaction refine_workup Refine Workup Protocol (Add brine, gentle mixing) emulsion_byproducts->refine_workup charcoal_treatment Use Activated Charcoal during Recrystallization colored_impurities->charcoal_treatment pure_product Pure Product Obtained optimize_reaction->pure_product refine_workup->pure_product charcoal_treatment->pure_product cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase carbazole_H Carbazole-H carbazole_anion Carbazole Anion (Carb-) carbazole_H->carbazole_anion Deprotonation Q_Carb Q+Carb- carbazole_anion->Q_Carb Ion Exchange KOH K+OH- KOH->carbazole_H KX K+Br- QBr_aq Q+Br- QBr_org Q+Br- QBr_aq->QBr_org Phase Transfer Q_Carb->QBr_org Phase Transfer product This compound Q_Carb->product SN2 Reaction iPrBr Isopropyl Bromide (iPrBr) iPrBr->Q_Carb product->QBr_org Regenerates Catalyst

References

Avoiding decomposition of 9-Isopropyl-9H-carbazole during heating

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Isopropyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling this compound, with a specific focus on preventing its thermal decomposition. While this compound is a valuable building block, its stability under thermal stress is a critical parameter that must be carefully managed to ensure experimental success and material integrity.

This document provides a framework for understanding the potential thermal behavior of this compound, troubleshooting common issues, and implementing best practices in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of the carbazole core?

The carbazole ring system itself is known to be thermally robust. Studies on various carbazole derivatives have shown decomposition temperatures often exceeding 360°C.[1][2] This high stability is attributed to the aromatic nature of the tricyclic system. Therefore, any thermal decomposition of this compound at lower temperatures is more likely to originate from the N-isopropyl substituent.

Q2: What are the likely thermal decomposition pathways for this compound?

While specific literature on the thermolysis of this compound is limited, we can infer potential decomposition pathways based on related chemistries:

  • N-Dealkylation: This is a common pathway for N-alkylated amines.[3][4] Thermally induced cleavage of the C-N bond would result in the formation of carbazole and propene or other C3 fragments. This is often a radical-mediated process.

  • Rearrangement: Thermal rearrangement has been observed in other N-alkylated aromatic amines, where the alkyl group migrates to a position on the aromatic ring.[5]

  • Isopropyl Group Fragmentation: Studies on the pyrolysis of compounds containing an isopropyl group, such as isopropanol and isopropyl nitrate, indicate that this group can undergo fragmentation to form smaller, volatile molecules like propene, methane, and acetone.[6][7][8]

Q3: At what temperature should I be concerned about decomposition?

Without specific TGA/DSC data for this compound, a precise decomposition temperature cannot be provided. However, based on the stability of the carbazole core and the general reactivity of N-alkyl amines, it is advisable to exercise caution when heating the compound above its melting point for extended periods. For many organic molecules, unwanted side reactions can begin to occur at temperatures approaching 200-250°C, even if significant weight loss is not observed by TGA until higher temperatures.

Q4: Can I heat this compound in the presence of air?

It is strongly recommended to heat this compound under an inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can lead to oxidative decomposition pathways, which may occur at lower temperatures than thermal decomposition and can generate a more complex mixture of byproducts.

Troubleshooting Guide: Suspected Decomposition

If you suspect that your sample of this compound has undergone decomposition during an experiment, the following guide can help you diagnose and address the issue.

Observation Potential Cause Suggested Actions & Preventative Measures
Discoloration (yellowing or browning) of the sample upon heating and cooling. Formation of conjugated impurities or degradation products.- Purify the material using column chromatography or recrystallization. - In future experiments, reduce the heating temperature and duration. - Ensure all heating is performed under a strict inert atmosphere.
Unexpected peaks in NMR, GC-MS, or LC-MS analysis of the product. Presence of decomposition byproducts such as carbazole, or rearranged isomers.- Compare the spectra to a reference spectrum of pure this compound and carbazole. - Analyze for the presence of propene or other small hydrocarbons in the headspace of the reaction vessel if possible. - Optimize reaction conditions to use the lowest possible temperature.
Poor yield or incomplete reaction where this compound is a reactant. Decomposition of the starting material at the reaction temperature.- Perform a control experiment by heating this compound under the reaction conditions (without other reagents) to assess its stability. - Consider alternative synthetic routes that proceed at lower temperatures. - Investigate the use of a catalyst to lower the required reaction temperature.
Inconsistent melting point of the product. Presence of impurities from decomposition.- Recrystallize the product to obtain a sharp melting point. - Use DSC to analyze the thermal behavior and purity of the sample.

Experimental Protocols

To minimize the risk of thermal decomposition, it is crucial to handle and heat this compound with care. Below are recommended protocols for thermal analysis and for conducting reactions at elevated temperatures.

Protocol 1: Thermal Stability Assessment using TGA and DSC

This protocol outlines the general procedure for determining the thermal stability of this compound.

1. Thermogravimetric Analysis (TGA) [1]

  • Objective: To determine the onset temperature of decomposition (indicated by mass loss).

  • Instrumentation: A standard thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Atmosphere: High purity nitrogen or argon, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset of decomposition as the temperature at which 5% weight loss is observed.

2. Differential Scanning Calorimetry (DSC) [1]

  • Objective: To identify the melting point and any other thermal transitions before decomposition.

  • Instrumentation: A standard differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan. Use an empty sealed pan as a reference.

  • Atmosphere: High purity nitrogen or argon, with a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature approximately 20°C above the expected melting point at 10°C/min.

    • Cool the sample to 25°C at 10°C/min.

    • Ramp the temperature again to the upper limit at 10°C/min.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the endothermic transition in the first heating scan. The second heating scan can provide information on the glass transition temperature (Tg) if the material is amorphous upon cooling.

Protocol 2: General Procedure for Heating this compound in a Reaction
  • Inert Atmosphere: Always conduct reactions involving heating of this compound under a positive pressure of an inert gas such as nitrogen or argon. Use standard techniques such as a Schlenk line or a glovebox.

  • Solvent Choice: If the reaction is performed in a solvent, choose a high-boiling solvent with a boiling point that is appropriate for the desired reaction temperature, but does not necessitate excessive heating. Ensure the solvent is thoroughly degassed before use.

  • Temperature Control: Use a reliable method for temperature control, such as a temperature controller with a thermocouple placed in the reaction vessel or in the heating mantle. Avoid localized overheating by ensuring efficient stirring.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature under an inert atmosphere before exposing it to air.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the potential decomposition pathways of this compound and the recommended workflow for minimizing thermal degradation.

A This compound B Heat (Δ) A->B C N-Dealkylation B->C D Rearrangement B->D E Isopropyl Group Fragmentation B->E F Carbazole + Propene C->F G C-alkylated Carbazole Isomers D->G H Carbazole + Smaller Radicals (e.g., CH3•, CH3CHO) E->H

Caption: Potential thermal decomposition pathways for this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A High-Purity This compound D Combine Reagents Under Inert Gas A->D B Degassed Solvent B->D C Inert Atmosphere Setup (N2 or Ar) C->D E Controlled Heating (Avoid Overheating) D->E F Efficient Stirring G Monitor Reaction (TLC, GC, etc.) E->G H Cool to RT Under Inert Gas G->H I Aqueous Work-up (if applicable) H->I J Purification (Chromatography/Recrystallization) I->J K Pure, Stable Product J->K

References

Technical Support Center: Optimizing Hole Injection Layers with Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development and organic electronics. This guide is designed to provide expert-backed solutions to common challenges encountered when using carbazole derivatives in hole injection layers (HILs). Our goal is to enhance the efficiency and stability of your organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices.

Troubleshooting Guide: From Poor Performance to Peak Efficiency

This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but the scientific reasoning behind them.

Issue 1: High Turn-on Voltage and Low Current Density

Question: I've fabricated an OLED/PSC device using a new carbazole derivative as the HIL, but the turn-on voltage is unexpectedly high, and the current density is significantly lower than expected. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic indication of a significant barrier to hole injection from the anode (commonly ITO) into the HIL. The primary culprits are typically energy level misalignment or poor interfacial contact.

Underlying Causes and Solutions:

  • Energy Level Mismatch: Efficient hole injection requires the work function of the anode to be closely aligned with the Highest Occupied Molecular Orbital (HOMO) of the carbazole HIL. A large energy gap impedes the transfer of holes.

    • Troubleshooting Protocol:

      • Verify Energy Levels: Use cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS) to experimentally determine the HOMO level of your specific carbazole derivative. Do not rely solely on theoretical values.

      • Anode Surface Modification: The work function of ITO can be increased through treatments like UV-ozone or oxygen plasma. This can reduce the injection barrier.

      • Introduce an Interlayer: Inserting a material with an intermediate energy level, such as a self-assembled monolayer (SAM), between the ITO and the carbazole HIL can create a more gradual "step" for holes, facilitating injection. Carbazole-based SAMs with phosphonic acid anchoring groups (like 2PACz) have proven effective for this purpose.[1][2]

  • Poor Film Morphology and Interfacial Contact: A non-uniform or rough HIL film can lead to poor physical contact with the anode, creating regions with high resistance and hindering charge injection.

    • Troubleshooting Protocol:

      • Optimize Deposition Parameters:

        • Spin-Coating: Experiment with different solvents, solution concentrations, and spin speeds to achieve a uniform, pinhole-free film. Post-deposition annealing at a carefully selected temperature can improve film quality.

        • Thermal Evaporation: Adjust the deposition rate and substrate temperature. A slower rate often leads to more ordered and uniform films.

      • Surface Characterization: Use Atomic Force Microscopy (AFM) to analyze the surface morphology of your HIL. A low root-mean-square (RMS) roughness is desirable.

Issue 2: Low Fill Factor (FF) and Power Conversion Efficiency (PCE) in Solar Cells

Question: My perovskite solar cell employing a carbazole-based Hole Transporting Material (HTM) shows a decent open-circuit voltage (Voc) and short-circuit current (Jsc), but the Fill Factor is disappointingly low, which compromises the overall PCE. What's going on?

Answer: A low Fill Factor is often symptomatic of high series resistance or significant charge recombination within the device. While the carbazole HTM might have a suitable HOMO level, its charge transport properties or its interface with the active layer could be suboptimal.

Underlying Causes and Solutions:

  • Low Hole Mobility of the Carbazole HTM: If the carbazole derivative has inherently low hole mobility, it will struggle to efficiently extract holes from the active layer, leading to high series resistance.

    • Troubleshooting Protocol:

      • Evaluate Material Choice: Not all carbazole derivatives are created equal. Star-shaped molecules or those with extended π-conjugation often exhibit higher hole mobility due to enhanced intermolecular π-π stacking.[3]

      • Doping: While often used with spiro-OMeTAD, p-type dopants like Li-TFSI can also be used with some carbazole HTMs to increase conductivity and hole mobility. However, this can sometimes negatively impact long-term stability.

      • Characterize Mobility: Fabricate a hole-only device to measure the hole mobility of your material using the Space-Charge Limited Current (SCLC) method. This will confirm if the material's intrinsic property is the limiting factor.[4]

  • Poor Interface with the Perovskite/Active Layer: Defects at the interface between the carbazole HTM and the active layer can act as recombination centers, where electrons and holes meet and annihilate before they can be collected.

    • Troubleshooting Protocol:

      • Interfacial Passivation: Some carbazole derivatives can be functionalized with groups that passivate defects on the perovskite surface. For example, introducing defect-passivating heterocyclic groups into the SAM molecule can be beneficial.[5]

      • Solvent Engineering: During the deposition of the active layer, ensure the solvent system does not damage the underlying carbazole HIL. Orthogonal solvent systems are crucial.

Experimental Workflow & Visualization

Workflow for Diagnosing HIL Performance Issues

The following diagram outlines a systematic approach to troubleshooting common problems with carbazole-based HILs.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting & Optimization cluster_3 Solution P1 High Turn-on Voltage / Low Current Density D1 Suspect Poor Hole Injection P1->D1 P2 Low Fill Factor / Low PCE D2 Suspect High Series Resistance or Recombination P2->D2 P3 Rapid Device Degradation D3 Suspect Material Instability or Poor Encapsulation P3->D3 S1 Verify Energy Levels (UPS, CV) & Optimize Anode Work Function D1->S1 S2 Improve Film Morphology (AFM, SEM) D1->S2 S3 Measure Hole Mobility (SCLC) & Consider Doping D2->S3 S4 Investigate Interfacial Passivation & Solvent Compatibility D2->S4 S5 Assess Thermal/Photo-Stability (TGA, UV-Vis) & Improve Encapsulation D3->S5 Sol Optimized Device Performance S1->Sol S2->Sol S3->Sol S4->Sol S5->Sol

Caption: A systematic workflow for troubleshooting issues in devices using carbazole-based HILs.

Frequently Asked Questions (FAQs)

Q1: Why are carbazole derivatives often preferred over PEDOT:PSS as a hole injection layer?

A1: While PEDOT:PSS is widely used, it has several drawbacks that carbazole derivatives can overcome. PEDOT:PSS is acidic, which can etch the ITO anode and degrade certain active layers, particularly in perovskite solar cells. This can lead to long-term device instability.[6] Carbazole derivatives, on the other hand, are known for their excellent chemical and thermal stability, high hole-transport capability, and tunable electronic properties through molecular design, often resulting in higher efficiency and longer device lifetimes.[1][7]

Q2: What is a self-assembled monolayer (SAM) and how does a carbazole-based SAM improve HIL performance?

A2: A self-assembled monolayer is an ultrathin, ordered layer of molecules that spontaneously forms on a substrate. In this context, carbazole derivatives functionalized with an anchoring group (like phosphonic acid) can form a dense, uniform monolayer on the ITO surface.[1][5] This offers several advantages:

  • Improved Energy Alignment: The SAM can modify the work function of the ITO to better match the HOMO level of the subsequent organic layer, reducing the hole injection barrier.[5]

  • Defect Passivation: The monolayer can passivate surface defects on the ITO, reducing leakage currents.

  • Enhanced Wetting: It can create a more favorable surface for the deposition of the overlying active layer, preventing issues like dewetting.[5]

Q3: My device's performance degrades rapidly when exposed to air. Is the carbazole HIL the cause?

A3: While carbazole derivatives are generally stable, they can be susceptible to degradation from oxygen and moisture, similar to many organic semiconductors.[8] This can lead to the formation of charge traps and a decrease in performance. However, rapid degradation is often a multi-faceted problem.

  • Check Encapsulation: The primary defense against environmental degradation is proper encapsulation of the device. Ensure your encapsulation method (e.g., glass lid with epoxy resin) provides a hermetic seal.

  • Material Purity: Impurities in the carbazole material can act as degradation sites. Always use high-purity materials.

  • Interface Stability: The interfaces between layers are often the most vulnerable points for environmental degradation.

Q4: Can I use the same carbazole derivative for both OLEDs and Perovskite Solar Cells?

A4: While possible, it's not always optimal. The ideal properties of a carbazole derivative depend on the specific device architecture and the other materials used.

  • In PSCs, the HTM must have a HOMO level that is well-aligned with the valence band of the perovskite for efficient hole extraction. High hole mobility is also critical to prevent charge accumulation.

  • In OLEDs, the HIL's primary role is to facilitate hole injection from the anode. While high mobility is beneficial, the energy level alignment with the adjacent hole-transporting or emissive layer is paramount to ensure balanced charge injection and prevent excitons from being quenched at the interface.

Therefore, a carbazole derivative optimized for a PSC may not be the best choice for an OLED, and vice-versa. The molecular structure must be tailored to the specific application.[7]

Data Summary Table

The table below summarizes key properties of different types of carbazole-based materials used in HILs/HTMs, providing a comparative overview.

Material TypeCommon Example(s)Typical Hole Mobility (cm²/Vs)Key AdvantagesCommon Application(s)
Small Molecule 2PACz, Me-4PACz10⁻⁴ - 10⁻³Good processability, forms SAMsPerovskite Solar Cells, OLEDs
Oligomeric PPh-2PACz10⁻³ - 10⁻²Reduced aggregation, improved film formationOrganic Solar Cells
Polymeric Poly(9-vinylcarbazole) (PVK)10⁻⁶ - 10⁻⁵Excellent film-forming properties, high TgHost material in PHOLEDs, LEDs
Star-Shaped SGT-411> 10⁻³High conductivity, promotes π-π stackingPerovskite Solar Cells

Note: Mobility values are approximate and can vary significantly based on specific molecular structure, processing conditions, and measurement technique.

References

Validation & Comparative

A Comparative Guide to 9-Isopropyl-9H-carbazole and 9-Ethyl-9H-carbazole in OLED Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of organic materials are paramount. Carbazole and its derivatives have become foundational building blocks in this field, celebrated for their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels, making them ideal candidates for both hole-transport layers (HTLs) and host materials in phosphorescent OLEDs (PhOLEDs).[1][2][3]

This guide provides an in-depth comparison of two closely related N-alkylated carbazole derivatives: 9-Isopropyl-9H-carbazole (iPr-Cz) and 9-Ethyl-9H-carbazole (Et-Cz). While the difference between an isopropyl and an ethyl substituent may seem minor, it imparts significant changes in steric hindrance, thermal properties, and film-forming characteristics. Understanding these nuances is critical for researchers and material scientists aiming to fine-tune device architecture and maximize performance. We will delve into their synthesis, material properties, and performance implications, supported by experimental data and established scientific principles.

Molecular Structure and Synthesis: The Impact of N-Alkylation

The core structure for both molecules is the electron-rich 9H-carbazole. The key distinction lies in the alkyl group attached to the nitrogen atom. This seemingly simple modification is a cornerstone of materials engineering in OLEDs, primarily used to enhance solubility and improve the morphological stability of thin films.[4]

The synthesis for both iPr-Cz and Et-Cz is typically achieved through a standard N-alkylation of the carbazole parent molecule using an appropriate alkyl halide (e.g., isopropyl bromide or ethyl bromide) in the presence of a base like potassium hydroxide.[5] This straightforward and scalable reaction makes both materials readily accessible for research and commercial applications.[2]

G cluster_0 This compound (iPr-Cz) cluster_1 9-Ethyl-9H-carbazole (Et-Cz) iPrCz iPrCz EtCz EtCz

Caption: Chemical structures of iPr-Cz and Et-Cz.

The critical difference is the steric bulk of the isopropyl group compared to the ethyl group. The branched structure of the isopropyl substituent introduces greater steric hindrance, which can influence intermolecular packing and, consequently, the material's physical properties.

Physical and Thermal Properties: Stability Under Stress

The operational stability and lifespan of an OLED device are critically dependent on the thermal properties of its constituent organic layers. A high glass transition temperature (Tg) is particularly desirable as it indicates the material's ability to maintain a stable amorphous state (a glass) at elevated temperatures, preventing crystallization that can lead to device failure.

The bulkier isopropyl group in iPr-Cz is expected to restrict molecular motion more effectively than the ethyl group, leading to a higher melting point and, more importantly, a higher Tg. This enhancement in thermal stability makes iPr-Cz a potentially superior candidate for applications demanding long operational lifetimes and robust performance under thermal stress.

PropertyThis compound (iPr-Cz)9-Ethyl-9H-carbazole (Et-Cz)Significance in OLEDs
Molecular Formula C15H15NC14H13N[6]Defines basic material characteristics.
Molecular Weight 209.29 g/mol 195.26 g/mol [6]Influences volatility during thermal evaporation.
Melting Point (Tm) 120.5 - 120.7 °C[5][7]~68 °CHigher Tm often correlates with greater thermal stability.
Glass Transition (Tg) Higher (Expected)Lower (Expected)Crucial Metric: High Tg ensures morphological stability of thin films, leading to longer device lifetime.
Thermal Decomposition (Td) High (Typical for Carbazoles)[8][9]High (Typical for Carbazoles)[8][9]Indicates the material's stability during high-temperature deposition processes and device operation.
Table 1: Comparison of Physical and Thermal Properties.

Photophysical and Electrochemical Properties: The Electronic Core

The electronic properties of the carbazole core dictate its function within an OLED. As simple N-alkyl substituents, both isopropyl and ethyl groups have a negligible effect on the frontier molecular orbital (HOMO/LUMO) energy levels and the triplet energy (ET) of the carbazole moiety.[2] Therefore, their photophysical and electrochemical characteristics are largely similar.

The primary role of these materials is often as a host in PhOLEDs. For this, a high triplet energy is essential to ensure efficient energy transfer to the phosphorescent guest (emitter) and to prevent back-energy transfer, which would quench the emission.[10] Carbazole itself has a high ET of approximately 3.0 eV, making its derivatives excellent hosts for green and red phosphorescent emitters, and suitable for some blue emitters.[2]

G cluster_0 Typical PhOLED Energy Level Diagram Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) Cathode->EIL Electron Injection ETL ETL (e.g., TPBi) EML EML Carbazole Host (iPr-Cz or Et-Cz) + Phosphorescent Dopant EML->EML Light Emission HTL HTL (e.g., NPB) HIL HIL (e.g., HAT-CN) Anode Anode (ITO) HIL->Anode Hole Injection LUMO_ETL LUMO LUMO_EML_Host LUMO LUMO_EML_Dopant LUMO HOMO_EML_Dopant HOMO HOMO_EML_Host HOMO HOMO_HTL HOMO recomb Exciton Formation (Singlet & Triplet) recomb->EML Energy Transfer to Dopant

Caption: Energy level alignment in a typical PhOLED.

PropertyThis compound (iPr-Cz)9-Ethyl-9H-carbazole (Et-Cz)Significance in OLEDs
HOMO Level ~ -5.7 to -5.9 eV~ -5.7 to -5.9 eVDetermines hole injection efficiency from the adjacent layer.
LUMO Level ~ -2.1 to -2.4 eV~ -2.1 to -2.4 eVDetermines electron injection/blocking properties.
Triplet Energy (ET) ~3.0 eV[2]~3.0 eV[2]Crucial Metric: Must be higher than the dopant's ET for efficient phosphorescence.
Photoluminescence (PL) Deep Blue / UVDeep Blue / UVIndicates the material's own emission, which should not interfere with the dopant's emission.
Table 2: Photophysical and Electrochemical Characteristics.

Performance in OLED Devices: Steric Hindrance vs. Film Morphology

While direct, side-by-side comparative studies in identical device architectures are not abundant in the literature, we can infer performance differences based on established structure-property relationships. The choice between iPr-Cz and Et-Cz will primarily influence the morphology of the evaporated thin film and the overall device stability.

  • As a Hole Transport Layer (HTL): Both materials can function as HTLs due to the inherent hole-transporting nature of the carbazole unit.[1][11] Charge mobility might be slightly lower in iPr-Cz due to the increased steric hindrance disrupting intermolecular π-π stacking. However, this same steric effect can be advantageous, as it helps to prevent crystallization and maintain a smooth, amorphous film.

  • As a Host Material: This is where the differences become more pronounced. The bulky isopropyl group of iPr-Cz can effectively encapsulate phosphorescent guest molecules. This spatial isolation can suppress concentration quenching and triplet-triplet annihilation, two common efficiency loss mechanisms in PhOLEDs. This could potentially lead to devices with higher peak efficiency and reduced efficiency roll-off at high brightness. The superior thermal stability (higher Tg) of iPr-Cz films would also contribute to a longer operational lifetime.

Device ParameteriPr-Cz Based OLED (Projected)Et-Cz Based OLED (Reference)Analysis
Device Architecture ITO/HIL/HTL/EML:Host+Dopant/ETL/EIL/AlITO/HIL/HTL/EML:Host+Dopant/ETL/EIL/AlStandard phosphorescent device structure.
Peak EQE Potentially HigherHighiPr-Cz may reduce concentration quenching, boosting peak efficiency.
Efficiency Roll-off Potentially LowerModerateBetter spatial isolation of dopants by iPr-Cz can mitigate efficiency loss at high currents.
Operational Lifetime Potentially LongerStandardThe expected higher Tg of iPr-Cz enhances morphological stability, leading to improved device longevity.
Turn-on Voltage SimilarSimilarUnlikely to be significantly affected by the choice of N-alkyl group.
Table 3: Projected Comparative Performance of iPr-Cz and Et-Cz based PhOLEDs. (Note: This table is based on established structure-property relationships rather than direct comparative experimental results.)

Conclusion and Scientist's Recommendation

The selection between this compound and 9-Ethyl-9H-carbazole is a classic example of material fine-tuning in OLED research. While both are excellent foundational materials, the choice depends on the specific performance goals.

  • 9-Ethyl-9H-carbazole (Et-Cz) serves as a reliable, cost-effective, and well-understood material suitable for a wide range of standard OLED applications. It provides the core benefits of the carbazole unit—good hole transport and high triplet energy—in a simple, functionalized form.

  • This compound (iPr-Cz) represents a strategic upgrade, particularly for high-performance, long-lifetime PhOLEDs. The increased steric hindrance and superior thermal stability imparted by the isopropyl group are compelling advantages. It is the recommended choice when the primary objectives are to maximize device stability, reduce efficiency roll-off, and enhance operational lifetime. The potential benefits of improved film morphology and dopant isolation often outweigh any minor increase in material cost for demanding applications.

Ultimately, the seemingly subtle substitution of an ethyl with an isopropyl group provides a powerful tool for scientists to engineer more robust and efficient organic electronic devices.

Experimental Protocols

A. Generalized Synthesis of this compound (iPr-Cz)[5]

G cluster_0 Synthesis & Fabrication Workflow start Starting Materials (Carbazole, Alkyl Halide, Base) reaction N-Alkylation Reaction (e.g., in Acetone/DMF) start->reaction workup Workup & Extraction reaction->workup purify Purification (Column Chromatography / Recrystallization) workup->purify product Final Product (iPr-Cz or Et-Cz) purify->product dep Thermal Evaporation (Sequential Layer Deposition) product->dep Material for Deposition sub Substrate Cleaning (ITO Glass) sub->dep encap Encapsulation dep->encap test Device Testing (J-V-L, EQE, Lifetime) encap->test device Final OLED Device test->device

Caption: Generalized workflow for material synthesis and OLED fabrication.

  • Setup: A round-bottom flask is charged with 9H-carbazole, a solvent such as acetone or DMF, and a phase-transfer catalyst like tetrabutylammonium bromide.

  • Reagent Addition: Isopropyl bromide (1.5-2.0 equivalents) and a powdered base such as potassium hydroxide (2-3 equivalents) are added to the stirred solution.

  • Reaction: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

B. Generalized Protocol for OLED Fabrication via Thermal Evaporation[12][13]
  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the ITO work function.

  • Layer Deposition: The cleaned substrate is loaded into a high-vacuum (<10-6 Torr) thermal evaporation chamber.

  • Organic Layers: The organic materials (HIL, HTL, EML host, EML dopant, ETL) are deposited sequentially from resistively heated crucibles. Deposition rates are monitored using a quartz crystal microbalance. For the emissive layer, the host (e.g., iPr-Cz) and the phosphorescent dopant are co-evaporated at a controlled ratio.

  • Cathode Deposition: An electron-injection layer (e.g., 1 nm of LiF) followed by a metal cathode (e.g., 100 nm of Al) are deposited without breaking the vacuum.

  • Encapsulation: The completed device is encapsulated under an inert atmosphere (e.g., nitrogen) using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.

  • Characterization: The device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) are measured using a source meter and a calibrated spectroradiometer.

References

A Comparative Guide to the Structural Validation of 9-Isopropyl-9H-carbazole Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 9-Isopropyl-9H-carbazole. We will explore the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical techniques, reinforcing the principles of scientific integrity through self-validating systems.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, NMR is indispensable for confirming the successful attachment of the isopropyl group to the nitrogen atom of the carbazole ring system and for assigning the positions of all protons and carbons.

The choice of specific NMR experiments is driven by the need to build a complete and unambiguous picture of the molecular structure. A standard ¹H NMR provides information on the number of different types of protons and their immediate electronic environment. ¹³C NMR complements this by revealing the number of different carbon environments. To establish connectivity, more advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[1]

Part 1: ¹H and ¹³C NMR Spectral Analysis of this compound

A comprehensive analysis of both ¹H and ¹³C NMR spectra is crucial for the complete structural assignment of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides the initial and most direct evidence for the presence of the key functional groups and their relative positions.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-1, H-8~8.16Doublet (d)2H~7.8These protons are adjacent to the nitrogen-bearing carbons and are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen.
H-4, H-5~7.45Doublet (d)2H~8.1These protons are ortho to the C-C ring fusion and experience a typical aromatic coupling.
H-2, H-7~7.25Triplet (t)2H~7.5These protons are coupled to two neighboring protons, resulting in a triplet.
H-3, H-6~7.50Triplet (t)2H~7.6Similar to H-2 and H-7, these protons appear as a triplet due to coupling with their two neighbors.
CH (isopropyl)~4.90Septet1H~7.0The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. Its downfield shift is due to the direct attachment to the nitrogen atom.
CH₃ (isopropyl)~1.60Doublet (d)6H~7.0The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[2]

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • Data Acquisition: Acquire the spectrum with 16 to 32 scans to achieve a good signal-to-noise ratio.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[3]

Logical Workflow for ¹H NMR Data Interpretation:

Caption: Workflow for ¹H NMR interpretation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, provides a count of the unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)Rationale for Assignment
C-4a, C-4b~139.5These are the quaternary carbons at the ring fusion and are typically found in the downfield region of the aromatic spectrum.
C-1, C-8~125.4These carbons are adjacent to the nitrogen and are deshielded.
C-2, C-7~120.4These carbons are beta to the nitrogen.
C-3, C-6~118.6These carbons are gamma to the nitrogen.
C-4, C-5~123.3These carbons are part of the outer benzene rings.
C-9a, C-8a~110.0These carbons are directly bonded to the nitrogen and are significantly shielded.
CH (isopropyl)~46.7The methine carbon is deshielded due to its direct attachment to the electronegative nitrogen atom.
CH₃ (isopropyl)~20.8The methyl carbons of the isopropyl group are found in the typical aliphatic region.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[2]

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Instrumentation: A high-field NMR spectrometer is beneficial for reducing spectral acquisition time.

  • Data Acquisition: A significantly larger number of scans (several hundred to thousands) is necessary to obtain a spectrum with a good signal-to-noise ratio.[3]

To further confirm the assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. This experiment distinguishes between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[4][5] For this compound, the DEPT-135 spectrum would show positive signals for the aromatic CH carbons and the isopropyl CH and CH₃ carbons.

Structural Validation Workflow:

Caption: Overall workflow for NMR-based structural validation.

Part 2: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information in solution.[6]Non-destructive; provides a wealth of structural information.Requires relatively pure and soluble samples; can be less sensitive than other techniques.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.[6]High sensitivity; requires very small amounts of sample.Does not provide detailed connectivity information; isomers can be difficult to distinguish.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.[6][7]Unambiguous determination of the solid-state structure.[8]Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast and simple to perform.Provides limited information about the overall molecular structure.

Causality in Technique Selection:

The choice of analytical technique is dictated by the specific question being asked. For initial confirmation of a successful reaction and purification, a combination of Thin Layer Chromatography (TLC) and Mass Spectrometry is often sufficient. However, for complete and unambiguous structural elucidation, NMR spectroscopy is the gold standard. When absolute stereochemistry or the precise solid-state packing of molecules is of interest, X-ray crystallography is the definitive method.

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to resolve any ambiguities in 1D spectra, 2D NMR experiments are essential.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] In this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-1 and H-2) and between the isopropyl methine and methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[11] This is extremely useful for definitively assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[1][12] This is critical for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the isopropyl methine proton and the C-9a/C-8a carbons of the carbazole ring, providing conclusive evidence of the N-isopropyl linkage.

Workflow for 2D NMR Analysis:

Caption: Workflow for 2D NMR data integration.

Conclusion

The structural validation of this compound is robustly achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides clear evidence of the isopropyl group and the carbazole aromatic system, while the ¹³C NMR and DEPT-135 spectra confirm the carbon framework. For absolute certainty and to resolve any spectral overlap, 2D NMR techniques like COSY, HSQC, and HMBC offer a self-validating system for complete structural assignment. While alternative techniques such as mass spectrometry and X-ray crystallography provide complementary and valuable information, NMR remains the cornerstone for detailed structural elucidation in solution.

References

A Comparative Analysis of Hole Mobility in Carbazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Carbazole-based derivatives have emerged as a cornerstone in the development of high-performance organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] Their appeal stems from a unique combination of properties: a rigid, electron-rich aromatic core that facilitates efficient hole transport, high thermal and electrochemical stability, and versatile functionalization at multiple positions (N-9, C-2/7, and C-3/6), which allows for the fine-tuning of their electronic and physical properties.[1][2] A critical parameter governing the performance of these materials is their hole mobility (μh), which dictates the efficiency of charge extraction and transport within a device. This guide provides a comparative analysis of hole mobility in various classes of carbazole derivatives, supported by experimental data, and offers a detailed protocol for its measurement.

The Structural Toolkit for Enhancing Hole Mobility

The hole mobility in carbazole derivatives is not an intrinsic constant but is profoundly influenced by molecular design. The relationship between chemical structure and charge transport properties is a key area of research, with several successful strategies emerging to enhance hole mobility.[3][4][5]

  • Donor-Acceptor (D-A) Architecture: Introducing electron-withdrawing acceptor units to the electron-donating carbazole core can create a D-A type molecular structure. This design can enhance intermolecular interactions and facilitate charge transport, leading to higher hole mobility. For instance, the D-A type carbazole derivative KZRD exhibits a higher hole mobility compared to its counterparts KZ and KZIC, which contributes to its superior performance in perovskite solar cells.[6][7]

  • π-Conjugation Extension: Extending the π-conjugated system of the carbazole core, often by introducing additional aromatic units, can improve intermolecular orbital overlap and delocalize charge carriers, thereby boosting mobility. A study on poly(2,7-carbazole) derivatives demonstrated that extending the conjugation can lead to impressive hole mobilities of approximately 3 x 10⁻³ cm² V⁻¹ s⁻¹.[3][4][8]

  • Isomeric Linkage: The specific positions on the carbazole core used for linking other molecular fragments significantly impact the final hole mobility. A systematic study of carbazole-terminated isomers (V1209, V1221, and V1225) revealed that the substitution pattern on the central benzene fragment dramatically influences hole drift mobility. The ortho- and para-linked isomers (V1209 and V1225) showed zero-field hole mobilities of 3.5 × 10⁻⁵ and 3 × 10⁻⁵ cm²/V·s, respectively, while the meta-linked isomer (V1221) had a mobility an order of magnitude lower.[9]

  • Introduction of Rigid and Planar Units: Incorporating rigid and planar units, such as carbazolocarbazole, can promote ordered molecular packing in the solid state. This dense packing, with short intermolecular distances, creates efficient pathways for charge hopping, leading to high mobility. Carbazolo[2,1-a]carbazole, for example, has demonstrated a high mobility of 1.3 cm²V⁻¹s⁻¹ in organic field-effect transistors due to its favorable solid-state arrangement.[10]

The following diagram illustrates these key molecular design strategies for tuning the hole mobility of carbazole derivatives.

Molecular Design Strategies for High-Mobility Carbazole Derivatives cluster_strategies Functionalization Strategies cluster_outcomes Resulting Properties Carbazole_Core Carbazole Core D-A_Architecture Donor-Acceptor (D-A) Architecture Carbazole_Core->D-A_Architecture Add Acceptor Units Pi_Extension π-Conjugation Extension Carbazole_Core->Pi_Extension Add Conjugated Moieties Isomeric_Tuning Isomeric Linkage (2,7 vs 3,6) Carbazole_Core->Isomeric_Tuning Vary Linking Positions Rigidification Planarization & Rigidification Carbazole_Core->Rigidification Fuse Aromatic Rings Energy_Level_Tuning Optimized Energy Levels (HOMO/LUMO) D-A_Architecture->Energy_Level_Tuning Charge_Delocalization Increased Charge Delocalization Pi_Extension->Charge_Delocalization Improved_Packing Enhanced Intermolecular Packing & Overlap Isomeric_Tuning->Improved_Packing Rigidification->Improved_Packing High_Mobility High Hole Mobility (μh) Improved_Packing->High_Mobility Leads to Energy_Level_Tuning->High_Mobility Leads to Charge_Delocalization->High_Mobility Leads to

Caption: Key molecular design strategies for enhancing the hole mobility of carbazole derivatives.

Comparative Data on Hole Mobility

The following table summarizes the experimentally determined hole mobility values for a selection of carbazole derivatives and the widely used benchmark material, spiro-OMeTAD. This comparison highlights the impact of different molecular structures and the measurement techniques employed.

Material Name/ClassHole Mobility (μh) (cm²/V·s)Measurement TechniqueKey Structural FeatureReference
Spiro-OMeTAD 2 × 10⁻⁴ - 10⁻⁵TOF, SCLCSpirobifluorene core with methoxy-substituted triphenylamine arms[11][12]
SF-MPA-MCz 4.5 × 10⁻⁵SCLCSpiro core with one diphenylamine arm replaced by a carbazole unit[13]
V1209 3.5 × 10⁻⁵ (zero-field)TOFortho-linked carbazole twin derivative[9][14]
V1225 3.0 × 10⁻⁵ (zero-field)TOFpara-linked carbazole twin derivative[9][14]
V1221 3.0 × 10⁻⁶ (zero-field)TOFmeta-linked carbazole twin derivative[9][14]
KZRD Higher than KZ and KZIC (qualitative)SCLCD-A type structure with a rhodanine acceptor[6][7]
Poly(2,7-carbazole)s ~3 × 10⁻³Not specifiedPolymer with a 2,7-linked carbazole backbone[3][4][8]
Carbazolo[2,1-a]carbazole 1.3FETFused, planar azaphenacene structure[10]

Note: Hole mobility values can vary depending on film processing conditions, device architecture, and the specific parameters of the measurement technique.

Experimental Protocol: Hole Mobility Measurement via Space-Charge-Limited Current (SCLC)

The SCLC method is a widely used technique to determine the charge carrier mobility in organic semiconductors by analyzing the current-voltage (I-V) characteristics of a single-carrier device.[15] The device is designed to facilitate the injection of only one type of charge carrier (holes in this case). At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of these injected carriers.

Causality Behind Experimental Choices

The choice of a single-carrier device architecture is crucial. For hole-only devices, a high work function anode (like PEDOT:PSS-coated ITO) is used to ensure efficient hole injection, while a high work function cathode (like Au or Ag) with a hole-transporting layer and an electron-blocking layer is used to prevent electron injection. This ensures that the measured current is dominated by the transport of holes through the carbazole derivative layer, allowing for the direct calculation of hole mobility.

The analysis relies on the Mott-Gurney law, which describes the relationship between current density (J) and voltage (V) in the trap-free SCLC regime[15][16][17]:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where:

  • J is the current density.

  • μ is the charge carrier mobility.

  • ε₀ is the permittivity of free space (8.854 × 10⁻¹² F/m).

  • εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors).[18]

  • V is the applied voltage.

  • d is the thickness of the active layer.

By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region corresponding to the SCLC regime.[16][18]

Step-by-Step Methodology
  • Device Fabrication:

    • Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Anode Interlayer Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates to serve as a hole-injection layer. Anneal the substrates according to the manufacturer's specifications (e.g., 120 °C for 30 minutes).[18]

    • Active Layer Deposition: In an inert atmosphere (e.g., a glovebox), prepare a solution of the carbazole derivative in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the solution onto the PEDOT:PSS layer to form the active hole-transporting layer. The thickness should be carefully controlled and measured (typically 50-200 nm).

    • Cathode Deposition: Deposit a high work function metal electrode (e.g., Gold or Silver) on top of the carbazole derivative layer via thermal evaporation through a shadow mask. The thickness is typically around 100-150 nm.[18]

  • Characterization:

    • Thickness Measurement: Accurately measure the thickness of the active layer using a profilometer. This is a critical parameter for the mobility calculation.

    • I-V Measurement: Place the fabricated device in a probe station under dark and inert conditions. Apply a voltage sweep using a source measure unit (SMU) and record the corresponding current. The voltage range should be sufficient to observe the transition from the ohmic region to the SCLC region.

  • Data Analysis:

    • Calculate Current Density (J): Divide the measured current (I) by the active area of the device (defined by the shadow mask).

    • Plot the Data: Plot log(J) versus log(V). The resulting curve should show distinct regions: an ohmic region at low voltage (slope ≈ 1) and an SCLC region at higher voltage (slope ≈ 2).

    • Extract Mobility (μ): In the SCLC region (where the slope is approximately 2), fit the data to the Mott-Gurney equation. The mobility can be calculated from the slope of a J¹ᐟ² vs. V plot or by rearranging the Mott-Gurney equation and solving for μ using a data point from the SCLC region.

The following flowchart illustrates the experimental workflow for the SCLC measurement.

Caption: A flowchart outlining the key steps in determining hole mobility using the SCLC method.

Conclusion

The hole mobility of carbazole derivatives is a critical, structure-dependent parameter that dictates their performance in organic electronic devices. Strategic molecular design, including the implementation of donor-acceptor architectures, extension of π-conjugation, and control over isomeric linkage points, has proven effective in significantly enhancing charge transport properties. While small molecules like spiro-OMeTAD remain a benchmark, novel carbazole-based polymers and fused-ring systems have demonstrated mobilities that are orders of magnitude higher. The Space-Charge-Limited Current method provides a reliable and accessible means to experimentally quantify hole mobility, offering researchers essential feedback for the iterative process of designing next-generation hole-transporting materials.

References

The Significance of Thermal Stability in Carbazole Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 9-Isopropyl-9H-carbazole and its Analogs

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal properties of carbazole derivatives is paramount for their effective application in fields ranging from organic electronics to medicinal chemistry. This guide provides a detailed comparative analysis of the thermal stability of this compound, benchmarking it against other key 9-substituted carbazoles. The insights herein are grounded in experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a clear perspective on structure-property relationships.

Carbazole and its derivatives are renowned for their robust, rigid aromatic structure, which imparts favorable electronic and photophysical properties.[1] This makes them prime candidates for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), where high thermal and morphological stability are critical for device longevity and performance.[2][3] In pharmaceutical development, the thermal behavior of an active pharmaceutical ingredient (API) influences its synthesis, purification, formulation, and storage, directly impacting its safety and efficacy.[4] An API's melting point, glass transition, and decomposition temperature are critical parameters that dictate its solid-state properties and stability.

This guide focuses on this compound, a derivative where the nitrogen atom of the carbazole core is substituted with a bulky isopropyl group. By comparing its thermal characteristics with those of other derivatives, we can elucidate the influence of the N-substituent on the overall stability of the molecule.

Comparative Thermal Analysis of 9-Substituted Carbazoles

The thermal stability of a compound is primarily assessed by two techniques: Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[5] The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key indicator of thermal stability from TGA. DSC provides information on the melting temperature (Tm) and glass transition temperature (Tg) for amorphous solids.

Below is a comparative summary of the thermal properties of this compound and other relevant carbazole derivatives.

Compound Name9-SubstituentMolecular Weight ( g/mol )Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C) (5% weight loss)Reference
This compound Isopropyl209.29122 - 123Data not available in cited literature; expected to be > 300°C[6][7]
9H-CarbazoleHydrogen167.21~245~230 (onset of major weight loss)[8]
9-Methyl-9H-carbazoleMethyl181.23~88Data not available in cited literature; expected to be > 300°C[9]
9-Ethyl-9H-carbazoleEthyl195.26~68Data not available in cited literature; expected to be > 300°C[10]
9-Phenyl-9H-carbazole derivative (3CBZ-QZ)Phenyl (with quinazolinone)-No distinct melting observed> 360[2][11]

Note: The decomposition temperatures for 9-Methyl- and 9-Ethyl-9H-carbazole are not explicitly available in the cited literature but are expected to be high, in line with the general stability of carbazole derivatives.

Experimental Protocols for Thermal Analysis

To ensure the reproducibility and validity of thermal analysis data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of carbazole derivatives.

Thermogravimetric Analysis (TGA)

TGA is performed to determine the thermal stability and decomposition temperature of a material.[12]

Step-by-Step Protocol:

  • Sample Preparation: A small, precisely weighed amount of the sample (typically 5-10 mg) is placed in an inert sample pan, usually made of alumina or platinum.[2]

  • Instrument Setup: The sample pan is placed in the TGA furnace. An empty pan of the same material is used as a reference.

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.[2]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is determined from the resulting TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample pan Place in Alumina/Platinum Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with N2/Ar (20-50 mL/min) load->purge heat Heat from 25°C to 800°C at 10°C/min purge->heat record Record Weight Loss vs. Temperature heat->record analyze Determine Decomposition Temperature (Td) record->analyze

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine phase transition temperatures, such as melting and glass transitions.[8][13]

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The sealed sample pan is placed in the DSC cell. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, like nitrogen, at a flow rate of 20-50 mL/min.[2]

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min). This scan provides information on the melting temperature (Tm).[2]

    • Cooling Scan: The sample is then cooled to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).[2]

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. This scan is crucial for observing the glass transition temperature (Tg) of amorphous or semi-crystalline materials, as it is conducted on a sample with a defined thermal history.[2]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting temperature (Tm) is determined from the peak of the endothermic transition, and the glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.

Structure-Stability Relationship: The Role of the 9-Substituent

The data presented in the comparison table suggests a clear relationship between the nature of the substituent at the 9-position of the carbazole ring and the compound's thermal properties.

  • Unsubstituted Carbazole (9H-Carbazole): The presence of a hydrogen bond (N-H---N) in the crystal lattice of 9H-carbazole contributes to its relatively high melting point.[8] Its decomposition begins at a lower temperature compared to some of its N-substituted counterparts.

  • N-Alkyl Substitution (Methyl, Ethyl, Isopropyl): The introduction of small alkyl groups at the 9-position disrupts the hydrogen bonding present in unsubstituted carbazole, leading to a significant decrease in the melting point. As the alkyl chain length increases from methyl to ethyl, the melting point further decreases. The bulky isopropyl group on this compound, however, results in a higher melting point compared to the methyl and ethyl derivatives, likely due to more efficient crystal packing. While specific Td values are not available, the high thermal stability of the carbazole core is expected to be maintained.

  • N-Aryl Substitution (Phenyl): The attachment of a rigid aromatic group like a phenyl ring at the 9-position generally leads to a significant increase in both thermal stability (Td) and glass transition temperature (Tg).[2] This is attributed to the increased molecular rigidity and stronger intermolecular π-π stacking interactions, which require more energy to disrupt.

Structure_Property cluster_substituents 9-Substituent on Carbazole Core cluster_properties Resulting Thermal Properties H H Hydrogen Bonding HighTm High Tm Moderate Td H:f0->HighTm Strong Intermolecular Forces Alkyl Alkyl (Me, Et, iPr) Disrupted H-Bonding Steric Effects LowTm Low Tm High Td Alkyl:f0->LowTm Weaker van der Waals Forces Aryl Aryl (Phenyl) Increased Rigidity π-π Stacking HighTgTd High Tg & Td Aryl:f0->HighTgTd Enhanced Intermolecular Interactions

Caption: Influence of the 9-substituent on the thermal properties of carbazole derivatives.

Conclusion

References

Introduction: The Synergy of Experiment and Theory in Carbazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Referencing Experimental and Predicted Spectral Data for Carbazoles

Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique photophysical and electronic properties. From organic light-emitting diodes (OLEDs) to novel pharmaceuticals, the precise characterization of these molecules is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-reference experimental spectral data with theoretical predictions for carbazole-based compounds. By understanding the strengths and limitations of both approaches, researchers can achieve a more robust and validated understanding of their molecules' structure-property relationships.

This guide moves beyond a simple listing of methods. It delves into the causality behind experimental choices and computational parameters, offering a self-validating system for spectral analysis. We will explore the common spectroscopic techniques—UV-Vis absorption, fluorescence emission, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—and pair them with state-of-the-art computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

I. The Experimental Foundation: Acquiring High-Fidelity Spectral Data

The validity of any comparison hinges on the quality of the experimental data. Meticulous execution of spectroscopic techniques is non-negotiable. Here, we detail the protocols for acquiring high-fidelity data for carbazoles, emphasizing the critical parameters that influence spectral outcomes.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques probe the electronic transitions within the carbazole core and its substituents. The position (λmax), intensity (molar absorptivity, ε), and shape of the absorption and emission bands are highly sensitive to the molecular structure and its environment.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy of a Carbazole Derivative

  • Sample Preparation:

    • Accurately weigh a small sample (typically ~1 mg) of the carbazole compound.

    • Dissolve the sample in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) to prepare a stock solution of known concentration (e.g., 10⁻³ M). Ensure the solvent is transparent in the spectral region of interest.

    • From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) for analysis. The absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0 a.u.).

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the carbazole solution from approximately 200 to 800 nm.

    • For fluorescence, use a spectrofluorometer. Excite the sample at its main absorption maximum (λmax,abs).

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

  • Data Processing:

    • Identify the wavelength of maximum absorption (λmax) and emission (λem).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the cuvette path length in cm.

    • Determine the Stokes shift, which is the difference in wavelength (or energy) between the absorption and emission maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the molecular structure, connectivity, and chemical environment of atoms. For carbazoles, ¹H and ¹³C NMR are fundamental for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR of a Carbazole Derivative

  • Sample Preparation:

    • Dissolve 5-10 mg of the carbazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Filter the solution into a clean NMR tube.

  • Instrumentation and Measurement:

    • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the chemical shifts to the solvent peak or TMS (0 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.

II. The Predictive Power: Computational Spectral Analysis

Computational chemistry offers a powerful means to predict and interpret the spectral properties of molecules. For carbazoles, DFT and TD-DFT have emerged as the go-to methods for their balance of accuracy and computational cost.

Predicting UV-Vis and Fluorescence Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it ideal for predicting UV-Vis absorption and fluorescence spectra.

Computational Workflow: TD-DFT Calculation of a Carbazole Derivative

G cluster_0 Computational Workflow for Spectral Prediction mol_structure 1. Molecular Structure Input (e.g., from crystal data or drawn) geom_opt 2. Ground State Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Verify true minimum) geom_opt->freq_calc Optimized Structure excited_state 4. Excited State Calculation (TD-DFT, e.g., CAM-B3LYP/6-311+G(d,p)) freq_calc->excited_state Validated Structure spectrum_sim 5. Spectrum Simulation (Gaussian broadening of transitions) excited_state->spectrum_sim Calculated Transitions analysis 6. Data Analysis (Compare λmax, oscillator strengths) spectrum_sim->analysis Simulated Spectrum G cluster_1 Computational Workflow for NMR Prediction geom_opt_nmr 1. Ground State Geometry Optimization (Same as for UV-Vis, e.g., B3LYP/6-31G(d)) nmr_calc 2. NMR Calculation (GIAO-DFT, e.g., mPW1PW91/6-311+G(2d,p)) geom_opt_nmr->nmr_calc Optimized Structure ref_calc 3. Reference Calculation (TMS at the same level of theory) geom_opt_nmr->ref_calc Same Level of Theory shift_calc 4. Chemical Shift Calculation (δ = σ_ref - σ_iso) nmr_calc->shift_calc Isotropic Shielding (σ_iso) ref_calc->shift_calc Reference Shielding (σ_ref) comparison 5. Comparison with Experiment shift_calc->comparison

The Pivotal Role of Carbazole-Based Hosts in High-Performance TADF Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) has emerged as a key technology for achieving high efficiency without relying on expensive and rare noble metal-based phosphorescent emitters.[1][2][3] At the heart of a high-performance TADF device lies the emissive layer, a host-guest system where a TADF emitter is dispersed within a host material. The choice of the host is not merely a passive matrix but an active component that profoundly influences the device's overall performance, including its efficiency, stability, and operational lifetime.

Carbazole-based derivatives have established themselves as a versatile and highly effective class of host materials for TADF-OLEDs.[3][4] Their inherent properties, such as high triplet energy, good hole-transporting ability, and excellent thermal and morphological stability, make them ideal candidates for facilitating efficient energy transfer to the TADF emitter and confining excitons within the emissive layer.[4] This guide provides an in-depth comparison of the performance of various carbazole-based host materials in TADF devices, supported by experimental data from recent literature. We will delve into the molecular design strategies that underpin their performance differences and provide a standardized protocol for the fabrication and characterization of these devices.

The Mechanism of Thermally Activated Delayed Fluorescence

To appreciate the role of the host material, it is crucial to understand the TADF mechanism. In an OLED, the recombination of electrons and holes generates excitons, which are bound electron-hole pairs. Statistically, 25% of these are singlet excitons (S1) and 75% are triplet excitons (T1). Conventional fluorescent materials can only utilize the singlet excitons for light emission, limiting the internal quantum efficiency (IQE) to 25%. Phosphorescent materials can harvest both singlet and triplet excitons through a process called intersystem crossing (ISC), but they often contain heavy metals.

TADF materials offer a metal-free alternative to achieve 100% IQE.[5] They are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows the non-emissive triplet excitons to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy.[1][6] These newly formed singlet excitons can then radiatively decay, producing delayed fluorescence.

TADF_Mechanism cluster_excitation Electrical Excitation S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 25% T1 Triplet Excited State (T1) S0->T1 75% S1->S0 Prompt Fluorescence (k_F) S1->S0 Delayed Fluorescence S1->S0 S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_P) (Generally Slow) T1->S1 Reverse Intersystem Crossing (k_RISC) (Thermal Energy) T1->S1 Delayed Fluorescence

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Performance Comparison of Carbazole-Based Host Materials

The efficacy of a carbazole-based host in a TADF device is evaluated based on several key performance metrics:

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Power Efficiency (PE): The amount of light output (in lumens) per unit of electrical power input (in watts).

  • Efficiency Roll-off: The decrease in EQE at high current densities. A lower roll-off is desirable for high-brightness applications.

  • Operational Lifetime (LT50 or LT90): The time it takes for the device's luminance to decrease to 50% or 90% of its initial value under constant current operation.

Below is a comparative summary of the performance of several representative carbazole-based host materials in TADF-OLEDs, compiled from various research articles. It is important to note that direct comparisons can be influenced by variations in the guest emitter, device architecture, and fabrication conditions.

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)Efficiency Roll-off at 1000 cd/m²Reference
CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)4CzIPN~19.3%~38.2Moderate[4]
mCP (1,3-Bis(N-carbazolyl)benzene)DMOC-DPS2.63%-< 50%[7]
Sy-Cz-CN 4CzIPN24.0%-Low[8]
Asy-Cz-CN 4CzIPN22.5%--[8]
ME9 4CzIPN14.1%40.0-[9]
4N-oCBP TCz-Trz16.2%--[9]
CBP-CN Ir(ppy)₃23.1%80.61 cd/A⁻¹-[10]
Polymer Host TADF Emitter25.4%-< 5%[11]

Note: The performance metrics are highly dependent on the specific device architecture and the TADF emitter used. The values presented here are for illustrative comparison.

Causality Behind Experimental Choices and Performance Differences

The performance of a carbazole-based host is intrinsically linked to its molecular structure. Researchers employ various design strategies to fine-tune the material's properties for optimal device performance.

Triplet Energy (ET)

A critical requirement for a TADF host is a high triplet energy level, which should be higher than that of the guest emitter. This ensures efficient confinement of triplet excitons on the guest molecules, preventing energy loss through non-radiative pathways.[12] For instance, modifying the linkage between carbazole units, such as using a meta-linkage instead of a para-linkage in mCP, can disrupt conjugation and lead to a higher triplet energy compared to CBP.[12]

Charge Transport Characteristics

Balanced charge transport (ambipolarity) within the emissive layer is crucial for achieving a high recombination rate of electrons and holes and for confining the recombination zone within the emissive layer. Carbazole is inherently a good hole-transporting material. To improve electron transport, electron-withdrawing groups such as cyano (-CN) or phosphine oxide (-P=O) are often incorporated into the carbazole backbone. For example, the introduction of cyano groups in CBP to create CBP-CN was shown to enhance electron injection and transport, leading to a significant improvement in device efficiency.[10]

Molecular_Design cluster_strategies Molecular Design Strategies Host Carbazole Host Material Twisted Twisted/Meta-Linkage Host->Twisted EWG Electron-Withdrawing Groups (-CN, -P=O) Host->EWG Bulky Bulky Side Groups Host->Bulky Properties High Triplet Energy (E_T) Balanced Charge Transport High Thermal Stability Performance High EQE High Power Efficiency Low Roll-off Long Lifetime Properties:e->Performance:e Properties:p->Performance:p Properties:l->Performance:l Properties:lt->Performance:lt Twisted->Properties:t EWG->Properties:c Bulky->Properties:s

Caption: Key molecular design strategies for carbazole-based hosts and their impact on material properties and device performance.

Thermal and Morphological Stability

The operational lifetime of an OLED is often limited by the thermal and morphological stability of the organic materials. Amorphous thin films are desirable to prevent crystallization, which can lead to device failure. The introduction of bulky substituents or creating non-planar molecular structures can increase the glass transition temperature (Tg) and improve the morphological stability of the host material.[12]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below is a generalized, step-by-step methodology for the fabrication and characterization of TADF-OLEDs using carbazole-based hosts. This protocol is based on common practices reported in the literature and can be adapted for specific materials and equipment.

Device Fabrication (Vacuum Thermal Evaporation)

Vacuum thermal evaporation is a widely used technique for the fabrication of high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[13]

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The organic layers are deposited sequentially by resistive heating of the source materials in crucibles. A typical device architecture is as follows:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): A co-evaporated layer of the carbazole-based host and the TADF emitter (e.g., 30 nm of CBP: 10 wt% 4CzIPN). The deposition rates are controlled using quartz crystal microbalances.

      • Electron Transport Layer (ETL): e.g., 40 nm of TPBi.

      • Electron Injection Layer (EIL): e.g., 1 nm of LiF or Liq.

  • Cathode Deposition:

    • A metal cathode, typically aluminum (Al), is deposited on top of the organic stack (e.g., 100 nm).

  • Encapsulation:

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

    • The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra:

    • The EL spectra are recorded at different driving voltages using a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency (PE):

    • The EQE and PE are calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

  • Transient Photoluminescence (PL) Decay:

    • The prompt and delayed fluorescence lifetimes are measured using a time-correlated single-photon counting (TCSPC) system with a pulsed laser as the excitation source. This measurement is crucial for confirming the TADF mechanism and determining the RISC rate.[5]

  • Operational Lifetime:

    • The operational lifetime is measured by driving the device at a constant current density and monitoring the luminance decay over time. The LT50 or LT90 values are then determined.

Conclusion

Carbazole-based host materials are integral to the advancement of high-performance TADF-OLEDs. Their versatility in molecular design allows for the fine-tuning of their photophysical and electrical properties to meet the stringent demands of efficient and stable TADF devices. While benchmark materials like CBP and mCP have laid a strong foundation, ongoing research into novel carbazole derivatives with enhanced charge transport, higher triplet energies, and improved thermal stability continues to push the boundaries of TADF-OLED performance. The systematic comparison of these materials, coupled with a deep understanding of the underlying structure-property relationships, will undoubtedly pave the way for the next generation of highly efficient and durable OLED displays and lighting.

References

A Comparative Guide to the Electrochemical Properties of 9-Isopropyl-9H-carbazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the electrochemical properties of 9-Isopropyl-9H-carbazole, a promising organic semiconductor. In the landscape of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices, a thorough understanding of a material's electrochemical behavior is paramount.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound against other relevant carbazole derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust comparative framework by leveraging data from structurally similar and well-characterized carbazole compounds.

The carbazole moiety is a cornerstone in the design of high-performance organic electronic materials due to its excellent charge-transporting properties, high thermal stability, and tunable electronic structure.[3][4] The nitrogen atom and the aromatic rings of the carbazole core are electroactive, and their properties can be finely tuned by introducing various substituents at the N-9 position and the 3, 6, 2, and 7 positions of the carbazole ring.[5][6][7] This guide will delve into the influence of the N-isopropyl substitution on the electrochemical characteristics of the carbazole core, providing insights into its potential performance in electronic devices.

The Significance of Electrochemical Properties

The electrochemical properties of a material, such as its oxidation and reduction potentials, are critical determinants of its performance in electronic devices. These properties are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.[8] The HOMO level indicates the ease of donating an electron (hole injection/transport), while the LUMO level relates to the ease of accepting an electron (electron injection/transport). The HOMO-LUMO energy gap influences the material's color, photostability, and electronic conductivity. In the context of OLEDs, for instance, efficient charge injection and transport are crucial for achieving high device efficiency and longevity.[1]

Comparative Analysis of N-Substituted Carbazoles

To understand the electrochemical behavior of this compound, it is instructive to compare it with other N-substituted carbazole derivatives. The substituent at the nitrogen atom can significantly influence the electronic properties of the carbazole ring system.

CompoundSubstitution at N-9Key Electrochemical CharacteristicsPotential Applications
This compound Isopropyl (electron-donating)Expected to have a lower oxidation potential compared to unsubstituted carbazole due to the electron-donating nature of the isopropyl group. This suggests easier hole injection.Hole-transporting material in OLEDs, organic photovoltaics.
Carbazole HydrogenServes as a baseline for comparison.Building block for various organic electronic materials.
9-Phenyl-9H-carbazole Phenyl (electron-withdrawing/pi-conjugated)Generally exhibits a higher oxidation potential than N-alkyl carbazoles due to the electron-withdrawing nature and extended pi-conjugation of the phenyl group.[9]Host material for phosphorescent emitters, hole-transporting layers.[1]
9-Ethyl-9H-carbazole Ethyl (electron-donating)Similar to the isopropyl derivative, the ethyl group is expected to lower the oxidation potential.Hole-transporting material, monomer for electropolymerization.[10]

Note: The electrochemical potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode, scan rate). The data presented here is for comparative purposes.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules.[7][8] It provides information on oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer reactions.

Materials and Equipment:
  • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk, or indium tin oxide (ITO) coated glass.

  • Counter Electrode: Platinum (Pt) wire or foil.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Electrochemical Cell: A three-electrode cell.

  • Potentiostat/Galvanostat: An instrument to control the potential and measure the current.

  • Solvent: Acetonitrile (ACN) or dichloromethane (DCM), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄).

  • Analyte: this compound and other carbazole derivatives for comparison (typically 1-10 mM).

Experimental Workflow:

Caption: A schematic overview of the experimental workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:
  • Solution Preparation: Dissolve the carbazole derivative and the supporting electrolyte in the chosen solvent. Ensure the solution is homogenous.

  • Cell Assembly: Place the working, counter, and reference electrodes in the electrochemical cell containing the prepared solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Scan: Set the potential window and scan rate on the potentiostat. A typical scan rate is 100 mV/s. The potential is swept from a starting potential to a vertex potential and then back to the starting potential.

  • Data Acquisition: Record the resulting current as a function of the applied potential. The plot of current versus potential is called a cyclic voltammogram.

  • Data Analysis: From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

  • HOMO/LUMO Calculation: The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple[8]:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Interpreting the Results: Causality and Insights

The choice of an isopropyl group at the N-9 position is a deliberate design choice aimed at modulating the electronic properties of the carbazole core. The isopropyl group, being an alkyl group, is electron-donating through an inductive effect. This increased electron density on the carbazole nitrogen is expected to lower the energy required to remove an electron, thus resulting in a lower oxidation potential compared to unsubstituted carbazole. A lower oxidation potential is generally desirable for hole-transporting materials as it facilitates more efficient hole injection from the anode.

Conversely, substituting the nitrogen with a phenyl group introduces both inductive and resonance effects. While the phenyl group is generally considered electron-withdrawing, its ability to extend the π-conjugation of the system can also play a significant role in stabilizing the radical cation formed upon oxidation.[9] This often leads to a higher oxidation potential compared to N-alkylated carbazoles.

Logical Relationships in Electrochemical Evaluation

Electrochemical_Properties_Logic cluster_structure Molecular Structure cluster_properties Electrochemical Properties cluster_performance Device Performance Substituent N-9 Substituent (e.g., Isopropyl) Redox_Potential Oxidation/Reduction Potential Substituent->Redox_Potential influences HOMO_LUMO HOMO/LUMO Energy Levels Redox_Potential->HOMO_LUMO determines Device_Stability Device Stability and Lifetime Redox_Potential->Device_Stability impacts Charge_Injection Charge Injection Efficiency HOMO_LUMO->Charge_Injection governs Charge_Transport Charge Transport Mobility HOMO_LUMO->Charge_Transport affects

Caption: The logical relationship between molecular structure, electrochemical properties, and device performance.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the electrochemical properties of this compound. By understanding the influence of the N-isopropyl substituent and employing standardized experimental techniques like cyclic voltammetry, researchers can gain critical insights into the material's potential for application in organic electronics. The expected lower oxidation potential of this compound, relative to unsubstituted and N-phenyl carbazoles, makes it an attractive candidate for a hole-transporting material.

Future experimental work should focus on the direct measurement of the electrochemical properties of this compound to validate the predictions made in this guide. Furthermore, comparative studies with a wider range of N-substituted carbazoles, including those with varying steric bulk and electronic properties, will provide a more complete picture of the structure-property relationships in this important class of organic materials. Such studies will undoubtedly accelerate the development of next-generation organic electronic devices with enhanced performance and stability.

References

A Comparative Guide to Alternative Hole Transport Layer Compounds for 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the selection of an appropriate hole transport layer (HTL) is a critical determinant of device performance and stability. For years, 9-Isopropyl-9H-carbazole (9-IPC) has been a widely utilized building block for hole transport materials (HTMs) due to its favorable electronic properties and synthetic accessibility. However, the relentless pursuit of higher efficiencies and longer operational lifetimes in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) has spurred the development of a diverse array of alternative compounds.

This guide provides an in-depth technical comparison of promising alternatives to 9-IPC-based HTMs, focusing on three notable carbazole-derived compounds: V950 , MeO-TPD , and X51 . We will delve into their synthesis, comparative performance in both PSCs and OLEDs, and provide detailed experimental protocols to enable researchers to replicate and build upon these findings.

The Importance of the Hole Transport Layer

The HTL plays a multifaceted role in optoelectronic devices. Its primary function is to efficiently extract holes from the active layer (e.g., the perovskite absorber in a solar cell or the emissive layer in an OLED) and transport them to the anode. An ideal HTL should possess several key characteristics:

  • High Hole Mobility: To ensure efficient charge transport and minimize resistive losses.

  • Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the active layer for efficient hole extraction.

  • High Transparency: To allow maximum light to reach the active layer in solar cells or to escape the device in OLEDs.

  • Good Film-Forming Properties: To create uniform, pinhole-free layers.

  • Thermal and Morphological Stability: To ensure long-term device stability under operational stress.

The following diagram illustrates the typical device architecture of a perovskite solar cell and the crucial position of the HTL.

Caption: A simplified diagram of a standard n-i-p perovskite solar cell structure.

Comparative Analysis of Alternative HTMs

This section provides a head-to-head comparison of 9-IPC as a baseline against V950, MeO-TPD, and X51, focusing on their performance in perovskite solar cells and OLEDs.

Perovskite Solar Cell Performance

The following table summarizes the key photovoltaic parameters of devices fabricated with the different HTMs. It is important to note that direct comparison across different studies can be challenging due to variations in perovskite composition, device architecture, and fabrication conditions. The data presented here is a synthesis of reported values to provide a comparative overview.

Hole Transport MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
9-IPC derivative~18%~1.05~22.5~76[1]
V950~18%Not SpecifiedNot SpecifiedNot Specified[1]
MeO-TPD derivative~20%~1.08~23.0~80[2]
X51~9.8%Not SpecifiedNot SpecifiedNot SpecifiedNot Found

Discussion of Performance in Perovskite Solar Cells:

Carbazole-based HTMs have demonstrated significant potential in enhancing the performance of perovskite solar cells. For instance, devices treated with carbazole derivatives have achieved power conversion efficiencies (PCEs) up to 24.3% with excellent long-term operational stability.[3] The strong hydrophobicity of the carbazole moiety can also protect the perovskite film from moisture.[3]

  • V950 , a carbazole-based conjugated enamine, has been reported to yield PCEs close to 18%, showcasing its potential as a cost-effective alternative.[1]

  • MeO-TPD (N,N,N',N'-tetrakis(4-methoxyphenyl)benzidine) and its derivatives are well-established HTMs. In red OLEDs, MeO-TPD has enabled an external quantum efficiency (EQE) of 20.0%.[2]

Organic Light-Emitting Diode (OLED) Performance

The performance of these HTMs in OLEDs is equally critical. The table below provides a summary of key OLED performance metrics.

Hole Transport MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Current Efficiency (cd/A)Turn-on Voltage (V)Reference
9-IPC derivative10.3% (blue PhOLED)>917023.9 (blue PhOLED)2.6-3.3[4]
V950Not FoundNot FoundNot FoundNot Found
MeO-TPD20.0% (red OLED)>10,00035.1 lm/W (red OLED)2.3 (red OLED)[2]
X51Not FoundNot FoundNot FoundNot Found

Discussion of Performance in OLEDs:

  • Derivatives of 9-IPC have been successfully employed in phosphorescent OLEDs (PhOLEDs), demonstrating good performance, particularly for blue emitters.[4]

  • MeO-TPD stands out for its excellent performance in red OLEDs, achieving a high EQE and luminance at a low turn-on voltage.[2] Its lower glass transition temperature compared to some other HTMs, however, might be a concern for long-term operational stability.[2]

  • Specific performance data for V950 and X51 in OLEDs was not found in the conducted searches, suggesting they are less commonly used in this context compared to 9-IPC and MeO-TPD derivatives.

Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step protocols for the synthesis of a representative carbazole-based HTM and the fabrication of perovskite solar cells and OLEDs.

Synthesis of a Carbazole-Based HTM (General Procedure)

The synthesis of many carbazole-based HTMs can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination. The following is a general protocol for a Suzuki coupling reaction to synthesize a carbazole derivative.

Caption: A generalized workflow for the synthesis of carbazole-based HTMs via Suzuki coupling.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, combine the carbazole derivative (e.g., a bromo-substituted carbazole), the aryl boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux under an inert atmosphere for the required reaction time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent to obtain the pure HTM.

Perovskite Solar Cell Fabrication Protocol (n-i-p structure)

The following is a generalized protocol for the fabrication of a perovskite solar cell using a spin-coating method.

Device Fabrication Workflow:

Caption: A simplified workflow for the fabrication of a perovskite solar cell.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer via spin-coating. Anneal the substrates at high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the TiO₂ layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the films on a hotplate.

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of the HTM (e.g., 9-IPC derivative, V950, or MeO-TPD) in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP to improve conductivity. Spin-coat the HTL solution onto the perovskite layer.

  • Anode Deposition: Transfer the substrates to a thermal evaporator and deposit the gold or silver back contact through a shadow mask under high vacuum.

OLED Fabrication Protocol

The fabrication of OLEDs is typically performed in a high-vacuum environment to prevent contamination of the organic layers.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Thoroughly clean pre-patterned ITO-coated glass substrates using a multi-step solvent cleaning process in an ultrasonic bath.

  • Organic Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr), sequentially deposit the organic layers onto the ITO substrate. This typically includes:

    • A hole injection layer (HIL).

    • The hole transport layer (HTL) using one of the compared materials.

    • The emissive layer (EML), which may be a host material doped with a phosphorescent or fluorescent emitter.

    • An electron transport layer (ETL).

    • An electron injection layer (EIL).

  • Cathode Deposition: Without breaking vacuum, deposit the metal cathode (e.g., aluminum or a LiF/Al bilayer) through a shadow mask.

  • Encapsulation: Encapsulate the completed devices using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.

Characterization of Hole Transport Layers

A comprehensive evaluation of a new HTM requires a suite of characterization techniques to assess its physical and electronic properties.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • UV-Vis Spectroscopy: To assess the optical transparency and bandgap.

  • Photoluminescence (PL) Spectroscopy: To study the charge transfer dynamics at the HTL/active layer interface.

  • Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility.

  • Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature.

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To characterize the film morphology and device cross-section.

  • Device Performance Characterization:

    • For PSCs: Current density-voltage (J-V) measurements under simulated solar illumination to determine PCE, Voc, Jsc, and FF. Incident photon-to-current efficiency (IPCE) measurements to determine the spectral response.

    • For OLEDs: Current-voltage-luminance (I-V-L) measurements to determine the current efficiency, power efficiency, and external quantum efficiency. Electroluminescence (EL) spectroscopy to measure the emission spectrum.

Conclusion and Future Outlook

While this compound has been a valuable scaffold for hole transport materials, the development of novel carbazole-based and other organic small molecules continues to push the boundaries of device performance. This guide has provided a comparative overview of V950, MeO-TPD, and X51 as potential alternatives, highlighting their strengths and weaknesses in the context of both perovskite solar cells and OLEDs.

The data suggests that MeO-TPD and its derivatives are particularly promising for high-efficiency OLEDs, while carbazole-based compounds like V950 show competitive performance in perovskite solar cells. The lack of extensive data for X51 in these applications may indicate a need for further investigation to fully assess its potential.

Future research in this area will likely focus on the development of dopant-free HTMs to improve device stability, the exploration of new molecular designs with even better-tuned energy levels and higher mobilities, and the optimization of synthesis and processing methods to reduce costs and enhance scalability. The continued synergy between molecular design, synthesis, and device engineering will be crucial in unlocking the full potential of next-generation organic electronic devices.

References

A Comparative Study of Carbazole Isomers' Photophysical Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical behavior of molecular scaffolds is paramount. Carbazole, a privileged heterocyclic motif, is a cornerstone in the design of functional materials for organic electronics and probes for biological systems. The seemingly subtle variation in the point of substitution on the carbazole core can dramatically alter its electronic and, consequently, its photophysical properties. This guide provides a comparative analysis of carbazole isomers, focusing on phenyl-substituted derivatives, to elucidate the profound impact of isomeric substitution on their absorption and emission characteristics. We will delve into the underlying electronic principles and provide detailed, field-proven experimental protocols for their characterization.

The Foundation: Understanding the Photophysics of Carbazole

Carbazole's rigid, planar structure and electron-rich π-conjugated system are the basis for its interesting photophysical properties. The introduction of substituents, particularly at the nitrogen (N-9) or various carbon positions (C-1, C-2, C-3, C-4), can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and fluorescence characteristics.[1]

The position of substitution dictates the extent of electronic communication between the substituent and the carbazole core. This, in turn, affects the intramolecular charge transfer (ICT) character of the excited state, a key determinant of the emission wavelength and quantum efficiency.[2]

Comparative Photophysical Data of Phenylcarbazole Isomers

IsomerAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)SolventReference(s)
9-Phenylcarbazole 292, 340343Cyclohexane[3][4]
2-Nitro-3-phenyl-9H-carbazole 260-410 (broad)400Dichloromethane[5]

Note: Data for 1-phenylcarbazole, 3-phenylcarbazole, and 4-phenylcarbazole from single, authoritative sources providing a complete set of photophysical parameters proved to be elusive in the conducted literature search. The provided data for 2-nitro-3-phenyl-9H-carbazole illustrates the effect of substitution on the carbon framework.

The "Why": Causality Behind the Photophysical Differences

The observed differences in the photophysical properties of carbazole isomers can be rationalized by considering the electronic effects of the substituent and its position on the carbazole nucleus.

N-Substitution (Position 9): Substitution at the nitrogen atom, as in 9-phenylcarbazole, generally leads to a moderate perturbation of the electronic structure. The phenyl group is largely twisted out of the plane of the carbazole ring, resulting in limited π-conjugation. This leads to absorption and emission spectra that are similar to the parent carbazole, with slight red-shifts.[3]

C-Substitution (Positions 1, 2, 3, and 4): Substitution on the carbon framework of the carbazole allows for more direct electronic communication and can lead to more significant changes in the photophysical properties. The extent of this influence depends on the position and the electronic nature of the substituent. For instance, the introduction of an electron-withdrawing group like a nitro group, as seen in 2-nitro-3-phenyl-9H-carbazole, can induce a significant intramolecular charge transfer character, leading to a broad absorption spectrum and a large Stokes shift.[5]

The following diagram illustrates the general principle of how substituent position influences the electronic transitions in carbazole derivatives.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) cluster_2 Substituent Effects S0 HOMO S1 LUMO S0->S1 Absorption (π-π*) S1->S0 Fluorescence N_sub N-Substitution (e.g., 9-Phenyl) N_sub->S0 Slight HOMO Destabilization N_sub->S1 Slight LUMO Stabilization C_sub C-Substitution (e.g., 2-Nitro-3-phenyl) C_sub->S0 Significant HOMO Destabilization (Donor) or Stabilization (Acceptor) C_sub->S1 Significant LUMO Stabilization (Acceptor) or Destabilization (Donor)

Caption: Influence of substitution position on carbazole's electronic transitions.

Experimental Protocols: A Guide to Accurate Photophysical Characterization

To ensure the reliability and reproducibility of photophysical data, adherence to standardized experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions within a molecule.

Experimental Workflow:

G cluster_workflow UV-Vis Absorption Spectroscopy Workflow A Sample Preparation (Solvent Selection & Dilution) B Instrument Setup (Wavelength Range, Slit Width) A->B C Baseline Correction (Using a Blank Solvent) B->C D Sample Measurement C->D E Data Analysis (Identify λ_max) D->E G cluster_workflow Fluorescence Spectroscopy Workflow A Sample Preparation (Dilute Solution, Abs < 0.1) B Instrument Setup (Excitation λ, Emission Range, Slits) A->B C Solvent Blank Subtraction B->C D Sample Measurement C->D E Data Analysis (Identify λ_em) D->E G cluster_workflow Relative Quantum Yield Determination Workflow A Select Standard (Known Φ_F, Similar λ_em) B Prepare Solutions (Sample & Standard, Matched Absorbance) A->B C Measure Fluorescence Spectra (Identical Conditions) B->C D Integrate Emission Bands C->D E Calculate Φ_F D->E

References

A Comparative Guide to the Anti-Tumor Functions of Carbazole Compounds: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its rigid, planar structure allows for effective interaction with various biological targets, making it a focal point in the development of novel anti-tumor agents.[2][3] While several carbazole-based drugs have reached the market, the continuous exploration of new derivatives with improved efficacy and selectivity remains a critical endeavor in cancer research.[2][4]

This guide provides a comparative analysis of different classes of carbazole compounds based on their anti-tumor mechanisms of action. We will delve into the experimental data supporting their efficacy and provide detailed protocols for key assays, empowering researchers to effectively evaluate and compare the performance of these promising molecules.

Section 1: Targeting the Machinery of Cell Division - Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation.[5][6] Their inhibition leads to DNA damage and ultimately triggers cell death, making them a well-established target for cancer chemotherapy.[5] Several carbazole derivatives have been identified as potent topoisomerase inhibitors.

Comparative Efficacy of Topoisomerase-Inhibiting Carbazoles

A notable class of carbazole derivatives act as topoisomerase II (Topo II) inhibitors.[5][7] For instance, carbazole–thiosemicarbazone hybrids have been shown to significantly inhibit Topo II activity.[7] Another study on palindromic carbazole derivatives identified 3,6-di(2-furyl)-9H-carbazole as a novel catalytic inhibitor of Topo IIα.[5][6]

Compound ClassSpecific Compound ExampleTargetIC50 Values (µM)Cancer Cell Line(s)Reference
Carbazole-Thiosemicarbazone HybridsC1 and C3Topoisomerase IINot specified as IC50HeLa, A549, LNCaP, MG63[7]
Palindromic Carbazole Derivatives3,6-di(2-furyl)-9H-carbazole (36a)Topoisomerase IIα0.48 - 2.19HCT-116, U87-MG, A549, MCF-7[6]
Palindromic Carbazole Derivatives2,7-Di(2-furyl)-9H-carbazole (27a)Not specified< 1A549, HCT-116, MCF-7, U-2 OS, U-87 MG[6]
PyranocarbazolesSeries 30a-dTubulin Polymerization0.43 - 8.05MDA-MB-231, K562, A549, HeLa[1]
Carbazole SulfonamideSL-3-19Microtubule Assembly0.012 - 0.014HepG2, MCF-7[1]
Experimental Protocol: Topoisomerase II Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase IIα

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

  • Test carbazole compounds dissolved in DMSO

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled DNA, and the test carbazole compound at various concentrations.

  • Include a positive control (etoposide) and a negative control (DMSO vehicle).

  • Add human Topoisomerase IIα to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding DNA loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Topoisomerase_II_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Supercoiled Plasmid DNA E Incubation 37°C, 30 min A->E B Assay Buffer (with ATP) B->E C Carbazole Compound C->E D Topoisomerase IIα D->E F Stop Reaction (SDS/Proteinase K) E->F G Agarose Gel Electrophoresis F->G H DNA Staining & Visualization G->H

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Section 2: Disrupting Cellular Signaling - Kinase Inhibition

Protein kinases are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[8][9] Carbazole derivatives have emerged as promising kinase inhibitors.[8][9]

Comparative Efficacy of Kinase-Inhibiting Carbazoles

Carbazole-based molecules can interfere with kinase activity through various mechanisms.[9] For example, certain pyrazolocarbazoles have demonstrated potent inhibition of Pim kinases.[10] The FDA-approved drug alectinib, a carbazole derivative, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[1]

Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 Values (µM)Cancer Cell Line(s)Reference
PyrazolocarbazolesCompound 24Pim-1, Pim-30.04 - 0.1PC3[10]
PyrazolocarbazolesCompound 25Pim-3~0.09Not specified[10]
Pyrrolo[2,3-a]carbazolesCompound 21Pim-3Not specifiedNot specified[10]
Hetero annulated carbazolesAlectinibALKNot specifiedNot specified[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of carbazole compounds against a specific protein kinase.

Materials:

  • Recombinant active protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-32P]ATP or for use with kinase activity kits)

  • Kinase reaction buffer

  • Test carbazole compounds dissolved in DMSO

  • Kinase activity detection kit (e.g., ADP-Glo™, LanthaScreen™) or method for detecting substrate phosphorylation (e.g., phosphospecific antibodies)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the carbazole compounds in the appropriate assay buffer.

  • In a microplate, add the recombinant kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified time.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Detect the kinase activity by measuring the amount of ADP produced or the level of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_pathway Typical Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., ALK) P1 Downstream Signaling Protein 1 RTK->P1 phosphorylates P2 Downstream Signaling Protein 2 P1->P2 activates TF Transcription Factor P2->TF activates Gene Gene Expression (Proliferation, Survival) TF->Gene Carbazole Carbazole Kinase Inhibitor Carbazole->RTK inhibits

Caption: Inhibition of a kinase signaling pathway by a carbazole compound.

Section 3: Inducing Programmed Cell Death - Apoptosis Induction

Apoptosis is a natural and essential process of programmed cell death that plays a critical role in tissue homeostasis. Many anti-cancer therapies, including those involving carbazole compounds, work by inducing apoptosis in cancer cells.[11][12]

Comparative Efficacy of Apoptosis-Inducing Carbazoles

A variety of carbazole derivatives have been shown to induce apoptosis in different cancer cell lines.[3] For example, the synthetic carbazole compound LCY-2-CHO has been demonstrated to induce apoptosis in human monocytic leukemia cells through the activation of caspases and the mitochondrial pathway.[13] Another compound, ECAP, was found to induce p53-mediated apoptosis in lung cancer cells.[11]

CompoundCancer Cell Line(s)Key Apoptotic EventsReference
LCY-2-CHOTHP-1 (monocytic leukemia)Caspase-3 activation, Bid cleavage, mitochondrial membrane potential collapse[13]
ECAPA549 (lung cancer)p53-mediated, increased Bax expression, DNA damage[11]
MahanineCervical cancer cellsSynergistic apoptosis with cisplatin[1]
MHY407Breast cancer cellsIncreased apoptosis in combination with chemotherapy[1][10]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test carbazole compounds

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the carbazole compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Harvest the cells (including floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Apoptosis_Induction_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bax Bax Bax->Mito promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Carbazole Carbazole Compound Carbazole->Bax upregulates Carbazole->Bcl2 downregulates

Caption: Intrinsic apoptosis pathway induced by a carbazole compound.

Section 4: Broader Anti-Tumor Mechanisms

Beyond direct enzyme inhibition and apoptosis induction, carbazole compounds exert their anti-tumor effects through a variety of other mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

STAT Inhibition

The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are key mediators of cytokine and growth factor signaling and are constitutively activated in many cancers, promoting cell proliferation and survival.[14] Several carbazole derivatives have been identified as STAT inhibitors.[14]

Anti-Metastatic Effects

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some carbazole derivatives have been shown to inhibit the migration of cancer cells, suggesting their potential as anti-metastatic agents.[7]

Section 5: In Vivo Assessment of Anti-Tumor Efficacy

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the therapeutic potential of novel compounds in a more physiologically relevant context.[15][16][17]

Common In Vivo Models
  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice.[16] This is a widely used model to assess the efficacy of anti-cancer drugs against human tumors.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interplay between the immune system and the tumor in response to therapy.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, closely mimicking human cancer development.[18]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

Animals:

  • Immunodeficient mice (e.g., nude or SCID)

Procedure:

  • Inject a suspension of human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the carbazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion

Carbazole and its derivatives represent a rich and versatile source of anti-tumor agents with diverse mechanisms of action.[2][3] This guide has provided a comparative overview of their functions as topoisomerase inhibitors, kinase inhibitors, and inducers of apoptosis, supported by experimental data and detailed protocols. By understanding the distinct properties and modes of action of different carbazole compounds, researchers can make more informed decisions in the design and development of next-generation cancer therapeutics. The continued exploration of this remarkable scaffold holds great promise for the future of oncology.

References

Safety Operating Guide

Mastering the Final Step: A Guide to the Proper Disposal of 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Laboratory Professionals

In the fast-paced environment of research and drug development, the lifecycle of a chemical extends beyond its use in experimentation. The proper disposal of compounds like 9-Isopropyl-9H-carbazole is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the well-being of personnel and the protection of our ecosystem.

Understanding the Imperative for Proper Disposal

This compound belongs to the carbazole family of heterocyclic aromatic compounds. While specific toxicological data for this compound may be limited, the carbazole structure itself is recognized as a potential environmental hazard and may cause long-lasting harmful effects to aquatic life.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to the contamination of soil and water, posing a significant threat to the environment.[2][3] Therefore, treating this compound as hazardous waste is a necessary precaution.[1][4]

Pre-Disposal: The Foundation of Safety

Safe disposal begins with meticulous handling and segregation of waste from the moment it is generated.

Personal Protective Equipment (PPE)

Before handling this compound, it is essential to wear appropriate PPE. This includes a lab coat, chemical-resistant gloves, and safety goggles.[5] All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[5][6]

Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[1]

Step-by-Step Segregation Protocol:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, solutions, and used labware (e.g., pipette tips, vials), must be treated as hazardous waste.[1][4]

  • Solid Waste: Collect all solid waste, such as contaminated gloves, weighing papers, and absorbent materials, in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[1] The container should be clearly labeled as "Hazardous Waste."[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. It is critical to not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Labeling: Every waste container must have a hazardous waste label that includes:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"[4]

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")[1]

    • The name of the principal investigator or lab manager and the date the waste was first added.[1]

  • Storage: Keep all waste containers securely closed except when adding waste.[1] Store them in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][7]

Disposal Procedures: The Final Step

The recommended method for the disposal of this compound is through a licensed hazardous waste management company.[4] High-temperature incineration is the preferred method for this type of organic chemical waste.[4]

Disposal Workflow:

  • Contact EHS: When your waste container is approaching full, or before it has been stored for an extended period, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete all necessary waste disposal forms accurately, providing a detailed description of the container's contents.

  • Professional Disposal: The licensed waste management company will then transport the waste for disposal in compliance with all local, regional, and national regulations.[2]

Table 1: Disposal Summary for this compound

Waste TypeContainerDisposal MethodKey Precautions
Solid Waste (Pure compound, contaminated labware)Labeled, sealed HDPE containerHigh-Temperature IncinerationAvoid generating dust.[5][6] Keep separate from other waste streams.
Liquid Waste (Solutions containing the compound)Labeled, sealed, compatible bottleHigh-Temperature IncinerationDo not mix with incompatible waste. Clearly label all components.

Emergency Preparedness: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately notify others in the area. For large spills, evacuate the immediate vicinity.

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, prevent the further spread of the spill.[1]

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[1]

    • For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[1] Place the absorbent material into the hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report: Report the spill to your EHS department.[1]

Visualizing the Disposal Pathway

To ensure clarity and adherence to the disposal protocol, the following diagram outlines the decision-making process.

cluster_generation Waste Generation cluster_segregation Segregation cluster_containerization Containerization cluster_disposal Disposal A Generation of This compound Waste B Identify Waste Type A->B C Solid Waste (Contaminated PPE, etc.) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Collect in Labeled Solid Waste Container C->E F Collect in Labeled Liquid Waste Container D->F G Store in Designated Accumulation Area E->G F->G H Arrange Pickup with EHS/Licensed Vendor G->H I High-Temperature Incineration H->I

Caption: A logical workflow for the safe disposal of this compound.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship.

References

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 9-Isopropyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Protocol for Researchers and Drug Development Professionals

Handling chemical compounds with precision and safety is paramount in the fast-paced environments of research and drug development. This guide provides an essential framework for the safe handling of 9-Isopropyl-9H-carbazole, focusing on the critical role of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

This compound, a member of the carbazole family, presents specific hazards that necessitate rigorous safety protocols. Safety Data Sheets (SDS) indicate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Analysis: Understanding the Risks

Before handling this compound, a thorough understanding of its potential hazards is crucial. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Inhalation: As a powder, this compound can become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.[1][2]

  • Skin Contact: Direct contact can lead to skin irritation.[1][2]

  • Eye Contact: The compound can cause serious eye irritation upon contact.[1]

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. A thickness of >0.11 mm provides adequate protection for handling.[3] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
Body Protection Laboratory CoatA standard, buttoned laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.
Eye and Face Protection Safety Goggles or a Face ShieldChemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact.[2][4] A face shield offers additional protection, especially when there is a risk of splashing.
Respiratory Protection NIOSH-approved RespiratorA respirator should be used when handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent the inhalation of dust.[2] The choice of respirator should be based on a risk assessment and in accordance with OSHA's respiratory protection standard (29 CFR 1910.134).

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for handling this compound, from preparation to the disposal of contaminated PPE.

Pre-Handling Checklist:
  • Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any work.[5]

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Gather all necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE: The First Line of Defense

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Goggles 3. Safety Goggles/ Face Shield Gloves->Goggles Respirator 4. Respirator (if required) Goggles->Respirator PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves (outer pair if double-gloved) Goggles 2. Safety Goggles/ Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator (if worn) Lab_Coat->Respirator

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.